D-fructose-4-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-NDVZNUQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
advantages of D-fructose-4-13C vs U-13C-fructose in flux analysis
Precision vs. Scope: Strategic Selection of D-Fructose-4- C vs. U- C-Fructose in Metabolic Flux Analysis
Content Type: Technical Guide / Whitepaper Audience: Senior Scientists, Metabolic Engineers, and Drug Discovery Leads Focus: Hepatic Metabolism, Aldolase B Kinetics, and Gluconeogenic Tracing
Executive Summary: The Sniper vs. The Shotgun
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic map. While [U-
D-Fructose-4-
Part 1: The Mechanistic Divergence
To understand the advantage of the 4-
The Aldolase B Splitting Mechanism
Aldolase B cleaves Fructose-1-Phosphate (F1P) into two trioses:[1][2][3]
-
Dihydroxyacetone Phosphate (DHAP): Derived from carbons 1, 2, and 3 of fructose.[1][4]
-
Glyceraldehyde (GA): Derived from carbons 4, 5, and 6 of fructose.
This cleavage is the pivot point for tracer selection.
-
With [U-
C]-Fructose: Both trioses are fully labeled ( ). Downstream pools (Pyruvate, Acetyl-CoA) become complex mixtures of isotopomers, making it difficult to distinguish flux sources. -
With [4-
C]-Fructose: The label is located only on Carbon 1 of Glyceraldehyde. DHAP is unlabeled. This asymmetry allows you to measure the equilibration of the triose pool.
Visualization: Atom Mapping & Fate
The following diagram illustrates the divergent fates of the C4 label compared to the Uniform label.
Caption: Fate of the C4-label. Note that Pyruvate Dehydrogenase (PDH) removes the C1 of pyruvate (originally C4 of fructose) as CO2. This "loss of label" is the critical signal for oxidation.
Part 2: Strategic Advantages of D-Fructose-4- C
The "Decarboxylation Signal": Measuring Oxidation vs. Recycling
The primary advantage of the 4-
-
The Mechanism: Fructose-4-
C becomes Glyceraldehyde-1- C, which becomes Pyruvate-1- C. -
The PDH Gate: The Pyruvate Dehydrogenase (PDH) complex decarboxylates pyruvate at the C1 position to form Acetyl-CoA.[5]
-
If Oxidized: The
C label is released as CO . The resulting Acetyl-CoA is unlabeled. -
If Recycled (GNG): Pyruvate Carboxylase (PC) converts Pyruvate to Oxaloacetate (retaining C1). The label eventually appears in Glucose (at positions C3 and C4).
-
Why this beats U-
Measuring Triose Phosphate Isomerase (TPI) Symmetry
TPI equilibrates DHAP and GAP. In many metabolic models, this is assumed to be instantaneous. However, in high-fructose flux states (e.g., fructose overload), TPI can become a bottleneck.
-
Experiment: Administer Fructose-4-
C. -
Initial State: Only GAP is labeled (at C1). DHAP is unlabeled.
-
Readout (Glucose MIDs):
-
If TPI is blocked/slow: The label stays in the GAP pool. When GAP and DHAP condense to form Fructose-1,6-bisphosphate (FBP), the label appears asymmetrically in the hexose pool (predominantly C4 of glucose).
-
If TPI is fast (Equilibrated): The label scrambles from GAP-C1 to DHAP-C3. The recombined glucose will show labeling at both C3 and C4.
-
-
Advantage: This symmetry analysis is impossible with U-
C-Fructose, as both trioses are identical ( ) from the moment of cleavage.
Summary of Tracer Selection
| Feature | [U- | [4- |
| Primary Use | Total Fructose uptake, Lipogenesis (DNL) | Gluconeogenesis, TPI kinetics, PDH flux |
| Lipogenesis Tracing | Excellent (Mass accumulation in Palmitate) | Poor (Label lost at PDH step) |
| TCA Cycle Analysis | High sensitivity, complex deconvolution | Binary (Label lost = Oxidized) |
| Cost | Low | High (Specialized synthesis) |
| Mass Spec Signal | Strong ( | Subtle ( |
Part 3: Experimental Protocol (Hepatocyte Flux Analysis)
This protocol is designed for primary hepatocytes or HepG2 cells to quantify the partition between glycolysis and gluconeogenesis.
Reagents & Preparation
-
Tracer: D-Fructose-4-
C (99% enrichment). -
Media: Glucose-free, Phenol-red free DMEM (to eliminate background glucose signals).
-
Quenching: 50% Methanol / 50% Acetonitrile at -80°C.
Workflow
-
Starvation: Wash cells 2x with PBS. Incubate in glucose-free media for 1 hour to deplete glycogen reserves.
-
Pulse: Replace media with physiological buffer containing 5 mM D-Fructose-4-
C .-
Note: 5 mM mimics post-prandial portal vein concentrations.
-
-
Time Course: Collect samples at
minutes.-
Supernatant: Collect for Glucose and Lactate analysis (Flux output).
-
Cell Pellet: Quench immediately for intracellular metabolite analysis (F1P, PEP, Citrate).
-
-
Extraction:
-
Add -80°C Quenching solution.
-
Scrape cells on dry ice.
-
Vortex and centrifuge (15,000 x g, 10 min, 4°C).
-
Dry supernatant under Nitrogen stream. Derivatize (e.g., MOX-TBDMS) for GC-MS.
-
Analytical Logic (GC-MS)
Focus on the Mass Isotopomer Distribution (MID) of the following fragments:
-
Lactate (m/z 261 for TBDMS):
-
Expect
enrichment. This confirms Fructose Triose Lactate flux.
-
-
Glucose (m/z 507 for aldonitrile acetate):
-
Analyze the C3-C4 fragment.
-
Presence of
indicates GNG from Fructose. -
Ratio of C3-labeled vs. C4-labeled glucose indicates TPI equilibration status.
-
-
Citrate/Malate:
-
Target: Look for
(Unlabeled). -
Interpretation: If Lactate is
but Citrate is , the label was successfully decarboxylated at PDH. This confirms the oxidative pathway is active and the label was "snipered" out.
-
Part 4: Decision Matrix for Researchers
Use the following logic flow to determine the correct tracer for your study.
Caption: Decision matrix for tracer selection. Note that DNL studies almost exclusively require Uniform labeling to ensure sufficient mass shift detection in high-molecular-weight lipids.
References
-
Aldolase B Mechanism & Fructose Metabolism
-
Flux Analysis Principles & Isotope Tracers
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
-
Triose Phosphate Isomerase & Symmetry Tracing
-
Gluconeogenesis Tracing Protocols
-
Pyruvate Dehydrogenase Decarboxylation
The Metabolic Fate of Carbon-4 in Hepatic Fructose Metabolism
This guide provides a comprehensive technical analysis of the metabolic fate of Carbon-4 (C4) in hepatic fructose metabolism. It is designed for researchers and drug development professionals utilizing stable isotope tracers to interrogate hepatic flux, particularly in the context of Non-Alcoholic Fatty Liver Disease (NAFLD/NASH) and Ketohexokinase (KHK) inhibitor development.
A Technical Guide for Flux Analysis and Tracer Methodology
Executive Summary: The "Lost Carbon" Paradox
In metabolic tracing, the choice of isotopomer dictates the biological question you can answer. [4-13C]Fructose is a specialized tracer that acts as a discriminator between direct gluconeogenesis and oxidative decarboxylation .
Unlike uniformly labeled fructose ([U-13C]Fructose), which labels all downstream products, the C4 label has a unique binary fate in the liver:
-
Retention: If processed via direct gluconeogenesis, C4 is retained solely as Carbon-4 of Glucose .
-
Elimination: If processed via the TCA cycle (oxidation) or de novo lipogenesis (DNL) via Acetyl-CoA, C4 is lost as CO2 at the Pyruvate Dehydrogenase (PDH) step.
Therefore, [4-13C]Fructose is the gold-standard tracer for measuring hepatic fructose oxidation (via breath 13CO2) and distinguishing direct fructolysis-to-glucose flux from triose-cycling.
Molecular Mechanism: The Aldolase B Cleavage Event
The defining event in hepatic fructose metabolism is the cleavage of Fructose-1-Phosphate (F1P) by Aldolase B. This step determines the atom mapping of the hexose into two trioses.
Atom Mapping
Aldolase B cleaves the bond between Carbon-3 and Carbon-4 of Fructose.
-
Carbons 1-3 become Dihydroxyacetone Phosphate (DHAP) .
-
Carbons 4-6 become D-Glyceraldehyde (GA) .
Consequently, Fructose C4 becomes Carbon-1 (the aldehyde group) of Glyceraldehyde.
Following cleavage, Glyceraldehyde is rapidly phosphorylated by Triokinase (TKFC) to yield Glyceraldehyde-3-Phosphate (GAP) . The label remains at C1.
Pathway Visualization
The following diagram illustrates the atom transition of Fructose C4 through the core fructolytic pathway.
Caption: Metabolic fate of Fructose C4. Red nodes indicate the labeled precursor; Yellow nodes indicate labeled intermediates; Green nodes indicate measurable labeled end-products. Note the loss of label as CO2 during Acetyl-CoA formation.
Downstream Divergence and Analytical Readouts
Once the label resides at C1 of GAP , it faces three distinct metabolic fates. Understanding these allows you to interpret Mass Spectrometry (MS) or NMR data correctly.
Fate A: Direct Gluconeogenesis (Glucose Production)[1]
-
Mechanism: GAP (C1-labeled) condenses with DHAP (unlabeled) via Aldolase (operating in reverse) to form Fructose-1,6-bisphosphate.
-
Atom Mapping: The C1 aldehyde of GAP bonds with C3 of DHAP. In the resulting hexose, GAP C1 becomes Carbon-4 .
-
Readout: Plasma Glucose enriched at C4 .
-
Interpretation: High enrichment indicates rapid "direct" conversion of fructose to glucose, bypassing the mitochondrial TCA cycle.
Fate B: Oxidation (The "Breath Test" Pathway)
-
Mechanism: GAP converts to Pyruvate. GAP C1 (aldehyde) becomes Pyruvate C1 (carboxyl) .
-
Critical Step: Pyruvate Dehydrogenase (PDH) converts Pyruvate to Acetyl-CoA.[1] This reaction involves the decarboxylation of C1 .
-
Readout: Exhaled
. -
Interpretation: The appearance of
in breath is a direct proxy for hepatic fructose oxidation. Crucially, the resulting Acetyl-CoA is unlabeled . Therefore, [4-13C]Fructose does not label fatty acids synthesized via the standard Acetyl-CoA pathway.
Fate C: Lactate Production
-
Mechanism: Pyruvate (C1-labeled) is reduced to Lactate by Lactate Dehydrogenase (LDH).
-
Readout: Plasma Lactate enriched at C1 (Carboxyl) .
-
Interpretation: Indicates high glycolytic flux (fructolysis) exceeding oxidative capacity (Warburg-like effect in liver).
Summary of Label Distribution
| Metabolite | Label Position | Source Pathway |
| Glyceraldehyde | C1 (Aldehyde) | Aldolase B Cleavage |
| Pyruvate | C1 (Carboxyl) | Glycolysis |
| Lactate | C1 (Carboxyl) | LDH Reduction |
| Acetyl-CoA | None (Lost) | PDH Decarboxylation |
| CO2 (Breath) | Yes | PDH Decarboxylation |
| Glucose | C4 | Direct Gluconeogenesis |
| Fatty Acids | None | De Novo Lipogenesis (via Acetyl-CoA) |
| Glycerol | C1 | Triose Phosphate Isomerization (TPI) |
Experimental Protocol: [4-13C]Fructose Tracer Study
This protocol is designed for a murine model of NAFLD to assess KHK activity and oxidative flux.
Phase 1: Tracer Administration
-
Preparation: Dissolve [4-13C]Fructose (99% enrichment) in sterile saline.
-
Dose: 0.5 g/kg body weight (oral gavage or IV bolus depending on temporal resolution needed).
-
Fasting: Mice should be fasted for 4-6 hours prior to maximize hepatic glycogen depletion and rely on exogenous fructose.
Phase 2: Sample Collection & Analysis
-
Breath Analysis (0-120 min):
-
Place animal in a sealed metabolic chamber.
-
Collect airflow output into gas-tight vacutainers every 15 minutes.
-
Analysis: Isotope Ratio Mass Spectrometry (IRMS) for
ratio. -
Metric: Cumulative Percent Dose Recovered (cPDR) represents oxidation rate.
-
-
Plasma Analysis (Terminal - 60 min):
-
Collect plasma via cardiac puncture.
-
Derivatization: Convert Glucose and Lactate to aldonitrile pentacetate or TBDMS derivatives.
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).
-
Target Ions: Monitor fragments containing C1-C6 (M+1 mass shift). For glucose, specifically analyze C1-C4 fragments to confirm position.
-
Phase 3: Data Interpretation
-
High Breath
+ Low Glucose M+1: Indicates healthy oxidative capacity. -
Low Breath
+ High Glucose M+1: Indicates metabolic shunting toward gluconeogenesis (common in insulin resistance/NAFLD). -
No Fatty Acid Enrichment: Confirms the specificity of the C4 tracer (validating that DNL is not confounding the oxidation signal).
Implications for Drug Development (KHK Inhibitors)
In the development of Ketohexokinase (KHK) inhibitors for NASH, [4-13C]Fructose is a superior pharmacodynamic (PD) marker compared to [U-13C]Fructose.
-
Signal-to-Noise: Because C4 is lost as CO2 during oxidation, any label appearing in the TCA cycle intermediates (via anaplerosis) is significantly lower than with [U-13C]Fructose. This simplifies the modeling of gluconeogenic flux.
-
Safety Profiling: By measuring the ratio of Lactate M+1 (C1) to Glucose M+1 (C4), you can assess if the inhibitor causes a "logjam" of trioses or effectively prevents F1P formation.
-
Differentiation: It allows clear separation of Lipogenic flux (unlabeled FA) from Oxidative flux (labeled CO2). If you used [U-13C]Fructose, the fatty acids would be labeled, complicating the separation of fructose oxidation from fructose lipogenesis.
References
-
Aldolase B Mechanism & Structure
-
Fructose Metabolism & Tracer Methodology
-
Pyruvate/PEPCK Pathway & Decarboxylation
-
Clinical Relevance (NAFLD/HCC)
Sources
- 1. The mitochondrial isoform of phosphoenolpyruvate carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The PEP-pyruvate-oxaloacetate node: variation at the heart of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a reliable biomarker of glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a reliable biomarker of glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pnas.org [pnas.org]
- 10. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Precision Metabolic Tracing: Dissecting Hepatic Fructolysis with D-Fructose-1-¹³C vs. D-Fructose-4-¹³C
Executive Summary
Fructose metabolism plays a central role in the pathogenesis of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma. Unlike glucose, fructose bypasses the primary rate-limiting step of glycolysis (phosphofructokinase), leading to an unregulated carbon influx into the hepatic triose phosphate pool. To dissect these complex metabolic fluxes, stable isotope tracing using ¹³C-labeled fructose is the gold standard[1]. However, the specific position of the ¹³C label—specifically D-fructose-1-¹³C versus D-fructose-4-¹³C —drastically alters the metabolic readout. This technical guide provides an in-depth mechanistic analysis of these two tracers, their distinct applications, and self-validating experimental protocols for advanced metabolic flux analysis (MFA).
Mechanistic Divergence: The Aldolase B Cleavage
The core distinction between the 1-¹³C and 4-¹³C tracers lies in the enzymatic cleavage of fructose-1-phosphate (F1P) by Aldolase B[2].
-
D-Fructose-1-¹³C: The heavy isotope is located on Carbon 1. Upon cleavage by Aldolase B, carbons 1-3 form dihydroxyacetone phosphate (DHAP) . Consequently, the ¹³C label is exclusively localized to C1 of DHAP. DHAP is the direct precursor for glycerol-3-phosphate, making this tracer highly sensitive for tracking fructolytic carbon into the glycerol backbone of triglycerides (de novo lipogenesis)[3].
-
D-Fructose-4-¹³C: The heavy isotope is located on Carbon 4. Aldolase B cleavage directs carbons 4-6 into D-glyceraldehyde . The ¹³C label is localized to the aldehyde carbon (C1) of glyceraldehyde, which is subsequently phosphorylated by triokinase to form glyceraldehyde-3-phosphate (GAP). This tracer preferentially illuminates lower glycolysis, pyruvate generation, and TCA cycle entry.
While Triose Phosphate Isomerase (TPI) interconverts DHAP and GAP, the massive influx of fructose in hepatic tissues often exceeds TPI's capacity to maintain isotopic equilibrium. By utilizing both tracers in parallel, researchers can mathematically isolate the TPI exchange rate from downstream fluxes.
Metabolic divergence of D-fructose carbons 1-3 and 4-6 following Aldolase B cleavage.
Tracer Selection Logic & Comparative Analysis
The choice between 1-¹³C and 4-¹³C is dictated by the specific biological question. If an investigator is testing a novel Fatty Acid Synthase (FASN) inhibitor, D-fructose-1-¹³C is the authoritative choice. Because the 1-¹³C label directly populates the DHAP pool, it provides a high-signal, low-noise readout of glycerol-3-phosphate synthesis[3]. Conversely, if investigating the Warburg effect or mitochondrial dysfunction, D-fructose-4-¹³C provides a cleaner readout of the GAP-to-Pyruvate transition, bypassing the dilution effect of the lipogenic DHAP sink.
Furthermore, researchers must account for potential isotopic discrimination; studies have shown distinct discrimination patterns between C1 and C2 labeled fructose in hepatic cells, highlighting the need for precise tracer selection to avoid kinetic isotope effects[4].
Quantitative Tracer Comparison
| Parameter | D-Fructose-1-¹³C | D-Fructose-4-¹³C |
| Primary Cleavage Product | DHAP (Carbons 1-3) | D-Glyceraldehyde (Carbons 4-6) |
| Immediate Phosphorylated Pool | Dihydroxyacetone Phosphate | Glyceraldehyde-3-Phosphate (GAP) |
| Primary Downstream Fate | Glycerol-3-Phosphate (Lipogenesis) | Pyruvate, Lactate, TCA Cycle |
| Optimal Application | Probing triglyceride synthesis, upper gluconeogenesis. | Probing lower glycolysis, mitochondrial oxidation. |
| Isotopic Discrimination Risk | Higher at phosphoglucoisomerase level[4] | Lower, direct entry to GAP pool |
Self-Validating Experimental Protocol for ¹³C-Fructose Tracing
To ensure scientific integrity, metabolic tracing protocols must be self-validating. A self-validating system incorporates internal checkpoints that confirm tracer uptake, extraction efficiency, and analytical baseline stability within the same experimental run.
Phase 1: Tracer Introduction & Uptake Validation
-
Preparation: Culture target cells (e.g., primary hepatocytes) in glucose/fructose-free media for 2 hours to deplete endogenous unlabeled triose phosphate pools.
-
Pulse: Introduce media containing 5 mM of either D-fructose-1-¹³C or D-fructose-4-¹³C.
-
Self-Validation Checkpoint 1 (Uptake): Harvest a parallel subset of cells at 5 minutes. Measure the M+1 enrichment of intracellular Fructose-1-Phosphate. Causality: If M+1 F1P is <50% enriched, fructokinase activity is insufficient or transport is blocked, invalidating downstream flux assumptions.
Phase 2: Quenching & Extraction
-
Quenching: Rapidly aspirate media and plunge cells into -80°C 80:20 Methanol:Water to halt enzymatic metabolism instantly.
-
Self-Validation Checkpoint 2 (Recovery): Spike the extraction buffer with 1 µM of an unnatural internal standard (e.g., ¹³C₅-Ribitol). Causality: Post-extraction recovery of this standard must be >85% to validate the quantitative integrity of the extraction and rule out matrix suppression.
-
Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to separate polar metabolites (DHAP, GAP, Pyruvate) from non-polar lipids (Triglycerides).
Phase 3: LC-MS/MS Acquisition & Isotopic Analysis
-
Acquisition: Analyze the polar fraction using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Self-Validation Checkpoint 3 (Baseline): Run parallel unlabeled biological samples to establish the natural ¹³C abundance baseline (approx. 1.1%). Causality: All M+1 enrichment data must be mathematically corrected for natural abundance before flux modeling to prevent false-positive labeling artifacts.
Self-validating experimental workflow for ¹³C-fructose metabolic tracing.
References
-
Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized [2-13C]dihydroxyacetone. Marco-Rius, I., et al. Magnetic Resonance in Medicine / eScholarship. Available at:[Link]
-
Isotopic discrimination between D-[1-(13)C]fructose and D-[2-(13)C]fructose in rat liver cells. Malaisse, W. J., et al. Biochimie. Available at: [Link]
-
Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using[U-13C]fructose. Gopher, A., et al. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Sources
D-Fructose-4-13C: A Comprehensive Guide to Chemical Properties and Metabolic Tracing Applications
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
As a Senior Application Scientist specializing in metabolic flux analysis, I frequently encounter challenges in distinguishing parallel metabolic pathways using standard uniformly labeled tracers. D-fructose-4-13C emerges as a highly specialized, position-specific stable isotope tracer designed to interrogate fructolysis with unparalleled resolution. Unlike glucose, fructose metabolism bypasses the critical regulatory checkpoint of phosphofructokinase, leading to unregulated carbon flux into lipogenic and gluconeogenic pathways[1]. This whitepaper provides an in-depth technical analysis of D-fructose-4-13C, detailing its chemical properties, mechanistic rationale, and self-validating experimental protocols.
Chemical Identification and Quantitative Properties
Accurate metabolic tracing begins with stringent chemical validation. D-fructose-4-13C is a stable isotope-labeled monosaccharide where the carbon at position 4 is exclusively substituted with carbon-13.
Table 1: Chemical and Physical Properties of D-Fructose-4-13C [2][3]
| Property | Specification / Value |
| CAS Number | 84270-09-7 |
| Molecular Formula | C5(13C)H12O6 |
| Molecular Weight | 181.15 g/mol |
| Isotopic Purity | ≥ 98-99% 13C atom enrichment |
| Chemical Purity | ≥ 98% (typically verified via HPLC/NMR) |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C (Refrigerator), desiccated and protected from light |
Mechanistic Rationale: Why Position 4?
The selection of a position-specific tracer is never arbitrary; it is dictated by the enzymatic architecture of the target pathway. To understand the utility of D-fructose-4-13C, we must examine the causality of hepatic and adipocyte fructolysis.
When D-fructose enters a cell, it is rapidly phosphorylated by ketohexokinase (KHK) to form fructose-1-phosphate (F1P)[4]. The critical divergence occurs at the next step: Aldolase B cleaves F1P into two distinct three-carbon pools[1]:
-
Dihydroxyacetone phosphate (DHAP) : Derived from carbons 1, 2, and 3 of fructose.
-
D-glyceraldehyde : Derived from carbons 4, 5, and 6 of fructose.
By utilizing D-fructose-4-13C, the 13C label is exclusively partitioned into the C1 position of D-glyceraldehyde[5]. This glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (GA3P).
The Analytical Advantage: If researchers were to use a [U-13C6]fructose tracer, both the DHAP and GA3P pools would be fully labeled, masking the distinct kinetics of the direct triokinase pathway versus the DHAP isomerization pathway (via Triose Phosphate Isomerase, TPI)[6]. The C4 label provides a precise, isolated readout of the glyceraldehyde branch, enabling scientists to quantify direct lipogenic flux without the confounding noise of isotopic scrambling.
Metabolic fate of D-fructose-4-13C highlighting Aldolase B cleavage into distinct C3 pools.
Self-Validating Experimental Protocol for 13C-Fructose Tracing
To ensure trustworthiness and reproducibility, metabolic tracing must be designed as a self-validating system. The following step-by-step methodology outlines a robust protocol for tracing D-fructose-4-13C in cultured human adipocytes or hepatocytes[7].
Step 1: Tracer Dosing and Cell Culture
-
Procedure: Culture cells in standard media containing a physiological baseline of 5 mM unlabeled glucose. Introduce D-fructose-4-13C at a 10% tracer-to-tracee ratio (e.g., 0.5 mM labeled fructose alongside 4.5 mM unlabeled fructose)[8].
-
Causality: Using a 10% labeling ratio prevents the "tracer effect"—where the introduction of a massive isotope bolus artificially inflates the substrate pool and alters the baseline metabolic flux. The presence of baseline glucose ensures that competitive inhibition at hexokinase is physiologically represented[9].
Step 2: Rapid Quenching and Metabolite Extraction
-
Procedure: Aspirate media and immediately quench cellular metabolism by adding pre-chilled (-80°C) 80% methanol / 20% water. Scrape the cells on dry ice.
-
Causality: Enzymatic reactions (particularly TPI and aldolase) operate on sub-second timescales. Rapid cold quenching instantly denatures enzymes, locking the mass isotopomer distribution (MID) in its exact physiological state and preventing post-lysis isotopic scrambling.
Step 3: Phase Separation and Internal Standardization
-
Procedure: Spike the methanolic extract with an unnatural internal standard (e.g., 13C-Norvaline). Add LC-MS grade chloroform to induce phase separation. Extract the upper aqueous layer (containing polar metabolites like F1P and GA3P) and dry under nitrogen gas.
-
Causality: Phase separation isolates polar metabolites from complex lipids, drastically reducing ion suppression during mass spectrometry. The internal standard self-validates the extraction efficiency across all biological replicates.
Step 4: LC-MS or NMR Data Acquisition
-
Procedure: Analyze the reconstituted samples using High-Resolution Mass Spectrometry (HRMS) or 13C-Nuclear Magnetic Resonance (NMR).
-
Causality: While HRMS provides high sensitivity for downstream metabolites (e.g., M+1 acetyl-CoA), 13C-NMR is uniquely suited for positional isotopomer analysis, allowing direct observation of the C1-labeled glyceraldehyde without relying on complex MS/MS fragmentation patterns[5].
Step-by-step experimental workflow for 13C-fructose metabolic tracing in cellular models.
Applications in Drug Development and Diagnostics
Evaluating KHK Inhibitors for NAFLD/NASH
Unregulated fructolysis is a primary driver of de novo lipogenesis (DNL) in Non-Alcoholic Fatty Liver Disease (NAFLD)[4]. Drug development professionals utilize D-fructose-4-13C to evaluate the efficacy of novel KHK inhibitors. By tracking the incorporation of the C4-derived 13C label into newly synthesized palmitate, researchers can directly quantify the reduction in fructose-driven lipogenic flux, providing a highly sensitive pharmacodynamic biomarker[7].
Diagnostic Probing of Hereditary Fructose Intolerance (HFI)
HFI is a severe metabolic disorder caused by a genetic deficiency in Aldolase B, leading to toxic intracellular accumulation of F1P[10]. Historically, 13C-NMR studies using labeled fructose have been instrumental in mapping alternative metabolic routes in HFI patients. Infusion of 13C-labeled fructose allows for the non-invasive estimation of hepatic fructose conversion to glucose. In HFI subjects, positional tracers help identify compensatory pathways, such as the direct phosphorylation of F1P to fructose-1,6-bisphosphate by 1-phosphofructokinase, bypassing the deficient aldolase enzyme entirely[11].
References
-
Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study Source: Metabolomics (2015) / PubMed URL:[Link]
-
Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose Source: Proceedings of the National Academy of Sciences (PNAS, 1990) / PubMed URL:[Link]
-
Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation Source: Metabolites (2015) / PubMed URL:[Link]
-
Molecular Aspects of Fructose Metabolism and Metabolic Disease Source: Cell Metabolism / National Center for Biotechnology Information (NCBI PMC) URL:[Link]
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- 4. biorxiv.org [biorxiv.org]
- 5. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and Quantifying Label Scrambling in D-fructose-4-¹³C Metabolic Tracing Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Challenge of Isotopic Tracers
Stable isotope tracing has become an indispensable tool in modern metabolic research, allowing for the elucidation of complex biochemical pathways and the quantification of metabolic fluxes.[1] By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), researchers can track the journey of atoms through metabolic networks, providing a dynamic view of cellular activity.[2]
D-fructose-4-¹³C: A Tool to Probe Fructose Metabolism
D-fructose, a key dietary monosaccharide, has a unique metabolic fate that is of significant interest in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[3] D-fructose-4-¹³C, with its specific labeling at the C4 position, is a valuable tracer for investigating the pathways of fructose metabolism, as the labeled carbon's position provides a distinct signature in downstream metabolites.
The Enigma of Label Scrambling: When Carbon Atoms Don't Follow the Expected Path
Biochemical Foundations of Fructose Metabolism and Label Scrambling
Fructose metabolism primarily occurs in the liver, where it is first phosphorylated to fructose-1-phosphate by fructokinase.[3] Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter the glycolytic pathway.
Entry of Fructose into Central Carbon Metabolism
The entry of fructose-derived carbons into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase-1, leading to a rapid and unregulated influx of substrates into the lower part of glycolysis. This has significant implications for lipogenesis and other downstream metabolic processes.
The Pentose Phosphate Pathway: The Epicenter of Scrambling
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis and is a primary source of NADPH and precursors for nucleotide biosynthesis.[5] The non-oxidative branch of the PPP contains a series of reversible reactions catalyzed by the enzymes transketolase and transaldolase, which are the main culprits behind label scrambling.[6]
Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor, while transaldolase transfers a three-carbon unit.[7] The reversibility of these reactions allows for the carbon backbone of sugar phosphates to be rearranged, leading to a redistribution of the ¹³C label from D-fructose-4-¹³C. For instance, the C4 label of fructose can be transferred to other positions in fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis, carrying the scrambled label.
The following diagram illustrates the entry of D-fructose-4-¹³C into metabolism and the key reactions in the pentose phosphate pathway that lead to label scrambling.
Designing a D-fructose-4-¹³C Tracing Experiment
A well-designed experiment is crucial for obtaining meaningful and interpretable data. Careful consideration of cell culture conditions, tracer concentration, and analytical methods is paramount.
Essential Pre-Experimental Considerations
-
Cell Culture and Media: Utilize cell lines relevant to the research question, such as hepatocytes or other cells with active fructose metabolism. The culture medium should be well-defined to account for all potential carbon sources. Using dialyzed fetal bovine serum (FBS) can minimize the introduction of unlabeled small molecules.[4]
-
Tracer Concentration and Purity: The concentration of D-fructose-4-¹³C should be physiologically relevant. The isotopic purity of the tracer must be known to accurately correct for any unlabeled fructose.
Step-by-Step Experimental Protocol
This protocol provides a general framework for a D-fructose-4-¹³C tracing experiment in cell culture.
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Introduction of D-fructose-4-¹³C:
-
Aspirate the growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the experimental medium containing D-fructose-4-¹³C.
-
Incubate for a time course determined by the specific metabolic pathways of interest. A time-course experiment is recommended to track the label's progression.
-
-
Quenching Metabolism and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet protein and cell debris.
-
The supernatant containing the metabolites is then collected for analysis.
-
Analytical Methods for Tracking the ¹³C Label
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying metabolites and determining their isotopic enrichment.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific positions of ¹³C labels within a molecule, which is invaluable for deciphering scrambling patterns.[8]
Data Analysis and Interpretation: From Raw Data to Metabolic Insights
The analysis of data from ¹³C tracing experiments involves several key steps to accurately determine the extent of label scrambling and interpret the metabolic implications.
Mass Isotopologue Distribution (MID) Analysis
Mass spectrometry data provides the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms.[9]
Correcting for Natural ¹³C Abundance
It is crucial to correct the raw MID data for the natural abundance of ¹³C (approximately 1.1%) to distinguish it from the enrichment derived from the tracer.[10] Several software tools are available for this correction.
Identifying and Quantifying Label Scrambling
The first step in identifying label scrambling is to compare the observed labeling patterns with the expected patterns based on the known, linear metabolic pathway. For D-fructose-4-¹³C, the label is expected to appear at specific carbon positions in downstream metabolites. Deviations from these expected patterns are indicative of scrambling.
| Metabolite | Expected Labeled Carbon Position(s) (No Scrambling) | Potential Labeled Carbon Position(s) (With Scrambling via PPP) |
| Glyceraldehyde-3-Phosphate | C1 | C1, C2, C3 |
| Pyruvate | C1 | C1, C2, C3 |
| Lactate | C1 | C1, C2, C3 |
| Alanine | C1 | C1, C2, C3 |
| Citrate (first turn) | C2, C4 | C1, C2, C3, C4, C5 |
By analyzing the relative abundance of different isotopomers (molecules with the same number of ¹³C atoms but at different positions), it is possible to quantify the degree of label scrambling. For example, the ratio of M+1 pyruvate with the label at C2 versus C1 can provide a quantitative measure of the flux through the PPP relative to glycolysis.
Data Visualization and Interpretation
The following diagram outlines a typical data analysis workflow for a D-fructose-4-¹³C experiment.
Sources
- 1. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Quantifying plant phenotypes with isotopic labeling & metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Strategic Isotopomer Selection: The Role of D-Fructose-4-13C in Dissecting Lipogenic Pathways
[1]
Executive Summary
In the study of de novo lipogenesis (DNL), the choice of stable isotope tracer dictates the metabolic window through which flux is observed.[1] While [U-13C]fructose and [1-13C]fructose are standard for measuring fatty acid synthesis rates, D-fructose-4-13C occupies a specialized, critical niche.[1]
This guide details the technical application of [4-13C]fructose. Unlike its congeners, this isotopomer is not used to measure fatty acid synthesis directly.[1] Instead, it serves as a precision probe to decouple fructolysis-driven glyceroneogenesis and fructose oxidation from downstream acetyl-CoA flux.[1] By virtue of the pyruvate dehydrogenase (PDH) decarboxylation mechanism, the C4 label is obligately released as CO2, preventing its entry into the fatty acid pool.[1] This property makes it the ideal negative control for fatty acid synthesis and a positive reporter for oxidative disposal and glycerol backbone synthesis.[1]
Part 1: Mechanistic Basis & The "PDH Trap"
The Fate of Carbon 4
To design valid experiments, one must understand the atomic mapping of fructose carbon 4 (C4) through hepatic metabolism.[1]
-
Fructolysis: Fructose is phosphorylated to Fructose-1-Phosphate (F-1-P).[1]
-
Aldolase B Cleavage: F-1-P is cleaved into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1]
-
Triose Conversion: Glyceraldehyde is phosphorylated to Glyceraldehyde-3-Phosphate (GAP).[1] The label remains at C1.[1]
-
Glycolysis to Pyruvate: GAP converts to Pyruvate.[1]
-
GAP C1 (Aldehyde)
Pyruvate C1 (Carboxyl group).[1]
-
-
The PDH Checkpoint: Pyruvate enters the mitochondria.[1][2] The Pyruvate Dehydrogenase (PDH) complex converts Pyruvate to Acetyl-CoA.[1][3]
Pathway Visualization
The following diagram illustrates why [4-13C]fructose labels the glycerol backbone and breath CO2, but fails to label fatty acids.
Caption: Metabolic fate of [4-13C]fructose. Note that the 13C label (red path) is ejected as CO2 at the PDH step, leaving the Acetyl-CoA pool unlabeled for fatty acid synthesis, while retaining potential to label the glycerol backbone via triose equilibration.[1]
Part 2: Experimental Protocol
Study Objectives
Use [4-13C]fructose when your research question involves:
-
Fructose Oxidation Rates: Direct measurement of hepatic mitochondrial oxidation via breath
. -
Glyceroneogenesis: Quantifying the contribution of fructose carbon to the triglyceride glycerol backbone without confounding mass isotopomer distributions (MIDs) from fatty acid recycling.
-
Pathway Specificity Validation: Confirming that a drug targets the lipogenic pathway (Acetyl-CoA carboxylase/FAS) versus the fructolytic pathway.[1]
Reagents and Dosage
-
Tracer: D-Fructose-4-13C (99% enrichment).
-
Purity Check: Ensure <0.5% [1-13C] or [U-13C] impurity, as these will cause false-positive fatty acid labeling.[1]
-
Administration:
Workflow: The "Dual-Compartment" Analysis
Step 1: Breath Sampling (Oxidation Metric)
Since C4 is released as CO2, breath analysis provides a real-time readout of fructose entry into the mitochondrial TCA cycle.[1]
-
Baseline: Collect 3 breath samples (-15, -10, 0 min) into evacuated Exetainer tubes.
-
Dosing: Administer [4-13C]fructose orally.
-
Sampling: Collect breath samples every 15 minutes for 4–6 hours.
-
Analysis: Isotope Ratio Mass Spectrometry (IRMS).
Step 2: Plasma/Tissue Sampling (Glycerol Metric)[1]
Part 3: Data Analysis & Interpretation[1][4]
Mass Isotopomer Distribution (MIDA)
When analyzing GC-MS data, you will observe distinct patterns for [4-13C]fructose compared to [U-13C]fructose.[1]
| Analyte | [4-13C]Fructose Signal | Interpretation |
| Breath CO2 | High Enrichment | Indicates active transport of fructose to liver |
| TG-Glycerol | Enriched (M+1) | Indicates Triose Phosphate Isomerase (TPI) equilibration allows C4-derived GAP to convert to DHAP, labeling the glycerol backbone.[1] |
| TG-Palmitate | No Enrichment (M+0) | Validation Check. If you see enrichment here, your tracer is impure or significant carbon recycling (fixation) is occurring (rare).[1] |
| Plasma Glucose | Variable (M+1) | Via Gluconeogenesis.[1] Label at C1, C2, C5, or C6 depending on randomization at the triose/fumarate level.[1] |
Calculating Fructose Oxidation
To quantify the oxidation rate (
- : Production rate of CO2 (measured via indirect calorimetry).[1]
- : Enrichment of exhaled CO2 (APE).[1]
- : Bicarbonate recovery factor (typically 0.81 in humans) to account for label sequestration in the bicarbonate pool.[1]
- : Enrichment of the precursor pool (plasma fructose).
Troubleshooting: The "Null" Result
Problem: Researcher observes no 13C enrichment in Palmitate (C16:0). Diagnosis: This is the expected result for [4-13C]fructose.[1][4][5]
-
Corrective Action: Do not view this as a failed DNL experiment. Report it as "Absence of direct acetyl-CoA contribution," confirming that the label was successfully shunted to oxidation/glycerol pathways. If the goal is to measure FA synthesis, switch to [U-13C]fructose or [1-13C]fructose .[1]
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (Standard text for tracer methodology and decarboxylation mechanics).
-
Tappy, L., & Lê, K. A. (2010).[1] Metabolic effects of fructose and the worldwide increase in obesity.[1] Physiological Reviews, 90(1), 23-46.[1] Link[1]
-
Sun, S. Z., & Empie, M. W. (2012).[1] Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism, 9,[1] 89. Link[1]
-
Jang, C., et al. (2018).[1] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[1] Cell Metabolism, 27(2), 351-361.[1] (Demonstrates fructose fate mapping using various isotopomers). Link
-
Hellerstein, M. K. (1999).[1] Measurement of hepatic de novo lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 104(6), 673.[1] (Foundational paper for MIDA and DNL).[1] Link
Methodological & Application
protocol for D-fructose-4-13C metabolic flux analysis (MFA)
An In-Depth Technical Guide to D-Fructose-4-¹³C Metabolic Flux Analysis
Introduction: Illuminating the Fructolytic Pathway
Metabolic Flux Analysis (MFA) stands as a cornerstone technique in systems biology, offering a quantitative lens through which we can view the intricate network of biochemical reactions within a living cell.[1][2] Unlike other 'omics' technologies that provide static snapshots of gene, protein, or metabolite levels, MFA measures the rates (fluxes) of metabolic pathways, revealing the dynamic functional state of the cell.[3] By introducing stable, non-radioactive isotope-labeled substrates, such as ¹³C-labeled compounds, we can trace the journey of individual atoms through the metabolic network.[2][4]
Fructose, a monosaccharide increasingly prevalent in modern diets, follows a unique metabolic route primarily within the liver, intestines, and kidneys, largely bypassing the key regulatory checkpoints of glycolysis.[5][6][7] This distinct pathway, known as fructolysis, has been strongly implicated in the pathogenesis of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[5] Understanding the flux through this pathway is therefore critical for researchers in basic science and drug development.
This guide provides a detailed protocol and the underlying scientific rationale for conducting MFA studies using a specifically designed tracer: D-fructose-4-¹³C. This position-specific label offers a powerful method to dissect the metabolic fate of fructose following its cleavage into triose phosphates, providing high-resolution insights into the activity of glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Part 1: The Scientific Principle of D-Fructose-4-¹³C Tracing
The choice of an isotopic tracer is a critical design element in any MFA study, as it dictates which pathways can be resolved with precision.[8] While uniformly labeled ([U-¹³C]) fructose can provide a general overview of carbon fate, position-specific tracers like D-fructose-4-¹³C are engineered to answer more specific questions.
The core of this technique lies in tracking the ¹³C atom from the C4 position of fructose as it is processed by key enzymes:
-
Phosphorylation: Fructose enters the hepatocyte and is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate (F1P). The ¹³C label remains at the C4 position.
-
Cleavage: Aldolase B cleaves the six-carbon F1P into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) derived from carbons 1-3, and glyceraldehyde derived from carbons 4-6.[6] Crucially, the ¹³C label is now exclusively on the C1 position of glyceraldehyde (Glyceraldehyde-¹³C1).
-
Triose Kinase Action: Glyceraldehyde is then phosphorylated by triose kinase to form glyceraldehyde-3-phosphate (G3P), which now carries the label at its C1 position (G3P-¹³C1).
This specifically labeled G3P molecule is a key node in central carbon metabolism. By analyzing the distribution of this ¹³C label into downstream metabolites using mass spectrometry, we can quantify the flux through several major pathways.
Visualizing the Metabolic Fate of the 4-¹³C Label
The diagram below illustrates the initial steps in the metabolism of D-fructose-4-¹³C and the subsequent distribution of the ¹³C label into central metabolic pathways.
Caption: Metabolic fate of the ¹³C label from D-fructose-4-¹³C.
Part 2: A Validated Workflow for ¹³C-MFA
A successful MFA experiment is a multi-stage process that demands meticulous planning and execution. Each step, from cell culture to computational analysis, is integral to the integrity of the final flux map. This workflow is designed as a self-validating system, with quality control considerations embedded at each stage.
Overall Experimental Workflow Diagram
Caption: A comprehensive workflow for ¹³C-Metabolic Flux Analysis.
Part 3: Detailed Experimental Protocols
These protocols are designed for researchers working with adherent mammalian cell lines (e.g., HepG2, Huh7) in a 6-well plate format but can be adapted for other systems.
Protocol 1: Cell Culture and Isotopic Labeling
Causality: The goal is to replace the unlabeled carbon source with the ¹³C-labeled fructose and allow the cells to reach an isotopic steady state, where the labeling patterns of intracellular metabolites become constant.[1] This steady-state assumption is fundamental to most MFA models. A preliminary time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is essential to determine when this state is reached for the specific cell line and metabolites of interest.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture in standard growth medium.
-
Labeling Medium Preparation: Prepare custom medium that is identical to the standard growth medium but lacks glucose and fructose. Just before the experiment, supplement this base medium with D-fructose-4-¹³C to the desired final concentration (e.g., 5-10 mM). Ensure the tracer is fully dissolved.
-
Initiation of Labeling: When cells reach the target confluency, aspirate the standard medium.
-
Washing: Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Labeling Incubation: Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the duration determined by your time-course experiment to achieve isotopic steady state.
Protocol 2: Metabolite Quenching and Extraction
Causality: Metabolic reactions occur on the timescale of seconds. To accurately capture the isotopic labeling pattern at the time of collection, metabolism must be instantly halted or "quenched".[9] This is arguably the most critical step for data quality. The subsequent extraction uses a biphasic solvent system to separate polar metabolites from lipids and proteins.
Step-by-Step Methodology:
-
Prepare Quenching/Extraction Solution: Prepare an ice-cold solution of 80% methanol in water (LC-MS grade). Keep this solution on dry ice.
-
Quenching: At the end of the labeling period, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Immediate Wash: Quickly wash the cells with 1 mL of ice-cold saline solution (e.g., 0.9% NaCl) to remove extracellular labeled metabolites. Aspirate immediately.
-
Cell Lysis: Add 1 mL of the ice-cold 80% methanol solution to each well. Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.
-
Scraping and Collection: Using a cell scraper, scrape the frozen cell lysate from the bottom of the well. Transfer the entire liquid/ice slurry to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the labeling patterns of central carbon metabolites. However, these compounds are typically not volatile. Chemical derivatization is required to make them amenable to GC analysis.[10][11]
Step-by-Step Methodology:
-
Derivatization Reagent Preparation: Prepare a solution of Methoxyamine-HCl in pyridine (e.g., 20 mg/mL). The derivatization agent will be N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Step 1: Methoxyamination: Add 50 µL of the Methoxyamine-HCl solution to the dried metabolite pellet. Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.
-
Step 2: Silylation: Add 80 µL of BSTFA + 1% TMCS to the sample. Vortex and incubate at 70°C for 60 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
GC-MS Analysis: Analyze the sample on a GC-MS system. The system will separate the derivatized metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the resulting fragments. This data provides the Mass Isotopologue Distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
Part 4: Data Analysis and Interpretation
Raw MS data must be processed and analyzed within a metabolic network model to yield flux values.
-
Data Correction: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes present in the derivatization agent.[11] Specialized software can perform this correction automatically.
-
Flux Estimation: The corrected MIDs, along with measured extracellular fluxes (e.g., fructose uptake, lactate secretion), are used as inputs for MFA software (e.g., 13CFLUX, INCA).[12] This software uses iterative algorithms to find the set of intracellular flux values that best simulates the experimentally measured labeling patterns.
-
Statistical Validation: Goodness-of-fit tests are performed to ensure the model adequately describes the data. Flux confidence intervals are calculated to assess the precision of the estimated fluxes.[13]
Data Presentation: Mass Isotopologue Distributions
The primary data from the MS analysis should be presented clearly. The table below shows a hypothetical example of corrected MIDs for key metabolites following labeling with D-fructose-4-¹³C.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Interpretation |
| Glyceraldehyde-3-P | 10.5 | 88.2 | 1.3 | 0.0 | High M+1 indicates direct flux from the 4-¹³C-fructose. |
| Pyruvate | 35.1 | 5.2 | 8.7 | 51.0 | High M+3 indicates pyruvate formed from a fully labeled G3P molecule. The presence of M+1 and M+2 may suggest other metabolic activities or incomplete steady state. |
| Lactate | 34.8 | 5.5 | 9.1 | 50.6 | Labeling pattern closely mirrors pyruvate, as expected. |
| Citrate | 55.4 | 12.1 | 25.5 | 4.8 | M+2 enrichment indicates entry of labeled Acetyl-CoA (derived from labeled pyruvate) into the TCA cycle. |
Note: Data are for illustrative purposes only.
The high abundance of M+1 in G3P and M+3 in pyruvate directly reflects the pathway traced from the C4 of fructose. This specific labeling pattern provides strong constraints on the model, allowing for a precise quantification of the flux through fructolysis and glycolysis.
References
- BenchChem. (2025). Application Notes and Protocols for Tracing Fructose Metabolism in Specific Tissues with D.
- BenchChem. (2025). Exploring Fructolysis Pathways with Labeled Fructose: An In-depth Technical Guide.
- Herman, M. A., & Samuel, V. T. (2018). Fructose metabolism and metabolic disease.
- de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3538-3558.
- Hartmann, T., et al. (2025). 13CFLUX - third-generation high-performance engine for isotopically (non)stationary 13C metabolic flux analysis.
- Luu, M., et al. (2021). A mathematical analysis of adaptations to the metabolic fate of fructose in essential fructosuria subjects. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E555-E567.
- Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Methods in Molecular Biology.
- Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS.
- Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11.
- Creative Proteomics. (2022). Overview of 13c Metabolic Flux Analysis.
- Institute of Molecular Systems Biology. 13C Metabolic Flux Analysis.
- Softic, S., Cohen, D. E., & Kahn, C. R. (2016). Role of fructose and hepatic insulin resistance in the metabolic syndrome.
- Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 123.
- Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(13), 5449-5453.
- Zhang, Y., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography-high resolution mass spectrometry. Analytical Methods, 15(40), 5132-5140.
- Rühl, M., et al. (2016). Comprehensive and accurate tracking of carbon origin of LC-tandem mass spectrometry collisional fragments for 13C-MFA. Metabolomics, 12(12), 1-17.
- Nieß, A., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 22.
- Herman, M. (2025). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources.
- Herman, M. A. (2021). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Annual Review of Nutrition, 41, 285-313.
- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176.
- Crown, S. B., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 717-725.
- BenchChem. (2025). D-Fructose-d2 vs.
- Utrecht University. Stable Isotope Tracing Experiments Using LC-MS.
- Singh, R., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(4), 887-898.
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
- Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). (13)C-based metabolic flux analysis.
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Precision Metabolic Flux Analysis: Tracing D-[4-13C]Fructose Fate via 13C-NMR
Topic: 13C-NMR chemical shift assignments for D-fructose-4-13C metabolites Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
In metabolic flux analysis (MFA), the choice of isotopomer dictates the biological question you can answer. While [U-13C]fructose is common, it often yields complex isotopomer multiplets that obscure specific enzymatic bottlenecks. D-[4-13C]fructose is a precision tool designed for a specific interrogation: The Pyruvate Dehydrogenase (PDH) Gatekeeper Checkpoint.
The C4 carbon of fructose has a unique metabolic fate. Through both the fructolytic (Aldolase B) and glycolytic (Aldolase A) pathways, the C4 position becomes the C1 (carboxyl) carbon of pyruvate . This specific positioning allows for a binary readout of downstream metabolism:
-
Oxidative Metabolism (PDH Flux): The C1-carboxyl is decarboxylated and released as
CO (detectable as H CO ).[1] The label is lost from the organic backbone and does not enter the TCA cycle intermediates (e.g., Citrate, Glutamate). -
Fermentative Metabolism (LDH/ALT Flux): The C1-carboxyl is retained in [1-13C]Lactate or [1-13C]Alanine .
This guide provides the protocol, chemical shift assignments, and mechanistic logic for using D-[4-13C]fructose to quantify the balance between oxidative decarboxylation and fermentation.
Metabolic Pathway Mapping (Visualization)
The following diagram illustrates the atom-specific mapping of the C4 carbon (marked in red) as it traverses fructolysis and glycolysis.
Caption: Atom mapping of D-[4-13C]Fructose. The C4 label (blue) transforms into the C1-Carboxyl of Pyruvate (red). PDH activity releases the label as CO2, while LDH/ALT activity retains it in Lactate/Alanine.
Experimental Protocol: Sample Preparation & Acquisition
A. Materials
-
Tracer: D-[4-13C]Fructose (99% enrichment).
-
Extraction Solvent: 6% Perchloric Acid (PCA) or Methanol/Chloroform/Water (dual-phase).
-
Neutralization: 2M K
CO or KOH. -
NMR Buffer: 100 mM Sodium Phosphate (pH 7.4) in D
O, containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
B. Sample Preparation (Cell Culture/Tissue)
-
Quenching: Rapidly wash cells/tissue with ice-cold saline to remove extracellular tracer.
-
Extraction: Add ice-cold 6% PCA (500 µL per 10^7 cells or 100 mg tissue). Homogenize or sonicate on ice.
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Neutralization: Critical Step. Slowly add 2M K
CO to the supernatant until pH reaches 7.0–7.4. (Caution: CO evolution will occur).-
Note: Perchlorate salts (KClO
) will precipitate. Centrifuge again to remove salts.
-
-
Lyophilization: Freeze-dry the supernatant to remove water (optional but recommended for sensitivity).
-
Reconstitution: Dissolve the lyophilized powder in 600 µL of NMR Buffer (D
O).
C. NMR Acquisition Parameters
Because the target signals are carboxyl carbons (long T1 relaxation times), standard parameters must be adjusted for quantitative accuracy.
-
Pulse Sequence: 1D
C with inverse-gated proton decoupling (zgig on Bruker). This eliminates NOE enhancement, ensuring signal intensity is proportional to concentration. -
Relaxation Delay (D1): Must be > 5 x T1 . Carboxyl carbons have T1 values of 3–5 seconds. Set D1 to 20–25 seconds for fully quantitative results. For qualitative flux screening, 3–5 seconds is acceptable.
-
Spectral Width: 250 ppm (to cover carbonyls at ~220 ppm).
-
Scans: 1024–4096 (depending on metabolite concentration).
Chemical Shift Assignments (Reference Table)
The following table lists the specific chemical shifts for metabolites derived from D-[4-13C]Fructose. All values are referenced to DSS at 0.00 ppm, pH 7.4.
| Metabolite | Carbon Position | Origin (Fructose) | Chemical Shift ( | Signal Type | Notes |
| D-Fructose | C4 ( | Substrate | 70.5 | Multiplet | Major tautomer (~70%) |
| D-Fructose | C4 ( | Substrate | 75.4 | Multiplet | Minor tautomer (~22%) |
| Pyruvate | C1 (Carboxyl) | C4 | 171.8 | Singlet | Often low intensity due to rapid turnover |
| Lactate | C1 (Carboxyl) | C4 | 183.4 | Singlet | Primary marker of fermentative flux |
| Alanine | C1 (Carboxyl) | C4 | 176.8 | Singlet | Marker of transamination |
| Bicarbonate | C (H | C4 | 161.0 | Singlet | Marker of PDH flux (Dissolved) |
| CO | C ( | C4 | 125.2 | Singlet | Dissolved gas (pH dependent) |
| Glucose | C3 / C4 | C4 | 70.0 - 78.0 | Complex | Only seen if Gluconeogenesis is active |
Critical Diagnostic Rule:
-
High Lactate C1 / Alanine C1 Signal: Indicates metabolic blockage at PDH or high Warburg effect (aerobic glycolysis).
-
Absence of Glutamate/Citrate Labeling: Confirms that the label was lost as CO
at the PDH step. If you see labeling in Glutamate C1/C5, it suggests Pyruvate Carboxylase (PC) activity, not PDH activity, as PC retains the C1 carboxyl by converting Pyruvate to Oxaloacetate.
References
-
Review of 13C-NMR Metabolomics: Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology. [Link]
-
Fructose Metabolism & Aldolase Specificity: Tappy, L., & Lê, K. A. (2010). Metabolic effects of fructose and the worldwide increase in obesity. Physiological Reviews. [Link]
-
Hyperpolarized 13C-Pyruvate & Downstream Shifts: Merritt, M. E., et al. (2007). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS. [Link]
-
Chemical Shift Database (BMRB): Biological Magnetic Resonance Data Bank. Metabolite Chemical Shifts. [Link]
Sources
LC-MS/MS method development for D-fructose-4-13C detection
Application Note & Protocol: LC-MS/MS Method Development for the Detection and Metabolic Tracing of D-Fructose-4-¹³C
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Metabolic Flux Analysis (MFA) and Pharmacokinetics.
Introduction & Scientific Rationale
The dysregulation of fructose metabolism is a primary driver in the pathogenesis of non-alcoholic steatohepatitis (NASH), type 2 diabetes, and various malignancies [1]. While uniformly labeled[U-¹³C]-fructose is widely used for general metabolic tracing, position-specific isotopomers like D-fructose-4-¹³C offer unparalleled precision in elucidating highly specific enzymatic bifurcations.
In fructolysis, fructokinase phosphorylates fructose to fructose-1-phosphate (F1P), which is subsequently cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP, carbons 1-3) and D-glyceraldehyde (carbons 4-6). By utilizing D-fructose-4-¹³C, researchers can specifically trace the metabolic fate of the C4 atom, which exclusively partitions into the D-glyceraldehyde branch, bypassing DHAP.
Detecting this +1 Da mass shift (from naturally occurring fructose) in complex biological matrices requires a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Because fructose is a highly polar, low-molecular-weight neutral sugar, traditional reversed-phase chromatography is ineffective. This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative electrospray ionization (ESI-) MS/MS protocol, ensuring self-validating precision, chromatographic resolution of isomeric hexoses, and elimination of matrix effects[2].
Mechanistic Pathway & The Fate of Carbon-4
To understand the analytical requirements, we must first map the biochemical routing of the ¹³C label. The diagram below illustrates how the C4 isotopic label is routed exclusively into D-glyceraldehyde, differentiating it from the C1-C3 DHAP pool.
Figure 1: Metabolic routing of D-Fructose-4-¹³C. The C4 label exclusively tracks into D-Glyceraldehyde.
Analytical Strategy: Causality Behind Methodological Choices
Developing a self-validating LC-MS/MS method for D-fructose-4-¹³C requires overcoming three primary analytical hurdles:
-
Chromatographic Retention & Isomer Separation: Fructose, glucose, and galactose are isobaric (exact same mass). We utilize a Polymer-based Amino HILIC column (e.g., Shodex Asahipak NH2P-50 or Waters BEH Amide) under highly alkaline conditions (pH ~10-11) [3]. The alkaline mobile phase promotes the deprotonation of the sugar hydroxyl groups, enhancing retention via ion-exchange mechanisms in addition to hydrophilic partitioning, effectively resolving fructose from glucose.
-
Ionization Efficiency: Neutral sugars ionize poorly in standard ESI. By adding 0.1% to 0.5% Ammonium Hydroxide (NH₄OH) to the mobile phase, we drive the formation of the deprotonated pseudo-molecular ion [M-H]⁻.
-
Isotopic Crosstalk & MRM Specificity: Natural fructose has a monoisotopic mass of 180.06 Da, yielding an [M-H]⁻ of m/z 179. D-fructose-4-¹³C yields an [M-H]⁻ of m/z 180. To prevent false positives from the natural ¹³C isotope of endogenous fructose (which also appears at m/z 180 at ~6.6% abundance), chromatographic baseline separation from high-concentration glucose is mandatory, alongside precise Multiple Reaction Monitoring (MRM) transition selection.
Experimental Protocol
Reagents and Materials
-
Standards: D-Fructose (Unlabeled), D-Fructose-4-¹³C (Isotopic purity >99%), and D-Fructose-¹³C₆ (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, LC-MS grade Ammonium Hydroxide (NH₄OH, 25-28% solution).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent polymer-based amino column.
Sample Preparation (Biological Matrices - Serum/Plasma/Lysate)
Rationale: Deproteinization via cold organic solvent minimizes matrix effects and halts enzymatic degradation of fructose.
-
Quenching & Spiking: Aliquot 50 µL of biological sample (e.g., cell lysate or plasma). Immediately spike with 10 µL of Internal Standard (D-Fructose-¹³C₆, 5 µg/mL).
-
Extraction: Add 200 µL of ice-cold Acetonitrile/Methanol (80:20, v/v). Vortex vigorously for 2 minutes.
-
Precipitation: Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Drying & Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ACN/Water (80:20, v/v) containing 0.1% NH₄OH.
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for D-Fructose-4-¹³C quantification.
Liquid Chromatography (LC) Conditions
-
Mobile Phase A: Water containing 0.2% NH₄OH.
-
Mobile Phase B: Acetonitrile containing 0.2% NH₄OH.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C (Elevated temperature improves peak shape by accelerating anomeric mutarotation).
Table 1: HILIC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Isocratic |
| 6.0 | 40 | 60 | Linear |
| 7.0 | 40 | 60 | Hold (Wash) |
| 7.1 | 10 | 90 | Step (Equilibration) |
| 12.0 | 10 | 90 | End |
Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole (QqQ) mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
Rationale for MRM transitions: Fructose undergoes cross-ring cleavage. The m/z 89 fragment corresponds to a 3-carbon cleavage product (C4-C5-C6 or C1-C2-C3). Because our label is at C4, the fragment containing the C4-C6 moiety will shift to m/z 90, while the C1-C3 moiety remains at m/z 89. Monitoring both allows for internal validation of the isotopic position.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Unlabeled D-Fructose | 179.0 | 89.0 | 50 | 12 | Quantifier (Endogenous) |
| Unlabeled D-Fructose | 179.0 | 119.0 | 50 | 10 | Qualifier |
| D-Fructose-4-¹³C | 180.0 | 90.0 | 50 | 12 | Quantifier (Tracer) |
| D-Fructose-4-¹³C | 180.0 | 119.0 | 50 | 10 | Qualifier (C1-C4 fragment) |
| D-Fructose-¹³C₆ (IS) | 185.0 | 92.0 | 50 | 12 | Internal Standard |
Method Validation & Troubleshooting (E-E-A-T Insights)
As a self-validating system, this protocol must account for known analytical pitfalls in carbohydrate MS:
-
Natural Isotope Correction (Trustworthiness): Because the natural abundance of ¹³C is ~1.1%, endogenous fructose will naturally produce an m/z 180 signal. Your data analysis pipeline must include an isotopic matrix correction algorithm (e.g., IsoCor) to subtract the natural M+1 contribution from the true D-fructose-4-¹³C signal.
-
Column Aging & Response Drift (Experience): HILIC columns, particularly amino-bonded phases, are susceptible to Schiff base formation with reducing sugars, leading to irreversible binding and loss of retention over time [4]. Expert Tip: If the response factor of fructose decreases at low concentrations, implement a post-run column wash with 50% Water / 50% ACN containing 10 mM Ammonium Formate to strip bound matrix proteins and regenerate the stationary phase.
-
Enzymatic Depletion of Isobars (Expertise): If chromatographic resolution between glucose and fructose degrades, implement an enzymatic pre-treatment. Adding hexokinase and ATP to the extract will phosphorylate both glucose and fructose. If you specifically want to eliminate glucose interference, treating the sample with glucose oxidase prior to extraction will convert glucose to gluconic acid, completely removing the isobaric interference from the MRM channels [5].
References
-
Cocuron, J.-C., Ross, Z., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. Available at:[Link]
-
Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex Technical Articles. Available at:[Link]
-
Raha, N., et al. (2022). Development and validation of a HILIC-MS/MS method for the quantitation of fructose in human urine in support of clinical programs. Journal of Pharmaceutical and Biomedical Analysis, 208, 114462. Available at:[Link]
-
Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism, 27(2), 351-361.e3. Available at:[Link]
Application Note: Calculating Fractional Enrichment from D-Fructose-4-13C Tracer Data in Metabolic Flux Analysis
Introduction & Mechanistic Rationale
Fructose metabolism (fructolysis) plays a critical role in hepatic lipogenesis, metabolic syndrome, and cancer cell proliferation. Unlike glucose, fructose bypasses the highly regulated phosphofructokinase (PFK) step in glycolysis, leading to unregulated carbon flux into downstream lipogenic and glycolytic pools.
To precisely map this metabolic routing, researchers utilize stable isotope tracers such as D-Fructose-4-13C [1]. The strategic placement of the heavy carbon-13 isotope at the 4th carbon position provides a high-resolution metabolic map due to the specific cleavage mechanism of Aldolase B. When fructose is phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate, Aldolase B cleaves it into dihydroxyacetone phosphate (DHAP, comprising carbons 1-3) and glyceraldehyde (comprising carbons 4-6). Consequently, the 13C label from the 4th position of fructose exclusively labels the 1st carbon of glyceraldehyde. This allows researchers to track fructose-specific carbon deposition into downstream pools like lactate, pyruvate, and the glycerol backbone of triglycerides without confounding signals from DHAP isomerization.
Metabolic routing of D-Fructose-4-13C through fructolysis into glycolytic intermediates.
Experimental Protocol: In Vitro Isotope Labeling & Extraction
To ensure data integrity, the experimental protocol must operate as a self-validating system. The rapid turnover rates of intracellular metabolites (often occurring in milliseconds) require strict quenching protocols to prevent artifactual isotopic scrambling.
Step-by-Step Methodology
-
Cell Culture & Tracer Introduction:
-
Plate HepG2 cells (or primary hepatocytes) in 6-well plates and grow to 80% confluence.
-
Wash cells twice with warm, glucose/fructose-free PBS to remove residual unlabeled carbon sources.
-
Introduce the labeling medium containing 5 mM D-Fructose-4-13C and 5 mM unlabeled Glucose. Incubate for the desired time course (e.g., 2, 4, 8, or 24 hours) depending on whether you are measuring kinetic flux or isotopic steady-state.
-
-
Metabolic Quenching (Critical Step):
-
Causality: Metabolism must be halted instantaneously to preserve the in vivo isotopic snapshot.
-
Rapidly aspirate the labeling medium.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% HPLC-grade Methanol/20% LC-MS grade water to each well. The extreme temperature drop instantly denatures metabolic enzymes, preventing the continuous turnover of fast pools like glyceraldehyde-3-phosphate.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching buffer and transfer the lysate to a microcentrifuge tube.
-
Vortex for 10 minutes at 4°C, then centrifuge at 16,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.
-
Transfer the metabolite-rich supernatant to a new tube and dry under a gentle stream of nitrogen gas or using a vacuum centrifuge.
-
-
Self-Validation Control:
-
Trustworthiness: Always include a parallel well treated with unlabeled D-Fructose . Processing this sample through the downstream correction matrix must yield a Fractional Enrichment of 0.00 (±0.01). Any deviation indicates matrix inaccuracies or co-eluting isobaric interference.
-
Computational Methodology: Natural Abundance Correction
Mass spectrometers measure the Mass Isotopomer Distribution (MID) of a metabolite. However, carbon-13 naturally occurs at an abundance of ~1.07% in the biosphere. Furthermore, other naturally occurring heavy isotopes (e.g., 18O, 15N, 2H) contribute to the raw mass spectra[2]. Therefore, raw MIDs must be mathematically corrected to isolate the enrichment derived solely from the D-Fructose-4-13C tracer[3].
The Correction Matrix
High-resolution mass spectrometry (HRMS) can resolve the mass defect of 13C (+0.00335 Da) from 15N or 2H, but it often cannot resolve 13C from 18O or 34S depending on the instrument's resolving power. Tools like IsoCor [4] and AccuCor [2] construct a resolution-specific correction matrix (
The relationship between the raw measured MID (
Calculating Fractional Enrichment (FE)
Once the MID is corrected for natural abundance, the Fractional Enrichment (the proportion of the metabolite pool containing the tracer) is calculated. For a metabolite with
Fractional Enrichment (Pool Enrichment):
Mean Carbon Enrichment (MCE):
To determine the average percentage of carbon atoms labeled within the molecule:
Computational workflow for extracting fractional enrichment from raw mass spectrometry data.
Quantitative Data Presentation
Below is a representative dataset demonstrating the transformation of raw LC-MS data into Fractional Enrichment for Lactate (C3H5O3-) derived from a D-Fructose-4-13C experiment. Because the tracer labels C1 of glyceraldehyde, downstream lactate is predominantly labeled as the M+1 isotopologue.
| Isotopologue | Raw Intensity (Area) | Raw MID ( | Corrected MID ( | Biological Interpretation |
| M+0 | 848,968 | 0.772 | 0.795 | Unlabeled endogenous pool |
| M+1 | 233,136 | 0.212 | 0.205 | Tracer-derived (13C at C1) |
| M+2 | 15,395 | 0.014 | 0.000 | Natural abundance artifact (Corrected) |
| M+3 | 1,099 | 0.001 | 0.000 | Natural abundance artifact (Corrected) |
| Total | 1,098,598 | 1.000 | 1.000 |
Calculated Metrics:
-
Fractional Enrichment (FE):
(20.5% of the lactate pool is derived from the fructose tracer). -
Mean Carbon Enrichment (MCE):
(6.83% of all carbon atoms in the lactate pool are tracer-derived 13C).
Note: The elimination of the M+2 and M+3 signals in the
References
-
[1] Title: D-Fructose-4- 13 C (Synonyms: D(-) - MedchemExpress.com. Source: medchemexpress.com. URL:
-
[3] Title: Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC. Source: nih.gov. URL:
-
Title: isotope tracers in metabolic research - MMPC. Source: mmpc.org. URL:
-
[4] Title: IsoCor: isotope correction for high-resolution MS labeling experiments - Oxford Academic. Source: oup.com. URL:
-
[2] Title: Metabolite Spectral Accuracy on Orbitraps - OSTI. Source: osti.gov. URL:
Sources
experimental design for D-fructose-4-13C tracer in cell culture
Application Note: Precision Metabolic Flux Analysis of Fructolysis and Anaplerosis using D-Fructose-4-13C
Core Directive & Scientific Rationale
The "Fructose Problem" in Metabolic Analysis While [U-13C6]fructose is the standard for determining total fructose contribution to lipogenesis and glycolysis, it lacks the resolution to distinguish between oxidative decarboxylation (energy production) and anaplerosis (biosynthetic refilling) at the pyruvate node.
Why D-Fructose-4-13C? This specific isotopomer is a precision surgical tool for dissecting the fate of triose phosphates. The logic relies on the unique atom mapping of fructolysis:
-
Cleavage: Aldolase B cleaves Fructose-1-Phosphate (F1P) into DHAP (C1–C3) and Glyceraldehyde (C4–C6).
-
The Tracer's Path: The C4 label of fructose becomes the C1 (aldehyde) carbon of Glyceraldehyde.
-
Conversion: Glyceraldehyde is phosphorylated to Glyceraldehyde-3-Phosphate (GAP), retaining the label at C1 .
-
The Pyruvate Node: GAP converts to Pyruvate, where the C1 label becomes the C1 carboxyl group (-COO⁻) of pyruvate.
The Critical Distinction (The "PDH Blind Spot"):
-
Pathway A (Oxidation): If Pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH) , the C1 carboxyl carbon is decarboxylated and lost as
. The resulting Acetyl-CoA is unlabeled . -
Pathway B (Anaplerosis): If Pyruvate enters the TCA cycle via Pyruvate Carboxylase (PC) , the carboxyl carbon is retained, forming [1-13C]Oxaloacetate .
Experimental Design Strategy
Cell Model Selection
Fructose metabolism is tissue-specific. This protocol is optimized for cells expressing Ketohexokinase (KHK) and Aldolase B .
-
High Relevance: Primary Hepatocytes, HepG2, Huh7 (Liver); Caco-2 (Intestine); Proximal Tubule Cells (Kidney).
-
Contextual Relevance: Adipocytes, Breast Cancer lines (if GLUT5/KHK upregulated).
Media Formulation
Fructose flux is often masked by high glucose. We recommend a "Competition Assay" or "Sole Source" approach.
| Component | Condition A: Sole Carbon | Condition B: Competition (Physiological) |
| Base Media | DMEM (No Glucose, No Glutamine, No Phenol Red) | DMEM (No Glucose, No Glutamine, No Phenol Red) |
| D-Glucose | 0 mM | 5 mM (Low Glucose) |
| D-Fructose-4-13C | 5 - 10 mM | 2 - 5 mM |
| L-Glutamine | 2 mM | 2 mM |
| FBS | 10% Dialyzed (Essential to remove endogenous sugars) | 10% Dialyzed |
Senior Scientist Insight: Always use dialyzed FBS. Standard FBS contains ~3-5 mM glucose and variable fructose, which will isotopically dilute your tracer and skew flux calculations.
Detailed Protocol: 13C-Fructose Tracing Workflow
Phase 1: Cell Preparation
-
Seed Cells: Plate cells in 6-well plates (
cells/well). -
Acclimatization: Culture in standard maintenance media until 80% confluence.
-
Wash Step: Aspirate media and wash 2x with warm PBS to remove residual unlabeled sugars.
Phase 2: Tracer Pulse
-
Equilibration: Add pre-warmed Experimental Media (containing D-Fructose-4-13C).
-
Incubation:
-
Glycolytic Flux (Lactate): 1 – 4 hours. Fructolysis is rapid; long incubations lead to label scrambling.
-
TCA/Anaplerosis: 6 – 12 hours.
-
Lipogenesis: 24 – 48 hours.
-
Phase 3: Metabolic Quenching & Extraction
This step must be performed on ice to stop enzymatic activity instantly.
-
Quench: Aspirate media rapidly. (Save media for extracellular lactate analysis).
-
Wash: Wash 1x with ice-cold PBS . Aspirate completely.
-
Extraction: Add 800 µL of -80°C 80% Methanol / 20% Water .
-
Cell Lysis: Scrape cells into the methanol solution. Transfer to a chilled microfuge tube.
-
Freeze-Thaw: Vortex 30s. Freeze in liquid nitrogen (or dry ice) for 1 min, thaw on ice. Repeat 3x.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C .
-
Collection: Transfer supernatant to a new glass vial.
-
Drying: Evaporate methanol under nitrogen stream or SpeedVac at room temperature.
-
Derivatization (GC-MS): Methoximation (MOX) followed by silylation (MSTFA/MTBSTFA).
-
Note: For LC-MS, reconstitute in 50% Acetonitrile/Water and inject directly.
-
Data Interpretation & Visualization
Mass Isotopomer Distribution (MID) Analysis
Analyze the M+X shifts for key metabolites.
| Metabolite | Observed Mass Shift | Interpretation |
| Fructose (Intracellular) | M+1 | Confirms tracer uptake. |
| Fructose-1-Phosphate | M+1 | Confirms KHK activity.[1][2] |
| DHAP | M+0 | Derived from Fructose C1-C3 (unlabeled). |
| Pyruvate | M+1 | Derived from Glyceraldehyde (C4-labeled). |
| Lactate | M+1 | Direct fructolytic flux to lactate. |
| Alanine | M+1 | Transamination of Pyruvate M+1. |
| Citrate | M+0 | PDH Pathway: Label lost as CO2. |
| Citrate | M+1 | PC Pathway: Label retained via OAA. |
| Malate/Fumarate | M+1 | Downstream of PC-derived OAA. |
| Palmitate | M+0 | Acetyl-CoA is unlabeled (PDH path). |
Pathway Visualization (Graphviz)
Caption: Atom mapping of D-Fructose-4-13C. Note that PDH activity removes the label as CO2, while PC activity retains it in OAA.
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. [Link]
-
Lanaspa, M. A., et al. (2012). "Uric Acid Stimulates Fructolysis and Induces Fat Accumulation in Liver Cells." PLOS ONE. [Link]
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Journal of Industrial Microbiology & Biotechnology. [Link]
Sources
Application Note: Precision Preparation of 13C-Fructose Media for Adipocyte Metabolic Flux Analysis
Topic: Preparing 13C-Labeled Fructose Media for Adipocyte Studies Content Type: Application Note & Detailed Protocol
Abstract & Scientific Rationale
Fructose metabolism in adipocytes is distinct from glucose metabolism, bypassing the phosphofructokinase (PFK) regulatory checkpoint. This allows fructose-derived carbons to rapidly flood the lipogenic pathway, a phenomenon increasingly linked to metabolic syndrome and non-alcoholic fatty liver disease (NAFLD).
To accurately map this flux, researchers must utilize 13C-Stable Isotope Tracing . However, the integrity of these studies relies entirely on the purity of the labeling environment. Standard culture media (DMEM) and Fetal Bovine Serum (FBS) contain undefined amounts of unlabeled (12C) glucose and fructose, which dilute isotopic enrichment and skew mass isotopomer distribution (MID) data.
This guide provides a rigorous, field-proven protocol for preparing 13C-labeled fructose media specifically for adipocytes (e.g., 3T3-L1, SGBS, or primary human adipocytes). It emphasizes the use of dialyzed FBS and glucose-free/fructose-free base media to create a "zero-background" environment, ensuring that every labeled carbon detected in downstream mass spectrometry (MS) is a direct result of the experimental variable.
Experimental Design & Pathway Logic
The Fructose Bypass Mechanism
Unlike glucose, which enters glycolysis via Hexokinase (HK) and is regulated by PFK, fructose enters via GLUT5 and is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P). F1P is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde, converging with glycolysis below the PFK checkpoint. This unregulated entry drives De Novo Lipogenesis (DNL) and Glycerol-3-Phosphate synthesis.
Tracer Selection[1][2]
-
[U-13C6]-Fructose: The gold standard for global flux analysis. All 6 carbons are labeled. Ideal for tracking total contribution to the TCA cycle, Fatty Acids (palmitate), and Glycerol backbone.
-
[1-13C]-Fructose: Used for specific pathway dissection (e.g., differentiating Pentose Phosphate Pathway activity, though less relevant for fructose than glucose).
Recommendation: Use [U-13C6]-Fructose for assessing lipogenic flux.[1]
Visualizing the Metabolic Flux
The following diagram illustrates the differential entry of Glucose and Fructose, highlighting why 13C-Fructose is a potent probe for lipogenesis.
Figure 1: Differential entry of Glucose and 13C-Fructose into adipocyte metabolism. Note how Fructose bypasses PFK-1, directly fueling the triose phosphate pool and lipogenesis.
Materials & Reagents
Critical Reagents
-
Base Medium: DMEM, no Glucose, no Glutamine, no Phenol Red (Thermo Fisher #A1443001 or similar). Phenol red is removed to prevent interference with downstream LC-MS if analyzing media.
-
Serum: Dialyzed Fetal Bovine Serum (dFBS) (Thermo Fisher #26400044). Standard FBS contains ~5-10 mM glucose and variable fructose. Dialysis (10kDa cutoff) removes these small molecules while retaining growth factors.
-
Tracer: [U-13C6]-D-Fructose (Cambridge Isotope Laboratories #CLM-1553 or Sigma). Enrichment >99%.
-
Unlabeled Glucose: D-Glucose (Sigma #G7021). Adipocytes require basal glucose for survival; fructose is often added as a "challenge" on top of physiological glucose.
-
Glutamine: L-Glutamine (200 mM stock).
-
Buffer: Sodium Bicarbonate (7.5% solution).
Equipment
-
Sterile filtration units (0.22 µm, PES membrane).
-
Osmometer (Optional but recommended).
-
pH meter.
Protocol: Preparation of 13C-Fructose Labeling Media
Step 1: Define Concentrations
Adipocyte studies typically use one of two models:
-
Physiological Challenge: 5 mM Unlabeled Glucose + 0.5 - 1.0 mM [U-13C] Fructose.
-
Pathological Overload: 5 mM Unlabeled Glucose + 5.0 - 10.0 mM [U-13C] Fructose.
Note: Do not eliminate glucose entirely unless specifically testing fructose as the sole carbon source, which induces significant stress in adipocytes.
Step 2: Reconstitution of Tracer
-
Weigh 500 mg of [U-13C6]-Fructose.
-
Dissolve in sterile, distilled water to create a 1 M stock solution .
-
Calculation: MW of 13C6-Fructose is ~186.11 g/mol .
- .
-
Add
water.
-
-
Filter sterilize (0.22 µm) into a light-protected aliquot tube.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
Step 3: Media Formulation (Example: 50 mL Prep)
Target: DMEM, 10% dFBS, 5 mM Glucose (Unlabeled), 5 mM [U-13C] Fructose, 4 mM Glutamine.
| Component | Stock Conc. | Target Conc.[2][3] | Volume for 50 mL |
| DMEM Base (No Glu/Gln) | 1X | - | 43.25 mL |
| Dialyzed FBS | 100% | 10% | 5.0 mL |
| L-Glutamine | 200 mM | 4 mM | 1.0 mL |
| Unlabeled Glucose | 1 M | 5 mM | 0.25 mL (250 µL) |
| [U-13C6] Fructose | 1 M | 5 mM | 0.25 mL (250 µL) |
| Sodium Pyruvate | 100 mM | 0 mM | Omit (See Note 1) |
| Antibiotics (Pen/Strep) | 100X | 1X | 0.5 mL |
Note 1: Pyruvate is often omitted in tracer studies to force the cell to synthesize acetyl-CoA from the provided sugars, sharpening the DNL signal.
Step 4: Filtration and QC
-
Mix all components thoroughly.
-
Filter the complete media through a 0.22 µm PES sterile filter unit. Do not skip this step; mixing non-sterile stock powders or open tubes introduces contamination.
-
QC Check: Warm a small aliquot to 37°C and check pH (Target: 7.2–7.4). If available, check osmolarity (Target: 290–320 mOsm/kg).
Experimental Workflow: Adipocyte Labeling
The Differentiation Timeline
Adipocytes (e.g., 3T3-L1) require 14-21 days to differentiate. Labeling is performed on fully differentiated cells (Day 14+), where lipid droplets are visible and metabolic machinery is mature.
The Wash Step (Critical)
Before adding the 13C-media, you must wash away the "cold" (unlabeled) media to prevent dilution.
-
Aspirate maintenance media.
-
Wash cells twice with warm (37°C) PBS or warm glucose-free DMEM base.
-
Why? Residual glucose/fructose from the old media will dilute your 13C enrichment, making flux calculations inaccurate.
-
Incubation & Quenching
-
Add the prepared 13C-Fructose Media .
-
Incubate for 24 to 48 hours .
-
Rationale: Lipogenesis is a slow process. 24-48h allows sufficient 13C incorporation into the triglyceride pool (Palmitate M+2, M+4, etc.).
-
-
Quench:
Workflow Diagram
Figure 2: Experimental timeline for 13C-Fructose tracing in adipocytes.
Data Interpretation & Expected Results
When analyzing the Mass Spec data, look for the following enrichment patterns:
-
Fructose-1-Phosphate (F1P): Should show high enrichment (M+6) if the tracer is entering via GLUT5/KHK.
-
Pyruvate/Lactate:
-
If Fructose is driving glycolysis, you will see M+3 isotopomers.
-
-
Palmitate (Fatty Acid Synthesis):
-
Look for M+2, M+4, M+6... isotopomers.
-
Acetyl-CoA (2 carbons) is the building block. If 13C-Fructose breaks down to 13C-Acetyl-CoA, the fatty acid chain will grow in 2-carbon increments.
-
Calculation: Lipogenic Flux =
.
-
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| Low Enrichment (<5%) | Dilution by unlabeled glucose/fructose. | Ensure Dialyzed FBS was used. Ensure wash steps were thorough. |
| Cell Detachment | Wash steps too vigorous. | Adipocytes float easily. Wash gently down the side of the well, not directly on cells. |
| No DNL Signal | Incubation too short. | Extend labeling to 48h. Adipocytes have large lipid pools that turn over slowly. |
| High Lactate M+3 | High glycolytic flux. | Normal for high fructose. Fructose rapidly converts to lactate ("Fructolysis"). |
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
- Key Insight: Establishes the pathway of fructose metabolism and the importance of KHK.
-
Trefely, S., et al. (2020). "Compartmentalised acyl-CoA metabolism and roles in chromatin regulation." Molecular Metabolism. Link
- Key Insight: Discusses subcellular compartmentaliz
-
Worthmann, A., et al. (2017). "Cold-induced conversion of cholesterol to bile acids in mice shapes the gut microbiome and promotes adaptive thermogenesis." Nature Medicine. (Methodology reference for stable isotope tracing in metabolic tissues). Link
-
Cambridge Isotope Laboratories. "Metabolic Flux Analysis: Application Note 43." Link
-
Key Insight: General protocols for media preparation and tracer selection.[6]
-
-
Egilson, J. et al. (2016). "In Vitro Culture of Human Brown Adipocytes: Effects of Fructose." ResearchGate. Link
-
Key Insight: Specific protocols for culturing adipocytes with fructose challenges.
-
Sources
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. Extra Fructose in the Growth Medium Fuels Lipogenesis of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
in vivo infusion protocols for D-fructose-4-13C in rodent models
Application Note: In Vivo Infusion Protocols for D-Fructose-4-13C in Rodent Models
Executive Summary & Scientific Rationale
This guide details the in vivo infusion and tracking of D-Fructose-4-13C in rodent models. While uniformly labeled fructose ([U-13C6]) is common, the [4-13C] isotopomer offers a distinct advantage: it allows precise dissection of hepatic Aldolase B activity and the scrambling of triose phosphates.
Why D-Fructose-4-13C? In the liver, fructolysis cleaves Fructose-1-Phosphate (F1P) into Dihydroxyacetone phosphate (DHAP, carbons 1-3) and Glyceraldehyde (GA, carbons 4-6).
-
[4-13C]Fructose specifically labels the C1 position of Glyceraldehyde .
-
This label eventually appears at C1 of Glyceraldehyde-3-Phosphate (GA3P) .
-
By tracking whether the label appears in C3 or C4 of plasma glucose (via gluconeogenesis) or C1 of lactate , researchers can quantify the equilibration between DHAP and GA3P and the contribution of fructose carbons to the gluconeogenic pool versus the oxidative TCA cycle.
Pre-Clinical Setup & Animal Preparation[1][2]
Successful metabolic flux analysis (MFA) relies on maintaining a stress-free physiological state. Anesthesia or restraint stress can significantly alter hepatic glucose output (HGO) and glycogenolysis.
Animal Model Selection
-
Species: C57BL/6J Mice (20-25g) or Wistar Rats (250-300g).
-
Catheterization (Recommended): Dual catheterization (Jugular Vein for infusion, Carotid Artery for sampling) is the gold standard.
-
Recovery: Allow 5–7 days post-surgery for recovery to regain pre-operative body weight.
-
Alternative: Tail vein infusion with tail tip bleeding (less invasive but higher stress; requires extensive handling acclimation).
-
Fasting Conditions
-
Duration: 5–6 hours (morning fast).
-
Rationale: Depletes liver glycogen sufficiently to switch the liver to a gluconeogenic mode without inducing starvation ketosis, which would confound lipid metabolism data.
Tracer Preparation
Reagent: D-Fructose-4-13C (99% enrichment). Vehicle: Sterile 0.9% Saline.[1]
Protocol 3.1: Preparation of Infusate
-
Calculate Concentration:
-
Target infusion rate:
(High physiological flux) or (Tracer only). -
Pump flow rate limit: Typically
(mouse) or (rat).
-
-
Dissolution: Dissolve D-Fructose-4-13C in saline.
-
Example (Mouse, 25g, High Flux):
-
Dose:
. -
Flow Rate:
. -
Required Concentration:
.
-
-
-
Filtration: Pass through a 0.22
m syringe filter into a sterile vial. -
Degassing: Sonicate for 5 minutes to prevent microbubbles in catheter lines.
Infusion Protocols
Choose Protocol A for steady-state metabolic flux analysis (MFA) or Protocol B for dynamic clearance studies.
Protocol A: Constant Infusion (Steady-State)
Objective: Achieve a stable isotopic enrichment (3–5%) in plasma to calculate turnover rates.
-
Prime (Bolus): Administer a priming bolus to rapidly reach isotopic equilibrium.[2]
-
Dose:
(IV bolus over 10 seconds). -
Logic: The prime fills the bicarbonate and hexose pools, reducing the time to steady state from >120 min to ~60 min.
-
-
Continuous Infusion: Immediately start the syringe pump.
-
Rate:
(Tracer) or (Fructose Load). -
Duration: 90–120 minutes.[1]
-
-
Sampling:
-
Collect
blood from the arterial line or tail tip at min. -
Critical: Centrifuge immediately (
) and store plasma at .
-
Protocol B: Bolus Chase (Dynamic)
Objective: Track the rapid first-pass clearance and immediate incorporation into liver lipids/glycogen.
-
Administration: IV Bolus of
(High Fructose Challenge). -
Sampling: High-frequency sampling at
min. -
Tissue Harvest: At the final timepoint, freeze-clamp the liver in situ using Wollenberger tongs pre-cooled in liquid nitrogen. Speed is vital (labile triose phosphates degrade in <5 seconds).
Analytical Considerations
Mass Spectrometry (GC-MS)
-
Derivatization: Methoximation-TMS (MOX-TMS) is standard for sugars.
-
Target Ions:
-
Glucose: Monitor m/z fragments corresponding to C1-C6 (whole molecule) and C1-C4/C3-C6 splits.
-
Lactate: Monitor m/z 219 (C1-C3).
-
Glutamate: Monitor C1-C5 to assess TCA cycle entry.
-
NMR Spectroscopy
-
Method: Proton-decoupled 13C-NMR.
-
Advantage: Can distinguish the specific position of the label (C1 vs C6) without chemical degradation.
-
Expectation:
-
[4-13C]Fructose
[1-13C]Glyceraldehyde. -
If [1-13C]GA3P recombines with unlabeled DHAP
[4-13C]Glucose . -
If [1-13C]GA3P isomerizes to [1-13C]DHAP, then recombines
[3-13C]Glucose and [4-13C]Glucose (scrambling).
-
Data Visualization & Pathways
Figure 1: Metabolic Fate of D-Fructose-4-13C
This diagram illustrates the cleavage of [4-13C]Fructose by Aldolase B and the subsequent distribution of the label into Glycolysis and Gluconeogenesis.
Caption: Figure 1. Metabolic tracing of [4-13C]Fructose. Note that PDH activity decarboxylates C1-labeled Pyruvate, resulting in loss of label for TCA cycle oxidation, making this tracer ideal for gluconeogenic tracking.
Figure 2: Infusion Setup Workflow
Caption: Figure 2.[3][4] Closed-loop infusion setup. The swivel allows the animal to move freely, reducing stress-induced glycogenolysis.
Quantitative Data Summary
Table 1: Recommended Infusion Parameters (Mouse, 25g)
| Parameter | Tracer-Only Mode | Fructose Load Mode |
| Concentration | 2.5 mg/mL | 25 mg/mL |
| Bolus Prime | 2 mg/kg | 20 mg/kg |
| Infusion Rate | 2.0 | 2.0 |
| Mass Rate | 0.2 mg/kg/min | 2.0 mg/kg/min |
| Target Plasma Enrichment | 3–5% (MPE) | >10% (MPE) |
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link
-
Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link
-
Hasenour, C. M., et al. (2015). "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate."[5] Cell Metabolism. Link
-
Vander Heiden, M. G., et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science. Link
-
Fan, T. W., et al. (2012). "Stable Isotope-Resolved Metabolomics and Applications for Drug Development." Pharmacology & Therapeutics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Isotopomer Distribution Analysis (MIDA) of D-fructose-4-13C
Introduction: Unraveling Fructose Metabolism with Positional Isotope Tracing
Fructose, a simple sugar increasingly prevalent in modern diets, is metabolized differently from glucose, with significant implications for health and disease.[1] Understanding the intricate pathways of fructose metabolism is paramount for researchers in nutrition, metabolic disorders, and drug development. Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that utilizes stable isotope-labeled compounds to trace metabolic pathways and quantify the synthesis of biological molecules.[2][3] By introducing a specifically labeled precursor like D-fructose-4-13C, we can follow the fate of the labeled carbon atom as it traverses through various metabolic networks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis of MIDA using D-fructose-4-13C.
The choice of D-fructose-4-13C as a tracer is strategic. The 13C label at the C4 position allows for the precise tracking of this carbon as fructose is cleaved into three-carbon units and subsequently enters glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The resulting distribution of 13C in downstream metabolites provides a detailed fingerprint of fructose's metabolic fate.
Theoretical Background: The Principles of MIDA
MIDA is a technique that measures the incorporation of a stable isotope-labeled precursor into a newly synthesized polymer or metabolite.[2] The fundamental principle of MIDA lies in the analysis of the mass isotopomer distribution of a product molecule. Mass isotopomers are molecules that have the same chemical formula but differ in the number of heavy isotopes they contain.
When a 13C-labeled precursor is introduced into a biological system, it mixes with the endogenous, unlabeled precursor pool. The resulting product molecules will be a mixture of unlabeled molecules (M+0), molecules containing one 13C atom (M+1), two 13C atoms (M+2), and so on. The relative abundance of these mass isotopomers, as measured by a mass spectrometer, follows a predictable pattern based on the enrichment of the precursor pool and the number of precursor units incorporated into the product.
By analyzing this distribution, MIDA allows for the calculation of two key parameters:
-
Precursor Pool Enrichment (p): The proportion of the labeled precursor in the total precursor pool that was used for the synthesis of the product.
-
Fractional Synthesis (f): The proportion of newly synthesized product molecules in the total pool of the product.
Metabolic Fate of D-fructose-4-13C
Upon entering a cell, D-fructose is primarily phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The 13C label from D-fructose-4-13C will be located on the C1 position of glyceraldehyde.
This labeled glyceraldehyde can then be phosphorylated to glyceraldehyde-3-phosphate (G3P) and enter various metabolic pathways:
-
Glycolysis: G3P can proceed through the lower steps of glycolysis, leading to the formation of pyruvate. The 13C label will be on the C1 position of pyruvate.
-
Gluconeogenesis: Labeled G3P can be used to synthesize glucose, resulting in glucose labeled at the C4 position.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to acetyl-CoA (losing the C1 label as CO2) or oxaloacetate. The entry of labeled oxaloacetate into the TCA cycle will lead to specific labeling patterns in TCA cycle intermediates and associated amino acids.
-
Pentose Phosphate Pathway (PPP): The reversible reactions of the non-oxidative PPP can lead to the redistribution of the 13C label into various sugar phosphates.
dot graph { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"D-fructose-4-13C" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fructose-1-phosphate-4-13C" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glyceraldehyde-1-13C" [fillcolor="#FBBC05", fontcolor="#202124"]; "Glyceraldehyde-3-phosphate-1-13C" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyruvate-1-13C"; "Glucose-4-13C"; "TCA Cycle Intermediates"; "PPP Intermediates";
"D-fructose-4-13C" -> "Fructose-1-phosphate-4-13C" [label="Fructokinase"]; "Fructose-1-phosphate-4-13C" -> "Glyceraldehyde-1-13C" [label="Aldolase B"]; "Glyceraldehyde-1-13C" -> "Glyceraldehyde-3-phosphate-1-13C" [label="Triose kinase"]; "Glyceraldehyde-3-phosphate-1-13C" -> "Pyruvate-1-13C" [label="Glycolysis"]; "Glyceraldehyde-3-phosphate-1-13C" -> "Glucose-4-13C" [label="Gluconeogenesis"]; "Pyruvate-1-13C" -> "TCA Cycle Intermediates" [label="PDH / PC"]; "Glyceraldehyde-3-phosphate-1-13C" -> "PPP Intermediates" [label="Non-oxidative PPP"]; }
Caption: Metabolic fate of D-fructose-4-13C.
Experimental Protocols
A successful MIDA experiment requires meticulous sample preparation and analysis. The following protocol outlines the key steps for a cell culture-based experiment.
Materials
-
D-fructose-4-13C (ensure high isotopic purity)
-
Cell culture medium (glucose- and fructose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the labeling period.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose- and fructose-free medium with dFBS and the desired concentration of D-fructose-4-13C. A typical starting point is a 50:50 mixture of labeled and unlabeled fructose.
-
Isotope Labeling: Once cells reach the desired confluency, replace the growth medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time will vary depending on the cell type and the specific metabolic pathway being studied. A time-course experiment is recommended to determine the optimal labeling time.
Protocol 2: Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously to ensure complete cell lysis.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
Protocol 3: Derivatization for GC-MS Analysis
For the analysis of sugars by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process is necessary to increase their volatility.[4]
-
Methoxyamination:
-
Reconstitute the dried metabolite extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking. This step converts the carbonyl groups of fructose to methoximes, preventing the formation of multiple anomers in the GC.
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the sample.
-
Incubate at 37°C for 30 minutes with shaking. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
-
Final Step: Centrifuge the samples to pellet any precipitate, and transfer the supernatant to a GC-MS autosampler vial.
Caption: Experimental workflow for MIDA of D-fructose-4-13C.
GC-MS Analysis
The derivatized samples can be analyzed on a standard GC-MS system. The following are typical parameters that may require optimization for your specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 150°C for 2 min, ramp at 5°C/min to 250°C, then at 20°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Analysis
The analysis of MIDA data involves several key steps to accurately determine the mass isotopomer distribution and calculate the precursor enrichment and fractional synthesis.
Data Extraction
From the raw GC-MS data, extract the ion chromatograms for the characteristic fragments of the derivatized metabolites of interest. For TMS-derivatized fructose-methoxime, a key fragment ion is often observed at m/z 203 for the unlabeled species, corresponding to a C1-C3 fragment.[4][5] With the 13C label at the C4 position, this specific fragment is not expected to show a mass shift. However, other fragments containing the C4 position will exhibit a +1 Da shift.
Correction for Natural Abundance
A critical step in MIDA is the correction for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 15N, 18O) in the metabolite and the derivatizing agent.[6] This is typically done using a correction matrix derived from the known natural isotopic abundances of all elements in the molecule. Several software packages are available to perform this correction, such as IsoCor and IsoCorrectoR.[7]
Calculation of Mass Isotopomer Distribution
After correcting for natural abundance, the mass isotopomer distribution (MID) is calculated as the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
Table 1: Hypothetical Mass Isotopomer Distribution Data for a Downstream Metabolite
This table shows an example of raw and corrected mass isotopomer distribution for a three-carbon metabolite derived from D-fructose-4-13C.
| Mass Isotopomer | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 65.2 | 70.0 |
| M+1 | 28.5 | 25.0 |
| M+2 | 5.8 | 5.0 |
| M+3 | 0.5 | 0.0 |
MIDA Calculations
The corrected MID is then used to calculate the precursor pool enrichment (p) and fractional synthesis (f) using combinatorial algorithms. Software such as LS-MIDA and other custom scripts can be used for these calculations.[8]
Caption: Data analysis workflow for MIDA.
Conclusion and Future Directions
Mass Isotopomer Distribution Analysis of D-fructose-4-13C is a robust and informative method for dissecting the complexities of fructose metabolism. By providing detailed insights into precursor pool enrichments and fractional synthesis rates of downstream metabolites, this technique empowers researchers to quantify metabolic fluxes and understand how they are altered in various physiological and pathological states. The protocols and data analysis workflows presented in this application note provide a solid foundation for implementing this powerful technique in your research.
Future applications of this methodology could involve its use in high-throughput drug screening to identify compounds that modulate fructose metabolism, or in clinical research to better understand the role of fructose in the development of metabolic diseases. As analytical technologies continue to advance, the precision and scope of MIDA will undoubtedly expand, further enhancing our understanding of cellular metabolism.
References
- Antoniewicz, M. R. (2013). Tandem mass spectrometry for 13C metabolic flux analysis: methods and algorithms based on EMU framework. Frontiers in Bioengineering and Biotechnology, 1, 2.
- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
- Chen, S., et al. (2010). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry.
- Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
- Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling.
-
Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics, 14, 216. [Link]
- Zhang, A., et al. (2018).
-
Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics, 14, 216. [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek ChromaBLOGraphy. [Link]
- Munger, J., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(4), 456-464.
- Varma, S., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(4), 848-859.
- Grynberg, A., et al. (1992). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Biochimie, 74(3), 269-277.
- Wang, L., et al. (2014). MIDAS: A Database-Searching Algorithm for Metabolite Identification in Metabolomics. Analytical Chemistry, 86(15), 7948-7955.
-
Hanke, T., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]
- Crown, S. B., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Bioengineering and Biotechnology, 7, 12.
-
Khan, A., et al. (2015). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer. ResearchGate. [Link]
- Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243.
-
Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. ResearchGate. [Link]
-
Amerigo Scientific. (2023). D-Fructose: Structure, Production, and Applications in Science and Industry. Amerigo Scientific. [Link]
Sources
- 1. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
tracking gluconeogenesis from D-fructose-4-13C precursors
Application Note: High-Resolution Tracking of Gluconeogenic Flux Using D-Fructose-4-¹³C Precursors
Introduction & Mechanistic Rationale
Fructose metabolism has emerged as a critical driver in metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and the metabolic reprogramming of various malignancies, including colon cancer liver metastasis and hepatocellular carcinoma[1][2]. Unlike glucose, fructose bypasses the highly regulated phosphofructokinase (PFK) step of glycolysis. It is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P), which is subsequently cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA)[2].
The Causality of Carbon Mapping: When D-Fructose-4-¹³C is cleaved by Aldolase B, the ¹³C label at the C4 position maps exclusively to the C1 position of glyceraldehyde[4]. Following phosphorylation by triokinase, this becomes the C1 of glyceraldehyde-3-phosphate (GAP). During gluconeogenesis, Aldolase condenses GAP and DHAP to form fructose-1,6-bisphosphate (F1,6BP). The C1 of GAP becomes the C4 of F1,6BP (and subsequently, the C4 of glucose).
Crucially, due to the rapid isomerization between GAP and DHAP catalyzed by Triose Phosphate Isomerase (TPI), the ¹³C label can equilibrate from the C1 of GAP to the C3 position of DHAP. Consequently, tracking the M+1 and M+2 isotopologues of newly synthesized glucose provides a high-resolution, mathematical readout of TPI exchange rates versus direct gluconeogenic flux[5].
Carbon mapping of D-Fructose-4-13C through the gluconeogenic pathway.
Experimental Design: Building a Self-Validating System
To ensure data integrity, the experimental design must account for the rapid turnover of triose phosphates, which have half-lives in the sub-second range.
-
Quenching Causality: Metabolism must be halted instantaneously. Using pre-chilled (-80°C) 80% methanol prevents the enzymatic degradation of labile intermediates like GAP and DHAP[1].
-
Self-Validating Quality Control: To verify that the metabolic quench was successful and that no residual enzymatic activity altered the isotopic steady state, researchers must quantify the ATP/AMP ratio in the extracted samples. An ATP/AMP ratio < 10 in hepatocytes indicates a slow quench resulting in artificial ATP hydrolysis and triose phosphate degradation, invalidating the M+1/M+2 ratios.
-
Analytical Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode is strictly required over NMR for this specific workflow. LC-MS/MS provides the necessary sensitivity (detection limits as low as 5 ng/mL) to detect low-abundance intracellular hexose and triose phosphates that NMR cannot resolve without prohibitive sample scaling[6].
Self-validating experimental workflow for stable isotope tracing and LC-MS/MS analysis.
Step-by-Step Methodology
Phase 1: Cell Culture & Tracer Incubation
-
Seed primary hepatocytes or KHK/Aldolase B-expressing cancer cells in 6-well plates and culture until 80% confluent[5].
-
Wash cells twice with warm, glucose/fructose-free PBS to deplete endogenous unlabeled hexose pools.
-
Introduce the labeling medium containing 5 mM D-Fructose-4-¹³C. (Note: For competitive assays, include unlabeled glucose at physiological 5 mM concentrations).
-
Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture both dynamic flux and isotopic steady state[1][5].
Phase 2: Metabolic Quenching & Extraction 5. Rapidly aspirate the labeling medium. Speed is critical; aspiration must be completed in <2 seconds per well to prevent metabolic stress responses. 6. Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/20% LC-MS grade water to each well to instantly precipitate proteins and halt metabolism[1]. 7. Incubate plates at -80°C for 15 minutes. 8. Scrape cells on dry ice and transfer the lysate to microcentrifuge tubes. 9. Centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube and dry under a gentle stream of N₂ gas or using a SpeedVac concentrator[1].
Phase 3: LC-MS/MS Analysis 10. Reconstitute the dried pellet in 50 µL of 50% acetonitrile/water. 11. Inject 5 µL onto a HILIC column coupled to a triple quadrupole or Orbitrap mass spectrometer[6]. 12. Monitor specific transitions for F1P, DHAP, GAP, F1,6BP, and Glucose-6-Phosphate (G6P). 13. Apply natural abundance correction algorithms to the raw isotopologue distributions before calculating fractional enrichment.
Data Presentation & Quantitative Interpretation
The distribution of ¹³C in the newly synthesized glucose pool reveals the underlying metabolic routing. The table below summarizes the expected fractional enrichments and their physiological interpretations when tracing with D-Fructose-4-¹³C.
| Metabolite | Dominant Isotopologue | Labeled Carbon Position | Mechanistic Interpretation of Flux |
| Glyceraldehyde-3-Phosphate | M+1 | C1 | Direct phosphorylation of Fructose-C4 via Triokinase. |
| Dihydroxyacetone Phosphate | M+1 | C3 | Extent of TPI-mediated isomerization from labeled GAP. |
| Fructose-1,6-bisphosphate | M+1 | C4 | Condensation of labeled GAP with unlabeled DHAP. |
| Fructose-1,6-bisphosphate | M+1 | C3 | Condensation of labeled DHAP with unlabeled GAP. |
| Glucose / G6P | M+2 | C3, C4 | Complete TPI equilibration prior to Aldolase condensation. |
| Lactate | M+1 | C3 | Downstream glycolytic flux of labeled GAP/DHAP bypassing gluconeogenesis. |
Note: A high M+2 / M+1 ratio in Glucose indicates rapid and complete equilibration of the triose phosphate pool via TPI prior to the Aldolase condensation step.
References[5] Benchchem. The Principle and Application of D-Fructose-¹³C₃-1 as a Metabolic Tracer: An In-depth Technical Guide. Available at: https://benchchem.com[6] Creative Proteomics. Fructose Analysis Service. Available at: https://creative-proteomics.com[3] National Institutes of Health (NIH). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Available at: https://nih.gov[1] National Institutes of Health (NIH). Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis. Available at: https://nih.gov[2] Semantic Scholar. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging. Available at:https://semanticscholar.org[4] ResearchGate. The mapping of carbon atoms between D-Glyceraldehyde and D-Fructose 1-phosphate in the fructose 1-phosphate aldolase reaction. Available at: https://researchgate.net
Sources
- 1. Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fructose Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: High-Resolution GC-MS Analysis of 13C-Fructose Derivatives in Metabolic Flux Studies
Introduction & Mechanistic Rationale
Stable isotope tracing using
However, fructose and its downstream central carbon metabolites (e.g., glycolysis and TCA cycle intermediates) are highly polar, hydrophilic, and non-volatile. Direct injection into a GC-MS is impossible. This application note details a field-proven, self-validating sample preparation and two-stage derivatization protocol designed to quantitatively extract and volatilize
The Causality of the Analytical Workflow
As a Senior Application Scientist, it is critical to understand why each step is performed, rather than just executing a recipe. Every choice in this protocol is dictated by the physicochemical properties of the metabolome.
-
Metabolic Quenching & Extraction: Central carbon metabolites have turnover rates on the scale of seconds. Rapid quenching using extreme cold (-80°C) and organic solvents (e.g., 80% methanol) immediately denatures metabolic enzymes, arresting flux[1][5]. The solvent simultaneously precipitates proteins and partitions the polar metabolites into the supernatant.
-
Anhydrous Desiccation: Silylation reagents are extraordinarily sensitive to moisture. Residual water or protic solvents will rapidly hydrolyze the newly formed silyl derivatives, leading to artifactual concentration changes and reagent depletion[6]. Centrifugal vacuum concentration (SpeedVac) is strictly preferred over nitrogen blowdown to prevent the loss of volatile analytes and ensure a completely anhydrous state[6].
-
Methoximation (MeOX): In solution, reducing sugars like fructose exist in a dynamic equilibrium of multiple cyclic anomeric forms. If silylated directly, a single sugar will produce multiple distinct chromatographic peaks, diluting the signal and complicating MID analysis. Methoximation with methoxyamine hydrochloride opens the sugar ring and stabilizes the carbonyl group, forcing the molecule into a single structural conformation[5][7].
-
Silylation (MSTFA or MTBSTFA): Following methoximation, the molecule still contains active hydrogens (-OH, -COOH, -NH
). Silylation replaces these with trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) groups. This eliminates hydrogen bonding, drastically increasing the thermal stability and volatility required for GC separation[2][5].
Experimental Workflow Diagram
Workflow for 13C-fructose GC-MS sample preparation, highlighting causal steps for derivatization.
Step-by-Step Methodology
Reagents & Materials
-
Isotope Tracer: U-
C -Fructose or 1- C -Fructose (depending on the specific flux pathway being mapped)[2]. -
Internal Standard (IS): D-Myristic acid-d
(750 ng/sample) or Norleucine[2]. -
Extraction Solvent: Ice-cold 80% Methanol / 20% HPLC-grade H
O[1]. -
Derivatization Reagents: Methoxyamine hydrochloride (MeOX) dissolved in anhydrous pyridine (20 mg/mL); MSTFA + 1% TMCS or MTBSTFA + 1% tBDMCS[5][8].
-
Consumables: Glass GC-MS vials with glass inserts. Critical: Never use plastic for derivatization, as the aggressive reagents and heat will leach plasticizers (phthalates) that contaminate the MS spectra[6].
Cell Quenching and Metabolite Extraction
-
Aspirate culture media and rapidly wash cells twice with ice-cold saline to remove extracellular hexoses.
-
Immediately add 1 mL of ice-cold 80% methanol/20% H
O (containing the internal standard) to the cells. Incubate at -80°C for 15 minutes to fully quench metabolism[1]. -
Lyse the cells by performing three rapid freeze/thaw cycles (alternating between liquid nitrogen and a 37°C water bath)[1].
-
Centrifuge the lysate at 16,900 × g for 15 minutes at 4°C to pellet proteins and cellular debris[1].
-
Transfer the metabolite-rich supernatant to a chemically inert glass GC-MS vial[6].
Desiccation
-
Place the glass vials into a centrifugal vacuum concentrator (SpeedVac).
-
Evaporate the samples to complete dryness at room temperature. Note: Do not use air displacement pipettes after this stage, as the negative pressure will drive volatile analytes out of the sample[6].
Two-Stage Derivatization
-
Methoximation: Add 50 µL of MeOX solution (20 mg/mL in pyridine) to the dried extract. Cap tightly and incubate at 37°C for 90 minutes[5].
-
Silylation: Add 50 µL of MSTFA (or MTBSTFA). Incubate at 37°C for 30 minutes[5].
-
Expert Insight: While some legacy protocols suggest silylation at 80°C, empirical optimization shows that temperatures above 37°C cause the thermal degradation of heat-sensitive primary metabolites (e.g., specific amino acids and phosphorylated sugars)[5].
-
-
Centrifuge the derivatized samples briefly to settle any precipitates, then transfer to GC vials with micro-inserts for auto-sampling[6].
Data Presentation & Optimization Metrics
To ensure reproducibility across batches, the parameters of the sample preparation must be strictly controlled. Table 1 summarizes the causal effects of the optimized derivatization parameters.
Table 1: Optimization of Derivatization Parameters and Mechanistic Outcomes
| Process Step | Reagent / Equipment | Optimized Condition | Mechanistic Consequence of Deviation |
| Desiccation | SpeedVac Concentrator | Complete Dryness | Residual H |
| Methoximation | MeOX in Pyridine | 37°C for 90 min | Incomplete reaction leads to multiple anomeric peaks for fructose, diluting the |
| Silylation | MSTFA or MTBSTFA | 37°C for 30 min | Temperatures >60°C cause thermal degradation of primary metabolites (e.g., proline, phenylalanine)[5]. |
Table 2: Example GC-MS Isotope Tracing Variables for Fructose Metabolism
| Target Metabolite | Derivative Type | Monitored Isotopologues | Biological Implication in Tracing |
| Fructose | TMS-Derivative | M+0 to M+6 | Quantifies direct cellular uptake of the |
| Glucose | TMS-Derivative | M+0 to M+6 | Tracks fructolysis feeding into gluconeogenesis (e.g., in microglia)[1]. |
| Succinate | TMS-Derivative | M+0 to M+4 | Measures the incorporation of fructose-derived carbon into the TCA cycle[2]. |
Trustworthiness: Establishing a Self-Validating System
A robust GC-MS protocol must be self-validating. To ensure analytical integrity, the following controls must be integrated into every batch:
-
Extraction Efficiency Validation: The recovery variance of the D-Myristic acid-d
internal standard dictates the success of the liquid-liquid extraction and normalizes injection volume discrepancies[2]. -
Reagent Purity (Method Blank): An empty glass vial subjected to the entire extraction and derivatization process ensures that siloxane artifacts from the MSTFA/TMCS reagents do not co-elute with critical mass isotopologues.
-
Natural Abundance Correction: An unlabeled biological matrix (cells fed with
C-fructose) must be analyzed in parallel. This establishes the baseline natural C abundance (~1.1%), which must be mathematically subtracted using software (e.g., IsoCor) to calculate the true isotopic enrichment driven by the tracer[4][9].
References
-
Microglial Fructose Metabolism Is Essential for Glioblastoma Growth bioRxiv URL:[Link]
-
13C tracing analysis via GC-TOF Deutsches Krebsforschungszentrum (DKFZ) URL:[Link]
-
Fructose reprogrammes glutamine-dependent oxidative metabolism to support LPS-induced inflammation Nature Communications (via bris.ac.uk) URL:[Link]
-
GC-MS-Based Metabolomics for the Smut Fungus Ustilago maydis: A Comprehensive Method Optimization Frontiers in Microbiology URL:[Link]
-
Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples National Institutes of Health (NIH) / PMC URL:[Link]
-
Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation IRIS / University of Trento URL:[Link]
-
The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids Cell Metabolism (via eScholarship) URL: [Link]
-
Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis bioRxiv URL:[Link]
-
13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS Shimadzu Technical Report URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Fructose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | GC-MS-Based Metabolomics for the Smut Fungus Ustilago maydis: A Comprehensive Method Optimization to Quantify Intracellular Metabolites [frontiersin.org]
- 6. iris.unitn.it [iris.unitn.it]
- 7. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
correcting for natural abundance in D-fructose-4-13C datasets
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Correcting for Natural Abundance in D-Fructose-4-13C Datasets
This guide addresses the specific challenges of correcting Mass Isotopologue Distributions (MIDs) when using D-Fructose-4-13C . While the mathematical principles of natural abundance correction are universal, the specific fragmentation and metabolic fate of the C4-position in fructose require precise handling to avoid data artifacts.
Part 1: The Fundamentals of Correction
Q1: Why is natural abundance correction strictly necessary for 13C tracers?
A: Mass spectrometry measures the total mass distribution of a molecule, which is a composite of two sources:
-
Tracer Incorporation: The 13C atoms intentionally introduced by your D-Fructose-4-13C.
-
Natural Background: The ~1.1% of 13C naturally present in all organic carbon, plus naturally occurring isotopes of H, N, O, Si, and S (if derivatized).
Without correction, you will overestimate the metabolic flux.[1][2] For example, a completely unlabeled 6-carbon fragment will still show an M+1 signal of approximately 6.6% (6 carbons × 1.1%) purely due to background noise. If you interpret this as tracer incorporation, your metabolic models will be invalid.
Q2: How does the "Matrix Method" actually work?
A: The correction is a linear algebra operation. We define a correction matrix (
The relationship is defined as:
Where:
- is your raw intensity vector (M+0, M+1, M+2...).[1]
- is the correction matrix containing probabilities of natural isotope occurrence.[2][3]
- is the vector you want (the true label distribution).
To find the true distribution, we invert the matrix:
Key Insight: For D-Fructose-4-13C, the "tracer" signal is theoretically a single 13C atom (M+1) in the parent molecule. However, metabolic scrambling will produce M+0, M+1, M+2, etc., in downstream metabolites. The matrix inversion disentangles the natural M+1 from the tracer M+1.
Part 2: Experimental Workflow & Data Handling
Protocol: Step-by-Step Correction Workflow
-
Define Molecular Formula:
-
Determine the formula of the fragment being analyzed, not just the metabolite.
-
Example: For GC-MS analysis of Fructose using TBDMS derivatization, the analyzed ion is often
. You must include the carbons, silicons, and hydrogens from the TBDMS groups in your correction matrix.
-
-
Extract Raw Intensities:
-
Export peak areas for all isotopologues (M+0 to M+n).
-
Critical: Do not threshold low-intensity peaks to zero before correction; this causes mathematical artifacts.
-
-
Apply Correction Algorithm:
-
Use validated software (IsoCor, IsoCorrectoR, or AccuCor).
-
Input: Tracer purity (e.g., 99% 13C) and resolution (Low vs. High).
-
-
Validate:
Visualization: Data Processing Pipeline
Caption: Logical flow for correcting natural abundance. The Matrix Generation step is the critical junction where derivatization atoms must be accounted for.
Part 3: Troubleshooting Common Anomalies
Q3: Why do I see negative values after correction?
A: This is the most common support ticket we receive. It usually stems from three causes:
-
Low Signal-to-Noise: If the M+2 peak in the raw data is dominated by noise, subtracting the theoretical natural abundance (which assumes a perfect M+0 signal) can result in a negative remainder.
-
Fix: If the negative value is small (< -2%), it is likely noise. Set to zero and re-normalize. If large, check raw peak integration.
-
-
Incorrect Formula: You may have neglected the derivatization agent (e.g., TMS adds 3 carbons per group). Underestimating the carbon count leads to under-correction, but overestimating (e.g., wrong fragment ion) can cause skewing.
-
Impurity Over-Correction: If you input 100% tracer purity but the reagent is actually 98%, the algorithm subtracts too much "expected" impurity signal.
Q4: How does the specific position (C4) affect my data interpretation?
A: Unlike uniform labeling ([U-13C]), [4-13C] fructose produces specific, asymmetric fragments. You must anticipate where the label goes to verify your correction.
-
Glycolysis (Aldolase Cleavage):
-
Fructose (C1-C2-C3-C4 -C5-C6) is split.
-
DHAP receives C1-C3 (Unlabeled).
-
GAP (Glyceraldehyde-3-P) receives C4 -C6.
-
Result: GAP will be labeled at its C1 position.
-
Correction Check: If your DHAP fragment shows significant M+1 after correction, you have a problem (either contamination or substantial gluconeogenic scrambling).
-
Visualization: Metabolic Fate of Fructose-4-13C
Caption: Structural fate of the C4 label. Note that DHAP should remain unlabeled immediately post-cleavage, serving as an internal control.
Part 4: Reference Data
Table 1: Natural Abundance Constants for Correction Matrices Use these values if building a custom correction script.
| Element | Isotope | Mass Shift | Natural Abundance (%) |
| Carbon | 12C | 0 | 98.93 |
| 13C | +1.003 | 1.07 | |
| Hydrogen | 1H | 0 | 99.9885 |
| 2H (D) | +1.006 | 0.0115 | |
| Nitrogen | 14N | 0 | 99.632 |
| 15N | +0.997 | 0.368 | |
| Oxygen | 16O | 0 | 99.757 |
| 18O | +2.004 | 0.205 | |
| Silicon | 28Si | 0 | 92.22 |
| (Deriv. agents) | 29Si | +0.999 | 4.68 |
| 30Si | +1.996 | 3.09 |
References
-
Midani, F. S., et al. (2017). "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Scientific Reports. Available at: [Link]
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Available at: [Link]
-
Su, X., et al. (2017). "AccuCor: A computational tool for natural abundance correction." Analytical Chemistry. Available at: [Link]
-
Jang, C., et al. (2018). "Metabolite Tracing and Flux Analysis." Nature Metabolism. (Discusses Fructose fate). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enrichment in D-Fructose-4-¹³C Metabolic Flux Analysis (MFA)
Welcome to the 13C-Metabolic Flux Analysis (13C-MFA) Technical Support Center. A frequent challenge reported by researchers using D-Fructose-4-¹³C is the observation of unexpectedly low or entirely undetectable isotopic enrichment in downstream metabolic pools, particularly within the Tricarboxylic Acid (TCA) cycle and lipogenic pathways.
This guide synthesizes mechanistic biochemistry with analytical mass spectrometry principles to troubleshoot and resolve these enrichment bottlenecks, ensuring your experimental design yields robust, self-validating data.
Section 1: Core Troubleshooting Guide & FAQs
Q1: Why am I seeing near-zero ¹³C enrichment in TCA cycle intermediates (e.g., Citrate, Glutamate) and fatty acids when using D-Fructose-4-¹³C?
Diagnosis: The Pyruvate Dehydrogenase (PDH) Decarboxylation Trap.
-
Mechanistic Causality: The specific position of the ¹³C label dictates its metabolic fate. When D-Fructose-4-¹³C enters the cell, it is phosphorylated by fructokinase to Fructose-1-Phosphate (F1P). Aldolase B then cleaves F1P into Dihydroxyacetone phosphate (DHAP; carbons 1-3) and Glyceraldehyde (carbons 4-6)[1]. Crucially, the ¹³C label at the C4 position of fructose becomes the C1 (aldehyde) carbon of Glyceraldehyde. As Glyceraldehyde is converted to Glyceraldehyde-3-Phosphate (GAP) and proceeds through glycolysis, this C1 carbon ultimately becomes the C1 (carboxylate) carbon of Pyruvate. When Pyruvate enters the mitochondria, Pyruvate Dehydrogenase (PDH) decarboxylates the C1 position to form Acetyl-CoA. Therefore, the entire ¹³C label from D-Fructose-4-¹³C is exhaled/released as ¹³CO₂. The resulting Acetyl-CoA is completely unlabeled, leading to zero enrichment in downstream TCA cycle intermediates and de novo synthesized fatty acids.
-
Self-Validating Solution: If your experimental goal is to trace fructolytic carbon into the TCA cycle or lipids, you must switch your tracer to [U-¹³C₆]-D-Fructose or [5,6-¹³C₂]-D-Fructose (which labels the methyl and carbonyl carbons of Acetyl-CoA)[2]. Reserve D-Fructose-4-¹³C exclusively for tracing gluconeogenesis or specific glycolytic/pentose phosphate pathway branches.
Q2: I am measuring upstream glycolytic intermediates (e.g., Lactate, GAP), but the enrichment is still <5%. What biological factors cause this?
Diagnosis: Deficient Transporter or Kinase Expression.
-
Mechanistic Causality: Unlike glucose, which is ubiquitously taken up by GLUT1/GLUT4, fructose uptake is strictly dependent on the GLUT5 (SLC2A5) transporter. Furthermore, its primary metabolism bypasses hexokinase and relies on Fructokinase (KHK) . Many standard immortalized cell lines (e.g., HEK293, HeLa, CHO) exhibit near-zero baseline expression of GLUT5 and KHK. If the cells cannot import or phosphorylate the tracer, the intracellular pools will only reflect unlabeled carbon derived from glycogenolysis or alternative media substrates.
-
Self-Validating Solution: Always validate the expression of GLUT5 and KHK in your model via Western blot or qPCR before initiating tracer studies. If using a non-hepatic/non-adipocyte model, consider transient transfection of SLC2A5 and KHK, or switch to a physiologically relevant model such as HepG2 cells or fully differentiated human adipocytes[2].
Q3: How do I overcome signal-to-noise ratio issues for low-abundance isotopologues in GC-MS?
Diagnosis: Natural Abundance Masking.
-
Mechanistic Causality: Carbon naturally exists as ~1.1% ¹³C. Because D-Fructose-4-¹³C only donates a single labeled carbon (yielding an M+1 isotopologue in downstream metabolites like lactate), a low biological enrichment (e.g., 2-3%) can be easily masked by the natural M+1 background of the derivatized metabolite.
-
Self-Validating Solution: Utilize Selected Ion Monitoring (SIM) mode on your GC-MS rather than full scan. Post-acquisition, you must apply a mathematical correction matrix (Isotope Distribution Analysis) to subtract the natural abundance of all atoms (C, H, N, O, Si) in the derivatized fragment[3]. For ultra-low enrichments (<1%), standard GC-quadrupole MS may be insufficient; upgrade to Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or high-resolution QTOF-MS[4].
Section 2: Quantitative Data & Expected Enrichments
Table 1: Expected vs. Troubleshooting Enrichment Profiles for D-Fructose-4-¹³C in HepG2 Cells (48h Incubation)
| Metabolite Pool | Expected ¹³C Label | Expected Enrichment (%) | Troubleshooting Diagnosis if <2% |
| Fructose-1-Phosphate | M+1 | 40 - 60% | Poor GLUT5 uptake / Tracer degradation |
| Glyceraldehyde-3-P | M+1 | 20 - 40% | Aldolase B deficiency / Triokinase failure |
| Lactate | M+1 | 15 - 30% | High endogenous glycogenolysis dilution |
| Pyruvate | M+1 | 15 - 30% | High endogenous glycolysis dilution |
| Acetyl-CoA | M+0 (Unlabeled) | < 1% | Normal. Label is lost as ¹³CO₂ via PDH |
| Citrate / Glutamate | M+0 (Unlabeled) | < 1% | Normal. Label is lost as ¹³CO₂ via PDH |
| Palmitate | M+0 (Unlabeled) | < 1% | Normal. Label is lost as ¹³CO₂ via PDH |
Section 3: Self-Validating Experimental Protocol
Standardized Workflow for Fructose Tracing in Adherent Cell Cultures
Step 1: Cell Preparation & Pre-conditioning
-
Seed HepG2 cells (validated for GLUT5/KHK expression) in 6-well plates and grow to 80% confluence.
-
12 hours prior to the experiment, wash cells twice with warm PBS to remove residual serum sugars.
-
Pre-condition cells in tracing media: DMEM (no glucose, no fructose, no glutamine), supplemented with 10% dialyzed FBS, 2 mM L-glutamine, and 5 mM unlabeled D-glucose (to maintain basal TCA anaplerosis).
Step 2: Isotope Labeling
-
Aspirate pre-conditioning media.
-
Add tracing media containing 5 mM unlabeled D-glucose and 2.5 mM D-Fructose-4-¹³C (Isotopic purity ≥99%).
-
Incubate for 24 to 48 hours to achieve isotopic steady state in glycolytic and gluconeogenic pools.
Step 3: Rapid Quenching & Extraction
-
Place the 6-well plate directly on dry ice. Aspirate media rapidly.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% HPLC-grade methanol / 20% LC-MS grade water to instantly arrest metabolism.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and vortex for 60 seconds.
-
Centrifuge at 13,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new glass vial.
Step 4: Derivatization & GC-MS Analysis
-
Dry the supernatant completely under a gentle stream of ultra-pure Nitrogen gas.
-
Add 30 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes to protect ketone/aldehyde groups.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS. Incubate at 60°C for 30 minutes to form TMS derivatives.
-
Analyze via GC-MS in SIM mode, targeting the specific m/z fragments for Lactate (e.g., m/z 219 for M+0, 220 for M+1) and apply natural abundance correction matrices[3].
Section 4: Metabolic Routing Visualization
The following diagram illustrates the structural fate of the ¹³C carbon from D-Fructose-4-¹³C, highlighting the critical decarboxylation step that results in downstream signal loss.
Metabolic routing of D-Fructose-4-13C showing label loss as 13CO2 during Acetyl-CoA formation.
Section 5: References
-
Title: Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry Source: Université du Luxembourg (ORBilu) URL: [Link]
-
Title: Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose Source: PubMed / National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbilu.uni.lu [orbilu.uni.lu]
- 4. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing label loss during D-fructose-4-13C sample extraction
A Guide for Researchers on Minimizing Label Loss During Sample Extraction
Welcome to the technical support center for D-fructose-4-¹³C metabolic tracing. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful tracer to investigate metabolic pathways. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to help you troubleshoot and optimize your experiments for the highest degree of accuracy and reproducibility.
This resource will delve into the primary mechanisms of label loss, provide validated protocols for sample quenching and extraction, and offer a detailed troubleshooting guide in a question-and-answer format to address common challenges encountered in the lab.
The Challenge: Understanding ¹³C Label Scrambling and Loss
When using D-fructose-4-¹³C, the primary concern is not a true "loss" of the isotope from the system, but rather its redistribution or "scrambling," which can complicate data interpretation. The key biochemical event to understand is the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase .[1][2][3]
In this reversible reaction, the six-carbon fructose molecule is split into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][2][3] Critically, the ¹³C label at the C4 position of fructose becomes the C1 carbon of DHAP. From this point, the ¹³C label can be channeled into various downstream pathways, and its position is no longer unique to the original C4 of fructose. Understanding this metabolic branch point is fundamental to designing experiments and interpreting the resulting data.
Visualizing the Metabolic Fate of the 4-¹³C Label
The following diagram illustrates the initial steps of fructose metabolism and the critical aldolase cleavage reaction.
Caption: Metabolic fate of the C4 carbon of fructose during glycolysis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My ¹³C enrichment in downstream metabolites is significantly lower than expected. What are the most likely causes?
A1: This is a common issue that can stem from several factors, ranging from sample handling to biological phenomena. Here’s a checklist to diagnose the problem:
-
Inefficient Quenching: The most critical step to prevent in vitro label loss is rapidly halting all enzymatic activity.[4][5][6] If metabolism continues after cell harvesting, your labeled pools can be diluted or altered. Ensure your quenching solution is sufficiently cold (e.g., -40°C or colder) and that the volume is adequate to cause an immediate temperature drop.[7]
-
Suboptimal Extraction: No single extraction solvent is perfect for all metabolites.[4] A cold methanol/chloroform/water extraction is a robust, widely used method, but depending on your specific metabolites of interest, alternatives like hot ethanol may yield better recovery.[7] It is advisable to validate your extraction method using a spiked internal standard.
-
Metabolic Dilution: The labeled fructose you introduce is competing with endogenous, unlabeled carbon sources within the cell (e.g., from glycogen stores or other nutrients in the media). This can lead to a lower-than-expected enrichment in downstream metabolites.
-
Low Signal-to-Noise: The issue may be analytical rather than biological. The natural abundance of ¹³C is only about 1.1%, so detecting enrichment above this baseline requires sensitive instrumentation and sufficient sample concentration.[8][9] Consider using ¹³C-optimized hardware or increasing your sample amount if possible.[8]
Q2: I'm observing ¹³C enrichment in unexpected metabolites. Could this be contamination or a real metabolic phenomenon?
A2: While contamination should always be ruled out by running blank samples, unexpected labeling patterns are often a hallmark of metabolic complexity.
-
Pathway Reversibility: Many metabolic reactions, including the aldolase reaction, are reversible.[2][3] This can lead to the ¹³C label from DHAP being reincorporated back into fructose-1,6-bisphosphate, and potentially scrambling to other positions.
-
Interconnected Pathways: Central carbon metabolism is a highly interconnected network. The ¹³C label from DHAP can enter glycolysis, the pentose phosphate pathway, and the TCA cycle, leading to its appearance in a wide array of molecules, including amino acids and fatty acids.[10][11]
-
Isotope Impurity: Ensure you are correcting for the natural abundance of ¹³C in your calculations, as this can otherwise lead to an overestimation of labeling in highly abundant metabolites.[12]
Q3: How do I choose the best quenching method for my experiment?
A3: The ideal quenching method rapidly arrests metabolism without causing metabolite leakage from the cells.[4]
-
For Adherent Cells: Rapidly aspirating the media and adding a large volume of ice-cold (-80°C) 80% methanol is a widely accepted and effective method.[13] Placing the culture dish on dry ice immediately after adding the solvent ensures rapid and complete quenching.[13]
-
For Suspension Cells: A common method involves rapidly mixing the cell suspension with several volumes of a cold quenching solution, such as 60% methanol buffered with ammonium bicarbonate, at a temperature of -40°C or below.[7] This is followed by rapid centrifugation at a low temperature to pellet the cells.
-
Liquid Nitrogen: Snap-freezing cells in liquid nitrogen is an excellent way to halt metabolism instantly.[5][6] However, the subsequent extraction steps must be carefully performed on the frozen sample to prevent enzymatic activity from resuming during thawing.
Q4: Can I trust my data if I see negative abundance values after natural abundance correction?
A4: Negative abundance values are a clear indicator of an issue in your data acquisition or processing workflow. They are not biologically possible. The most common causes include:
-
Incorrect Background Subtraction: Over-subtraction of background noise can artificially lower the signal for your M+0 isotopologue.
-
Poor Peak Integration: Inaccurate integration of the mass spectrometry peaks for each isotopologue will lead to incorrect ratios. Manually review the peak integration for affected metabolites.[12]
-
Low Signal Intensity: Very low-intensity signals are more susceptible to noise, which can lead to erroneous negative values after correction.
Best Practices & Validated Protocols
To ensure the integrity of your isotopic labeling data, a systematic and validated workflow is essential. The following diagram outlines a standard experimental procedure.
Caption: A generalized workflow for stable isotope tracing experiments.
Protocol 1: Quenching and Extraction from Adherent Mammalian Cells
This protocol is a standard method for rapidly halting metabolism and extracting polar metabolites from adherent cells grown in culture plates.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (HPLC-grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled on dry ice
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Media Removal: At the designated time point, aspirate the ¹³C-labeling medium from the culture plate.
-
Washing: Immediately wash the cell monolayer once with a generous volume of ice-cold PBS to remove any residual extracellular labeled fructose. Aspirate the PBS completely.
-
Quenching: Place the culture plate on a bed of dry ice. Immediately add a sufficient volume of -80°C 80% methanol to completely cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step instantly freezes the cells and halts all enzymatic reactions.[13]
-
Cell Lysis and Collection: Allow the plate to sit on dry ice for 10-15 minutes to ensure complete cell lysis. Using a pre-chilled cell scraper, scrape the frozen cell lysate into a pre-chilled microcentrifuge tube.[13]
-
Extraction: Vortex the tube vigorously for 30 seconds to ensure a homogenous lysate.
-
Pellet Debris: Centrifuge the lysate at maximum speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet insoluble cell debris and proteins.[13]
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: The metabolite extract can be stored at -80°C or dried immediately using a vacuum concentrator for subsequent analysis.
Data Presentation: Comparison of Common Extraction Solvents
The choice of extraction solvent can significantly impact the classes and quantities of metabolites recovered. The following table provides a comparison of commonly used methods.
| Extraction Method | Principle | Pros | Cons | Recommended For |
| Cold 80% Methanol | Precipitates proteins and macromolecules while solubilizing small polar metabolites. | Simple, effective for a broad range of polar metabolites, good at preserving isotopic patterns. | May not be efficient for non-polar metabolites (lipids). | General untargeted metabolomics, central carbon metabolism.[13] |
| Methanol/Chloroform/Water | A biphasic extraction that separates polar metabolites (methanol/water phase) from lipids (chloroform phase). | Allows for simultaneous extraction of polar and non-polar metabolites from the same sample. | More complex protocol, potential for metabolite loss at the interface. | Comprehensive metabolome analysis including lipids.[7] |
| Hot Ethanol (75-80%) | Boiling ethanol denatures enzymes and extracts metabolites simultaneously. | Very rapid enzyme inactivation. | Can cause degradation of heat-labile metabolites. | Targeted analysis of thermostable compounds.[7][14] |
| Perchloric Acid | Strong acid precipitation of proteins. | Effective at protein removal. | Harsh conditions can degrade certain metabolites; acid must be neutralized before analysis. | Specific targeted analyses where acid stability is confirmed.[7] |
References
-
Li, W., et al. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Retrieved from [Link]
-
Li, W., et al. (2022). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]
-
Overdahl, K., et al. (n.d.). Quenching Methods for the Analysis of Intracellular Metabolites. JoVE. Retrieved from [Link]
-
Sellick, C. A., et al. (2009). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry. Retrieved from [Link]
-
King, M. W. (2022). Fructose Metabolism. The Medical Biochemistry Page. Retrieved from [Link]
-
Huffmyer, A. S. (2022). Stable Isotope Metabolomics Extraction Protocol. protocols.io. Retrieved from [Link]
-
Ivanisevic, J., et al. (2021). Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Basu, S., et al. (2019). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Nutrition & Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fructose-bisphosphate aldolase. Retrieved from [Link]
-
Fan, J., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]
-
Fan, J., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. Retrieved from [Link]
-
Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol reactions in metabolism. Retrieved from [Link]
-
M-CSA. (n.d.). fructose-bisphosphate aldolase (Class II). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aldolase b – Knowledge and References. Retrieved from [Link]
-
De Vos, R. C. H., et al. (2016). Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants. CORE. Retrieved from [Link]
- Sherry, A. D., et al. (1995). Isotope and assay for glycolysis and the pentose phosphate pathway. Google Patents.
-
Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. PubMed. Retrieved from [Link]
-
BCM. (n.d.). Metabolomics Core. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
Fan, T. W. M., et al. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. PMC. Retrieved from [Link]
-
SciSpace. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Retrieved from [Link]
-
Jones, W., et al. (2021). Fructose treatment induces elevated metabolic cycling. ResearchGate. Retrieved from [Link]
-
Hanaford, A. R., et al. (2020). Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies. PMC. Retrieved from [Link]
-
Yuan, J., et al. (2017). Metabolomics and isotope tracing. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Retrieved from [Link]
-
Reed, M. C., et al. (2021). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C Labeling of lactate from [U-13C]fructose or [U-13C]glucose in neocortex in vivo. Retrieved from [Link]
-
Van der Veken, J., et al. (2023). 13C labeling unravels carbon dynamics in banana between mother plant, sucker and corm under drought stress. Frontiers in Plant Science. Retrieved from [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]
-
Tappy, L., et al. (1991). The contribution of naturally labelled 13C fructose to glucose appearance in humans. PubMed. Retrieved from [Link]
Sources
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
resolving overlapping peaks in 13C-NMR of fructose metabolites
Welcome to the technical support guide for resolving common challenges in the 13C-NMR analysis of fructose and its phosphorylated metabolites. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the strategies needed to overcome the inherent challenge of spectral overlap in these closely related carbohydrate structures.
Introduction: The Challenge of Fructose Metabolite Analysis
Fructose and its key metabolites, such as fructose 6-phosphate (F6P) and fructose-1,6-bisphosphate (FBP), are structurally very similar. This similarity results in 13C-NMR spectra with significant signal overlap, particularly in the crowded 60-80 ppm region corresponding to the furanose ring carbons. Distinguishing between these species in a mixture, such as in a cell extract or an in vitro enzymatic assay, is a significant analytical challenge. This guide provides a systematic approach to deconvoluting these complex spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the 13C-NMR spectra of my fructose metabolites so complex and overlapping?
A1: The complexity arises from two main factors:
-
Anomeric Forms: In solution, fructose and its metabolites exist as an equilibrium mixture of α and β anomers for both furanose (five-membered ring) and pyranose (six-membered ring) forms. Each of these forms gives a distinct set of NMR signals, multiplying the number of peaks.
-
Structural Similarity: The core carbon skeleton of fructose, F6P, and FBP is identical. Phosphorylation primarily affects the chemical shifts of the adjacent carbons (C1, C2, C5, C6), but the changes can be subtle, leading to severe peak overlap for the other ring carbons (C3, C4).
Q2: My baseline is noisy and my peaks are broad. What are the most common causes?
A2: A poor quality spectrum is often the root cause of an inability to resolve peaks. The most common culprits are:
-
Paramagnetic Impurities: Trace amounts of metal ions (e.g., Mn²⁺, Fe³⁺, Cu²⁺) in your sample can cause significant line broadening.
-
Sample Viscosity: High concentrations of metabolites or salts can increase the viscosity of the solution, leading to broader peaks.
-
Improper Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad and distorted peak shapes.
Q3: I see more peaks than I expect for a single fructose metabolite. Why?
A3: This is typically due to the presence of multiple anomeric and ring forms in solution. For example, fructose in aqueous solution exists as a mixture of at least four forms (α-fructofuranose, β-fructofuranose, α-fructopyranose, and β-fructopyranose), each with its own unique set of 13C signals. The relative proportions of these forms, and thus the peak intensities, are sensitive to solvent, temperature, and pH.
Troubleshooting Guide: A Systematic Approach to Peak Resolution
When simple 1D 13C-NMR fails to provide the necessary resolution, a logical progression of techniques should be employed. This guide provides a workflow from simple sample condition adjustments to more advanced NMR experiments.
Workflow for Resolving Overlapping Peaks
Caption: A step-by-step troubleshooting workflow for resolving overlapping NMR peaks.
In-Depth Troubleshooting Protocols
Optimizing Sample Conditions
The Principle (Expertise): The chemical environment profoundly impacts NMR chemical shifts. For phosphorylated sugars, pH is a critical parameter. The protonation state of the phosphate group (monoanion vs. dianion) alters the electron density around the nearby carbons, inducing a noticeable change in their chemical shifts. The pKa of the second deprotonation of a sugar phosphate is typically between 6.0 and 7.0. By adjusting the pH to be well above or below this pKa, you can "lock" the molecule into a single protonation state, simplifying the spectrum.
Protocol: pH Adjustment and Chelation
-
Sample Preparation: Dissolve your lyophilized sample in D₂O.
-
Initial pH Check: Use a pH meter calibrated for D₂O (note: pD = pH reading + 0.4).
-
Chelation: Add a small aliquot of a stock solution of deuterated EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1-5 mM. This will chelate paramagnetic metal ions that cause line broadening.
-
pH Titration: Adjust the pD of your sample by adding microliter amounts of dilute DCl or NaOD. Acquire a simple 1D ¹³C spectrum at several pD points, for example, pD 5.0, 7.0, and 9.0.
-
Analysis: Compare the spectra. You should observe a significant shift in the signals for the carbons adjacent to the phosphate group (C1 and C6 in FBP), which can be used to resolve them from other signals.
Employing Advanced NMR Pulse Sequences
When sample optimization is insufficient, multi-dimensional and spectral editing techniques are required to add another layer of information.
The Principle (Trustworthiness): DEPT is a spectral editing technique that distinguishes carbon signals based on the number of attached protons. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C2 in fructose) will be absent. This is an invaluable tool for quickly identifying the C6 (CH₂) and C1 (CH₂) signals of fructose metabolites from the CH signals of the ring.
Protocol: Acquiring a DEPT-135 Spectrum
-
Tuning: Tune the ¹H and ¹³C channels of the NMR probe.
-
Standard ¹³C: Acquire a standard proton-decoupled ¹³C spectrum as a reference.
-
Select DEPT Program: Load a standard DEPT-135 pulse program from the spectrometer's library (e.g., dept135 on Bruker systems).
-
Set Parameters: The key parameter is the ¹J(C,H) coupling constant, which is typically set to 145 Hz for carbohydrates. The number of scans should be sufficient to achieve good signal-to-noise.
-
Acquire & Process: Acquire the data and process it using standard Fourier transformation. Compare the resulting spectrum with your standard ¹³C to assign CH₂ and CH carbons.
The Principle (Authoritative Grounding): The HSQC experiment separates signals based on two frequency dimensions: ¹H on one axis and ¹³C on the other. A peak appears at the coordinate corresponding to the chemical shifts of a directly bonded proton and carbon pair. Since ¹H spectra are generally much better resolved than ¹³C spectra, this technique effectively "spreads out" the congested ¹³C signals, using the well-dispersed proton signals as an anchor. This is arguably the most powerful tool for resolving overlap in carbohydrate analysis.
Protocol: Acquiring a Gradient-Selected HSQC Spectrum
-
Sample: Prepare a sample with a concentration of at least 5-10 mM in D₂O for optimal results.
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C 1D spectra first to determine the spectral widths for the 2D experiment.
-
Select HSQC Program: Load a gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set Parameters:
-
SW (Spectral Width): Set the spectral widths in both dimensions (F2 for ¹H, F1 for ¹³C) to cover all signals of interest.
-
¹J(C,H): Set the coupling constant to ~145 Hz for carbohydrates.
-
d1 (Relaxation Delay): Set to 1.5-2.0 seconds.
-
NS (Number of Scans): Typically 2-8 scans per increment.
-
TD (Time Domain points): Set TD(F2) to 2048 and TD(F1) to 256 or 512 points.
-
-
Acquire & Process: The experiment may take several hours. Process the 2D data using appropriate window functions (e.g., squared sine bell) and Fourier transformation in both dimensions. The resulting 2D map will show ¹H-¹³C correlations, allowing for unambiguous assignment of overlapping ¹³C signals provided their attached protons are resolved.
Caption: How 2D HSQC resolves overlapping 13C signals by adding a 1H dimension.
Chemical Derivatization: Acetylation
The Principle (Expertise): When all else fails, physically modifying the molecule can be a robust solution. Acetylation, the reaction of hydroxyl groups with acetic anhydride, replaces the -OH protons with acetyl groups (-COCH₃). This has two major benefits:
-
Removes Anomers: It locks the sugar into a single anomeric form, drastically simplifying the spectrum.
-
Induces Large Shifts: The acetyl groups cause significant and predictable downfield shifts of the attached carbons, providing excellent signal dispersion.
Protocol: Peracetylation of a Dried Sugar Mixture
-
Sample Prep: Ensure your carbohydrate sample is completely dry (lyophilized from D₂O). The presence of water will quench the reaction.
-
Reaction: In a dry NMR tube, dissolve ~5 mg of the sample in 0.5 mL of anhydrous pyridine. Add 0.1 mL of acetic anhydride.
-
Incubation: Seal the tube and let the reaction proceed at room temperature for 12-24 hours. The reaction can be monitored by ¹H NMR.
-
Analysis: Once the reaction is complete, acquire a ¹³C NMR spectrum directly on the reaction mixture. The signals will be in different, well-resolved positions compared to the native sugars.
Data Reference Table
The following table provides approximate ¹³C chemical shift ranges for key fructose metabolites in D₂O at neutral pD. Note that exact values are highly sensitive to experimental conditions.
| Carbon | Fructose | Fructose 6-Phosphate (F6P) | Fructose-1,6-Bisphosphate (FBP) |
| C1 | ~63.5 ppm (β-Furanose) | ~63.8 ppm | ~65.0 ppm (d, Jpc ≈ 4.5 Hz) |
| C2 | ~104.8 ppm (β-Furanose) | ~105.0 ppm | ~105.2 ppm |
| C3 | ~77.5 ppm | ~77.6 ppm | ~76.0 ppm |
| C4 | ~75.0 ppm | ~75.2 ppm | ~73.5 ppm |
| C5 | ~82.2 ppm | ~81.5 ppm | ~81.0 ppm |
| C6 | ~62.8 ppm | ~65.5 ppm (d, Jpc ≈ 4.0 Hz) | ~66.0 ppm (d, Jpc ≈ 4.0 Hz) |
Data compiled from various sources and represents typical values. d indicates a doublet due to phosphorus-carbon coupling.
References
-
NMR Spectroscopy of Glycoconjugates: Provides a comprehensive overview of NMR techniques applied to carbohydrates. (Source: "NMR Spectroscopy of Glycoconjugates" by A. V. Toukach and N. E. Nifantiev, in Methods in Enzymology, 2015, URL: [Link])
-
Basics of 2D NMR: An educational resource explaining the principles behind experiments like HSQC and HMBC. (Source: James Keeler, "Understanding NMR Spectroscopy", University of Cambridge, URL: [Link])
-
Chemical Derivatization for NMR: Discusses the strategy of chemical modification to enhance NMR analysis. (Source: "Derivatization for the NMR-based analysis of metabolites in complex mixtures" by T. G. Nam, et al., Magnetic Resonance in Chemistry, 2018, URL: [Link])
-
pH Dependence of Phosphate Chemical Shifts: An article detailing the effect of pH on the NMR spectra of phosphorylated compounds. (Source: "³¹P and ¹³C NMR pH Titration of Some Mono- and Diphosphoesters of Biological Interest" by J. L. Asensio, et al., Analytical Biochemistry, 1998, URL: [Link])
optimizing tracer concentration for D-fructose-4-13C kinetic studies
Technical Support Center: Stable Isotope Kinetics Division Ticket Topic: Optimizing Tracer Concentration for D-Fructose-4-13C Kinetic Studies Status: Open Agent: Senior Application Scientist
Welcome to the Stable Isotope Technical Hub
You have accessed the advanced support module for metabolic flux analysis. This guide addresses the specific challenges of using D-Fructose-4-13C , a precision tracer used to dissect hepatic fructolysis and triose-phosphate cycling.[1]
Unlike glucose, fructose metabolism is defined by low circulating pool sizes and rapid first-pass hepatic extraction . Standard glucose clamp protocols will fail if applied directly to fructose.[1] This guide provides the troubleshooting logic required to validate your experimental design.
Module 1: Experimental Design & Dosage
Q: How do I calculate the optimal Prime-to-Continuous Infusion ratio for D-Fructose-4-13C?
The Core Issue:
Fructose has a very small physiological pool (micromolar range in fasting blood) but a high turnover rate (
The Solution: The "High-Turnover" Protocol You must decouple the priming dose from the continuous infusion rate using a modified Steele equation logic tailored for small pools.
Step 1: Estimate Endogenous
-
~0.2 – 0.5 mg/kg/min (This is significantly lower than glucose).
Step 2: Set Target Enrichment (
-
Why? Below 2% approaches the detection limit of GC-MS. Above 5% risks the "tracer" acting as a "load," altering metabolic flux.
Step 3: Calculate Infusion Rate (
-
Example: If estimated
is 0.3 mg/kg/min and target is 0.04 (4%):
Step 4: The Priming Dose (
-
Guideline: Use a Prime-to-Infusion ratio of 15:1 to 20:1 (minutes equivalent) rather than the standard 80:1 used for glucose.
Module 2: Metabolic Fate & Specificity[1][2][3][4][5]
Q: Why use the 4-13C isotopomer specifically?
The Technical Insight: You are likely using D-Fructose-4-13C to distinguish Aldolase B activity from downstream triose phosphate cycling.
-
Fructolysis Entry: Fructose is phosphorylated to Fructose-1-Phosphate (F-1-P) by KHK (Ketohexokinase).[1][2]
-
Aldolase B Cleavage: This is the critical step.[1] Aldolase B cleaves F-1-P into two trioses:[1][3][4]
-
The Marker: The
C label at position 4 becomes the C1 position of Glyceraldehyde .
This specificity allows you to track the flux of glyceraldehyde into the glycolytic pool versus its conversion to glycerol or recycling back to glucose (gluconeogenesis), distinct from the DHAP pool.
Visualization: The Fate of Carbon-4
Caption: Metabolic fate of D-Fructose-4-13C.[5] The C4 label exclusively tracks the Glyceraldehyde pool post-Aldolase B cleavage.
Module 3: Troubleshooting Enrichment Data
Q: My enrichment (MPE) is unstable or drifting. What is wrong?
Diagnosis Table: Common Kinetic Failures
| Symptom | Probable Cause | Corrective Action |
| Rising MPE (No Plateau) | Under-primed pool.[1] | Increase the initial bolus ( |
| Falling MPE | Over-primed or Endogenous Burst . | 1. Reduce Prime. 2. Check subject stress; stress hormones stimulate hepatic glucose/fructose output. |
| Low Signal (<0.5%) | Dietary Contamination . | Ensure strict 12h fast. Hidden fructose (sucrose) in diet dilutes the tracer immediately. |
| Noisy Data | Analytical Limit . | Switch from GC-MS (EI) to GC-C-IRMS or LC-MS/MS if enrichment is <1%. |
Q: Can I use blood glucose to normalize fructose enrichment?
Strictly NO. Fructose is extracted by the liver at ~50-70% efficiency on the first pass. Peripheral fructose concentration does not equal portal vein concentration.[1]
-
Protocol Adjustment: If you need hepatic flux data, you must rely on mathematical modeling of the extraction fraction or use a surrogate marker (like lactate enrichment) if direct portal sampling is impossible.[1]
Module 4: Analytical Optimization (GC-MS)
Q: How do I detect the C4 label specifically?
Standard "total carbon" analysis will not suffice. You need a derivative that preserves the C4 position in a unique fragment.[1]
Recommended Workflow:
-
Derivatization: Use Methyloxime-TMS (MO-TMS) .[1]
-
Why? It prevents ring closure, keeping the sugar linear (mostly) and reducing the number of peaks compared to simple silylation.
-
-
Fragmentation:
-
In Electron Impact (EI) ionization, specific fragments correspond to the C1-C3 and C4-C6 chains.
-
Verify your fragment ions. For hexoses, the m/z 217 (or similar, depending on exact derivative) often contains specific carbon backbones.[1] You must run a standard of 4-13C to identify which fragment shifts by +1 m/z.
-
Critical QC Check: Ensure your silylation reagents (BSTFA/MSTFA) are fresh.[1] Moisture causes incomplete derivatization, leading to "ghost peaks" that ruin isotopomer calculations.[1]
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on prime-constant infusion calculations).
-
Tappy, L., & Lê, K. A. (2010).[1] Metabolic effects of fructose and the worldwide increase in obesity. Physiological Reviews, 90(1), 23-46. Link
-
Jang, C., et al. (2018).[1] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[1] Cell Metabolism, 27(2), 351-361.[1] (Key reference for fructose flux and tissue-specific metabolism). Link
-
Sun, S. Z., & Empie, M. W. (2012).[1] Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism, 9, 89. Link
Sources
Technical Support Center: Troubleshooting Impurities in Commercial D-Fructose-4-¹³C Reagents
Welcome to the Technical Support Center for stable isotope-labeled carbohydrate reagents. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals identify and resolve purity issues in commercial D-Fructose-4-¹³C reagents.
High chemical purity and precise isotopic enrichment are foundational to accurate metabolic flux analysis[1]. Impurities—whether chemical (isobaric sugars, solvents) or isotopic (scrambling of the ¹³C label to unintended carbon positions)—can severely confound downstream mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, leading to false biological interpretations[1].
Diagnostic Workflows & Metabolic Causality
Before utilizing D-Fructose-4-¹³C in cell culture or in vivo models, it is critical to validate the reagent. The workflow below outlines the required quality control (QC) pipeline.
Workflow for validating D-Fructose-4-¹³C purity prior to metabolic tracing.
The Mechanistic Importance of C4 Purity
In mammalian fructolysis, fructokinase phosphorylates fructose to fructose-1-phosphate (F1P). The enzyme Aldolase B then catalyzes the reversible cleavage of F1P into two 3-carbon intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde[2]. Crucially, the carbon-carbon bond is cleaved between C3 and C4[3]. Carbons 1, 2, and 3 of fructose form DHAP, while carbons 4, 5, and 6 form glyceraldehyde[4]. Therefore, a perfectly pure D-Fructose-4-¹³C reagent will exclusively route its ¹³C label into the glyceraldehyde pool (specifically at C1 of glyceraldehyde).
Aldolase B cleavage of D-Fructose-4-¹³C, demonstrating specific routing of the ¹³C label.
Troubleshooting FAQs
Q1: During our metabolic tracing experiments using D-fructose-4-¹³C, we observe unexpected ¹³C enrichment in DHAP. Is this a novel biological pathway or an artifact? A1: This is almost certainly an artifact caused by isotopic scrambling in your commercial reagent. Because Aldolase B routes carbons 1-3 to DHAP[2], any ¹³C signal in DHAP indicates that your reagent contains impurities labeled at C1, C2, or C3. This scrambling often occurs during the chemical or enzymatic synthesis of the labeled sugar. You must pause your biological experiments and quantify the positional purity of the stock using inverse-gated ¹³C NMR[5].
Q2: Our LC-HRMS analysis of the D-fructose-4-¹³C stock shows a split peak or a shoulder at the expected m/z (180.060). What is causing this? A2: You are detecting isobaric hexose impurities , such as glucose, mannose, or psicose. Chemical synthesis of labeled fructose frequently involves alkaline isomerization steps (e.g., the Lobry de Bruyn-van Ekenstein transformation). If the purification is incomplete, trace amounts of these epimers remain. Because they share the exact same chemical formula (C₆H₁₂O₆) and mass, they cannot be distinguished by MS alone and will co-elute if your chromatography is not highly optimized.
Q3: How does the choice of NMR solvent impact the background noise when assessing reagent purity? A3: Using high-purity, dry Deuterium Oxide (D₂O) is mandatory. High-quality deuterated solvents minimize residual protonated signals that could obscure trace impurities. Furthermore, because fructose exists as an equilibrium of tautomers in solution (primarily β-D-fructopyranose and β-D-fructofuranose), D₂O ensures a stable, reproducible tautomeric distribution, allowing for accurate peak integration against literature chemical shifts.
Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol must act as a self-validating system. Do not rely solely on the manufacturer's Certificate of Analysis (CoA).
Protocol 1: Quantitative ¹³C-NMR for Positional Isotope Purity
Causality: Standard ¹³C NMR cannot be used for absolute quantification due to the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons attached to protons. To accurately quantify the ratio of ¹³C at C4 versus unintended positions, we use inverse-gated decoupling [5]. This technique turns off the proton decoupler during the relaxation delay, suppressing the NOE and ensuring that the integrated peak area is directly proportional to the number of ¹³C nuclei.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the D-Fructose-4-¹³C reagent in 600 µL of 99.9% D₂O. Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0 ppm).
-
Equilibration: Allow the solution to sit at room temperature for 2 hours to ensure mutarotational equilibrium between the pyranose and furanose tautomers.
-
Acquisition Setup: Configure the NMR spectrometer for a ¹³C inverse-gated decoupling experiment.
-
Parameter Selection: Set a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing carbon, typically 10-15 seconds for sugars) to ensure complete magnetization recovery.
-
Self-Validation Check: Integrate the natural abundance C1, C2, C3, C5, and C6 peaks. Their areas should be roughly equal (accounting for tautomeric ratios). Compare the integrated area of the highly enriched C4 peak to the natural abundance peaks to calculate the exact percentage of isotopic enrichment at C4.
Protocol 2: LC-HRMS Method for Detecting Isobaric Hexose Impurities
Causality: Reversed-phase (C18) columns cannot retain highly polar carbohydrates. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to separate fructose from isobaric impurities like glucose and mannose based on their subtle stereochemical differences.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the D-Fructose-4-¹³C stock to 1 µg/mL in 80% Acetonitrile / 20% Water.
-
Chromatography: Use a polymer-based HILIC column (e.g., Shodex Asahipak NH2P-50).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic hold at 75% B for 15 minutes.
-
-
Mass Spectrometry: Operate the HRMS in negative electrospray ionization (ESI-) mode, targeting the [M-H]⁻ ion at m/z 180.060.
-
Self-Validation Check: Run a blank injection followed by a mixed standard of unlabeled D-fructose, D-glucose, and D-mannose. Ensure baseline resolution (Rs > 1.5) between the three sugars before injecting your labeled reagent batch.
Quantitative Data Summaries
Table 1: Common Impurities in D-Fructose-4-¹³C Reagents and Detection Thresholds
| Impurity Type | Typical Source | Primary Detection Method | Acceptable Tolerance Limit |
| Isotopic Scrambling (e.g., ¹³C at C1/C2/C3) | Side reactions during chemical synthesis | Inverse-gated ¹³C NMR | < 1.0% relative to C4 |
| Isobaric Sugars (Glucose, Mannose) | Epimerization during alkaline synthesis | HILIC-LC-HRMS | < 0.5% total area |
| Residual Solvents (Ethanol, Methanol) | Incomplete lyophilization/drying | ¹H NMR or GC-FID | < 0.1% (w/w) |
| Inorganic Salts | Buffer carryover from enzymatic synthesis | Ion Chromatography | < 0.5% (w/w) |
Table 2: Expected ¹³C NMR Chemical Shifts of D-Fructose in D₂O (Note: Fructose exists primarily as two tautomers in solution. You must account for both when integrating peaks).
| Carbon Position | β-D-Fructopyranose (~70%) Shift (ppm) | β-D-Fructofuranose (~20%) Shift (ppm) |
| C1 | 64.5 | 63.3 |
| C2 | 98.6 | 102.0 |
| C3 | 68.1 | 75.9 |
| C4 (Target Label) | 70.4 | 74.7 |
| C5 | 69.8 | 81.2 |
| C6 | 63.9 | 62.9 |
References
-
Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
13.4: Aldol Addition Chemistry LibreTexts URL:[Link]
-
Aldolase B Wikipedia URL:[Link]
-
Stable Isotope Products for Metabolic Research Cambridge Isotope Laboratories URL:[Link]
-
Biosynthesis of salicylic acid in fungus elicited Catharanthus roseus cells Scholarly Publications Leiden University URL:[Link]
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. Aldolase B - Wikipedia [en.wikipedia.org]
- 3. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Navigating Back-Flux in Fructose-4-13C Metabolic Models
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with back-flux calculations in fructose-4-13C metabolic flux analysis (MFA). Here, we dissect common problems, offer troubleshooting workflows, and provide validated protocols to enhance the accuracy and reliability of your flux estimations.
Frequently Asked Questions (FAQs)
Q1: What is metabolic back-flux, and why is it a critical factor in my 13C labeling experiment?
A: Metabolic back-flux, or bidirectional flux, occurs when a biochemical reaction proceeds in both the forward and reverse directions simultaneously. In 13C-MFA, this is a crucial consideration because it significantly complicates the interpretation of isotope labeling patterns.[1][2] A simple unidirectional model assumes that a 13C label will only move "downstream." However, if a reaction is reversible, the label can be "sent back," scrambling the isotopic distribution in upstream metabolites. This can lead to erroneous calculations of net flux if not properly accounted for. For instance, in upper glycolysis, the reactions catalyzed by aldolase and triose phosphate isomerase are highly reversible, directly impacting the labeling patterns of triose phosphates derived from your fructose-4-13C tracer.[1]
Q2: How does my choice of tracer, specifically fructose-4-13C, influence the ability to resolve back-flux?
A: The position of the 13C label on the tracer molecule is paramount for resolving specific fluxes. Fructose-4-13C introduces a labeled carbon at a key position. When fructose is phosphorylated to fructose-6-phosphate and then to fructose-1,6-bisphosphate, the 4-13C label ends up on the C1 position of glyceraldehyde-3-phosphate (G3P) after cleavage by aldolase. If there is significant back-flux through triose phosphate isomerase and aldolase, this label can be reincorporated into the fructose-6-phosphate pool, altering its labeling pattern in a way that is distinct from the initial input. This specific scrambling is what allows for the quantification of the bidirectional flux. However, resolving fluxes in other parts of the metabolic network, like the TCA cycle, may be more challenging with this tracer alone and often requires parallel labeling experiments with other tracers, such as a 13C-labeled glutamine.[3][4]
Q3: What are the essential analytical techniques for generating data suitable for back-flux calculations?
A: High-precision measurements of mass isotopomer distributions (MIDs) are non-negotiable for accurate back-flux analysis. The two primary techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for determining the MIDs of central metabolites with high precision.[5] It is particularly effective for analyzing protein-bound amino acids, which provides a time-integrated view of intracellular metabolite labeling.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly used for its ability to measure a wider range of metabolites, including phosphorylated intermediates, with high sensitivity.[2] Tandem mass spectrometry (MS/MS) can provide additional positional labeling information, which is highly valuable for constraining flux models.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used and provides detailed positional isotopomer information, which can be extremely powerful for resolving complex flux networks.[5][7]
Q4: Which software packages are equipped to handle back-flux (bidirectional) calculations?
A: Most modern 13C-MFA software is designed to model bidirectional reactions. The key is how they are defined in the metabolic model. Bidirectional reactions are typically represented as two separate, non-negative fluxes: a forward flux (v_f) and a reverse flux (v_r). The software then estimates these values. Prominent software packages include:
| Software | Key Features | Interface |
| INCA | Comprehensive suite for steady-state, non-stationary MFA, and tracer experiment design. User-friendly GUI. | MATLAB-based GUI |
| 13CFLUX2 | High-performance, command-line tool for large-scale models.[8][9] Supports multicore CPUs and clusters. | Command-line (Linux/Unix) |
| OpenFLUX2 | Open-source software with capabilities for single and parallel labeling experiments.[10] | MATLAB-based |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, efficient for complex models.[6][11] | MATLAB-based |
These tools use iterative algorithms to find the flux distribution that best fits the experimentally measured MIDs to the simulated labeling patterns.[12]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My model fit is poor (high Sum of Squared Residuals - SSR), and the confidence intervals on my flux estimates are unacceptably large.
A high SSR indicates a significant discrepancy between your experimental data and the model's predictions, suggesting the model does not accurately represent the biological system.[13] Unconstrained back-fluxes are a common cause.
Root Causes & Troubleshooting Workflow:
-
Inaccurate Metabolic Model: The network itself may be incomplete or contain errors.[13]
-
Action: Scrutinize all reactions, especially for reversibility. Are you missing known pathways? For eukaryotic cells, is compartmentalization (e.g., cytosol vs. mitochondria) correctly represented?[13]
-
-
Failure to Achieve Isotopic Steady State: Standard 13C-MFA assumes that metabolite labeling patterns are stable over time.[3][13]
-
Insufficient Labeling Information: The chosen tracer may not provide enough information to resolve all fluxes, particularly bidirectional ones.
-
Gross Measurement Errors: Analytical issues can corrupt your data.
Problem 2: I suspect significant back-flux through a specific reaction (e.g., aldolase), but my model estimates it as near zero. How can I verify and quantify this?
This issue often arises when the labeling data lacks the sensitivity to resolve a specific bidirectional flux. The model may find a "good enough" fit by treating the reaction as irreversible.
Verification Protocol:
-
Targeted Tracer Selection: Design an experiment to specifically probe the reaction of interest. While fructose-4-13C is good for upper glycolysis, a tracer like [1,2-13C2]-glucose can be highly informative for the pentose phosphate pathway (PPP) and its interaction with glycolysis.[4][15] The resulting labeling patterns in triose phosphates and pentose phosphates will be highly sensitive to the reversibility of transketolase and transaldolase reactions.
-
Analyze Key Isotopomers: Focus on the MIDs of metabolites immediately upstream and downstream of the reaction. For aldolase, this would be fructose-1,6-bisphosphate, G3P, and dihydroxyacetone phosphate (DHAP). Back-flux will cause specific labeling patterns (e.g., M+1 or M+2 species) in F-1,6-BP that would not exist otherwise.
-
Positional Isotopomer Analysis: If available, use techniques like NMR or LC-MS/MS to determine which specific carbon atoms are labeled. This provides the most definitive evidence of back-flux by tracking the precise rearrangement of atoms.
Problem 3: How do I convert the net flux and exchange flux outputs from my software into forward and reverse reaction rates?
Most 13C-MFA software will provide either a net flux (the overall rate of conversion from substrate to product) and an exchange flux (a measure of the total bidirectional activity) or directly estimate the forward and reverse fluxes. These are related by simple equations:
-
Net Flux (v_net) = Forward Flux (v_f) - Reverse Flux (v_r)
-
Exchange Flux (v_exch) is often defined differently by software but is related to the magnitude of v_f and v_r.
If your software provides v_net and a reversibility ratio (e.g., rev = v_r / v_f), you can calculate the individual fluxes as follows:
-
Substitute v_r = rev * v_f into the net flux equation: v_net = v_f - (rev * v_f) = v_f * (1 - rev)
-
Solve for the forward flux: v_f = v_net / (1 - rev)
-
Solve for the reverse flux: v_r = v_f * rev
Always consult your software's documentation to understand precisely how it defines and reports bidirectional fluxes.
Key Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction
Accurate flux analysis is impossible if metabolism continues after sample collection.
-
Prepare Quenching Solution: Pre-chill a 60% methanol solution buffered with 10 mM HEPES (pH 7.4) to -40°C.
-
Cell Harvesting: For adherent cells, aspirate the culture medium instantly. For suspension cultures, rapidly filter the cells.
-
Quenching: Immediately add the ice-cold quenching solution to the cells to arrest all enzymatic activity. The volume should be at least 5 times the cell volume.
-
Extraction: Scrape/resuspend the cells in the quenching solution. Transfer to a pre-chilled tube. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect Supernatant: The supernatant contains the extracted metabolites. Immediately freeze it at -80°C or proceed to derivatization for GC-MS analysis.
Protocol 2: GC-MS Analysis of Amino Acid Isotopomers
-
Protein Hydrolysis: Pellet the cell debris from the extraction step. Add 6 M HCl and heat at 100°C for 24 hours to hydrolyze proteins into amino acids.
-
Derivatization: Dry the hydrolyzed amino acid sample under nitrogen gas. Add a derivatization agent (e.g., MTBSTFA) and heat to create volatile derivatives suitable for GC analysis.
-
GC-MS Injection: Inject the derivatized sample into the GC-MS system. Use a standard temperature gradient to separate the amino acid derivatives.
-
Data Acquisition: Operate the mass spectrometer in scan mode to collect mass spectra across the elution profile of each amino acid. This will provide the relative abundances of all mass isotopomers (M+0, M+1, M+2, etc.).
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of heavy isotopes (e.g., 13C, 15N, 29Si) to get the true fractional enrichment from your tracer.
By implementing these rigorous troubleshooting and experimental strategies, researchers can overcome the challenges posed by back-flux, leading to more accurate and insightful quantifications of cellular metabolism.
References
- BenchChem. (n.d.). Technical Support Center: 13C Metabolic Flux Analysis Data Interpretation.
- TandL, M., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11, 1037-1050.
-
Shupletsov, M. S., et al. (2014). OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments. BMC Systems Biology, 8(1), 84. Retrieved from [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. Retrieved from [Link]
-
TandL, M., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. PubMed. Retrieved from [Link]
-
Gebril, H. M., et al. (2018). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Neurochemical Research, 43(1), 177-190. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Software.
-
Nöh, K., et al. (2007). An analytic and systematic framework for estimating metabolic flux ratios from 13C tracer experiments. BMC Bioinformatics, 8(1), 400. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. Retrieved from [Link]
-
Weitzel, M., et al. (2012). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. Retrieved from [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]
-
Hogg, M., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Retrieved from [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
SCIEX. (n.d.). Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. Retrieved from [Link]
-
Miall, A. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Kinesiology, 4(2), 1-13. Retrieved from [Link]
-
Vacanti, N. M., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1083. Retrieved from [Link]
-
Ano, Y., et al. (2020). Computational data mining method for isotopomer analysis in the quantitative assessment of metabolic reprogramming. Scientific Reports, 10(1), 1-12. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study. Retrieved from [Link]
-
Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Retrieved from [Link]
-
Liu, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1109968. Retrieved from [Link]
-
Tomàs-Gamisans, M., et al. (2022). 13C-metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analyst, 147(18), 4058-4081. Retrieved from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 37, 137-145. Retrieved from [Link]
-
Vacanti, N. M., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1083. Retrieved from [Link]
-
Theorell, A., et al. (2024). Rethinking 13C-metabolic flux analysis – The Bayesian way of flux inference. Metabolic Engineering, 83, 101-112. Retrieved from [Link]
-
Walther, J. L., et al. (2012). Optimization of [superscript 13]C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(2), 142-151. Retrieved from [Link]
Sources
- 1. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. academic.oup.com [academic.oup.com]
- 10. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity Quantitation of 13C-Labeled Triose Phosphates
Topic: Improving Sensitivity of MS Detection for 13C-Labeled Triose Phosphates Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Metabolomics Support Hub. You are likely here because you are conducting Metabolic Flux Analysis (MFA) or isotopic tracing (e.g., using [U-13C]Glucose or [4-13C]Glucose) and are struggling to detect low-abundance triose isotopologues.
Triose phosphates—specifically Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP) —present a "perfect storm" of analytical challenges:
-
Isomerism: GAP and DHAP have identical masses and fragmentation patterns.
-
Hydrophilicity: They retain poorly on standard C18 columns.
-
Ionization: They ionize poorly in positive mode and suffer from high background noise in negative mode.
-
Isotopic Dilution: In 13C labeling experiments, the signal is split across multiple mass channels (M+0, M+1, M+2, M+3), further reducing the signal-to-noise ratio (S/N) for any single isotopologue.
This guide provides field-proven protocols to overcome these barriers, focusing on Chemical Derivatization as the primary solution for sensitivity.
⚡ Quick Troubleshooting: Select Your Issue
"My signal intensity is too low to detect M+1 or M+2 isotopologues."
Diagnosis: Poor ionization efficiency and ion suppression. The Fix: Switch from native detection to 3-NPH Derivatization . Native sugar phosphates rely on anionic detection (Negative Mode), which is prone to solvent noise. Derivatizing with 3-Nitrophenylhydrazine (3-NPH) converts these molecules into hydrophobic hydrazones that ionize exceptionally well in Negative Mode (or Positive, depending on specific conditions/additives, but 3-NPH is often optimized for negative mode sensitivity due to the NO2 group, though it significantly boosts retention and desolvation). Correction: 3-NPH derivatives are often detected in Negative Mode (ESI-) to high sensitivity, or Positive Mode if using specific cationic tags like Dansylhydrazine. However, 3-NPH is the current gold standard for central carbon metabolism.
Why it works:
-
Hydrophobicity: The phenyl ring allows the trioses to stick to a standard C18 column, moving them away from the solvent front (void volume) where ion suppression is worst.
-
Isomer Separation: The derivatization reaction kinetics and resulting stereochemistry often improve the chromatographic resolution between GAP and DHAP.
"I cannot separate GAP from DHAP."
Diagnosis: Inadequate chromatographic selectivity.[1] The Fix: If you cannot use derivatization, you must use Ion-Pairing Reverse Phase Chromatography (IP-RPLC) or specialized HILIC .
| Method | Resolution (GAP vs DHAP) | Sensitivity | Maintenance |
| Standard C18 | Fail (Co-elution) | Low | Low |
| HILIC (Amide) | Moderate | Moderate | High (Long equilibration) |
| IP-RPLC (TBA) | Excellent | High | High (Dedicated system required) |
| 3-NPH + C18 | Good | Very High | Moderate |
Recommendation: Use Tributylamine (TBA) as an ion-pairing agent if you must run native samples. Note that TBA permanently modifies your LC lines; dedicate a column and lines to this method.
"My 13C labeling data doesn't match the model (Mass Isotopomer Distribution errors)."
Diagnosis: Isobaric interference or "Nomenclature Confusion." The Fix:
-
Check Resolution: Ensure your MS resolution (if using Orbitrap/TOF) is >70,000 to resolve 13C peaks from background S/N.
-
Nomenclature Check: You mentioned "4-13C labeled trioses." A triose has only 3 carbons.
-
If you used [4-13C]Glucose : This metabolizes into [1-13C]GAP (via Aldolase). You should look for the M+1 peak in GAP/DHAP.
-
If you used [U-13C]Glucose : You will see M+3 (fully labeled) trioses.
-
Tip: Ensure you are monitoring the correct transitions.[2] For [1-13C]GAP, the mass shift is +1.00335 Da.
-
🧪 Core Protocol: 3-NPH Derivatization for Trioses
This workflow is the industry standard for maximizing sensitivity (up to 100x gain) for phosphorylated sugars and carboxylic acids.
Reagents Needed
-
3-NPH (3-Nitrophenylhydrazine): The derivatizing agent.[3][4][5][6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Catalyst/Activator.
-
Pyridine: Buffer/Catalyst.
-
Internal Standards: U-13C3-GAP or U-13C3-DHAP (essential for quantitation).
Step-by-Step Workflow
-
Extraction: Extract cells/tissue in cold Methanol:Acetonitrile:Water (40:40:20). Keep at -20°C or lower.
-
Supernatant Prep: Take 50 µL of supernatant. Add 10 µL of Internal Standard.
-
Reaction:
-
Add 25 µL of 200 mM 3-NPH (in 50% Methanol).
-
Add 25 µL of 120 mM EDC + 6% Pyridine (in 50% Methanol).
-
Note: Prepare reagents fresh.
-
-
Incubation: Vortex and incubate at 40°C for 60 minutes . (Trioses react faster than hexoses, but 60 min ensures completion).
-
Quench: Stop reaction with 400 µL of 10% Acetonitrile/Water.
-
Analysis: Inject 5 µL onto a C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18).
Visual Workflow (DOT Diagram)
Caption: Optimized 3-NPH derivatization workflow converting hydrophilic trioses into hydrophobic, high-ionization efficiency derivatives.
📊 Mass Spec Parameters (MRM Table)
When analyzing 13C-labeled trioses, you must set up specific transitions for each isotopologue.
Target: Glyceraldehyde-3-Phosphate (GAP) - Derivatized with 3-NPH. Ionization: ESI Negative Mode.
| Analyte | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| GAP-3NPH | M+0 (12C) | 304.0 | 179.0 | Native |
| GAP-3NPH | M+1 (1x 13C) | 305.0 | 179.0 | From [4-13C]Glucose |
| GAP-3NPH | M+2 (2x 13C) | 306.0 | 179.0 | Rare in this flux |
| GAP-3NPH | M+3 (3x 13C) | 307.0 | 180.0* | Uniformly labeled |
Note on Product Ions: The fragmentation of 3-NPH derivatives often yields a phosphate-related fragment or the NPH moiety. Ensure your product ion retains the carbon backbone if you want to confirm the label position, although usually, the precursor mass shift is sufficient for flux analysis.
❓ Frequently Asked Questions (FAQ)
Q: Can I use HILIC instead of derivatization? A: Yes, but with caveats. Polymer-based amino columns (like the Asahipak NH2P-50) or Amide columns (Waters BEH Amide) can retain triose phosphates. However, the sensitivity is typically 10-50x lower than 3-NPH methods, and peak shapes for phosphorylated compounds can be broad due to metal interactions. If using HILIC, add 5µM medronic acid to the mobile phase to deactivate metal surfaces.
Q: What is the "4-13C" nomenclature issue? A: "4-13C triose" is physically impossible because trioses only have carbons 1, 2, and 3.
-
If you are studying the fate of Carbon 4 of Glucose , it becomes Carbon 1 of GAP (via Aldolase cleavage of FBP).
-
Therefore, you should look for [1-13C]GAP (Mass M+1).
Q: Why use Tributylamine (TBA) for Ion Pairing? A: TBA forms a complex with the phosphate group, making the molecule hydrophobic enough to stick to a C18 column. It offers the best separation of isomers (GAP vs DHAP).
-
Warning: TBA contaminates MS sources. Once you use TBA on an LC-MS, that system is effectively dedicated to negative mode IP-RPLC forever.
📚 References
-
Han, J., et al. (2013). "3-Nitrophenylhydrazine-based chemical isotope labeling for LC-MS/MS quantitation of carboxylic acids and sugar phosphates." Analytica Chimica Acta.
-
Yuan, M., et al. (2012). "Targeted metabolomics of glycolysis and the TCA cycle." Nature Protocols. (Describes the IP-RPLC method using TBA).
-
Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.
Sources
Technical Support Center: Isotopologue Analysis of Single-Carbon Labeled Sugars
Welcome to the Technical Support Center for stable isotope tracing and 13C-Metabolic Flux Analysis (13C-MFA). Single-carbon labeled sugars (e.g., [1-13C]glucose) are powerful tools for probing specific metabolic nodes, such as the divergence between glycolysis and the pentose phosphate pathway (PPP). However, the precision of these experiments is frequently compromised by analytical artifacts, algorithmic overcorrections, and metabolic scrambling.
This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the highest scientific integrity of your mass isotopologue distribution (MID) data.
I. Core Workflow and Potential Pitfalls
Carbon-13 routing and scrambling of [1-13C]Glucose through Glycolysis and the Pentose Phosphate Pathway.
II. Frequently Asked Questions & Troubleshooting
Q1: Why are my M+1 and M+2 isotopologue fractions artificially deflated (or negative) after performing Isotope Natural Abundance Correction (INAC) on high-resolution Orbitrap data?
The Causality: You are likely using a low-resolution INAC algorithm for high-resolution mass spectrometry (HRMS) data. Low-resolution tools assume that all naturally occurring heavy isotopes (e.g., 13C, 15N, 2H, 17O) overlap at the exact same nominal mass (M+1). However, HRMS instruments (like Orbitraps operating at >35,000 resolution) physically separate the 15N peak from the 13C peak[1]. If your algorithm assumes these peaks are merged and subtracts the theoretical 15N contribution from your isolated 13C peak, it will severely over-correct your data, leading to deflated or negative labeling fractions[2]. The Solution: You must use a resolution-dependent INAC tool. Software such as AccuCor2 or IsoCorrectoR dynamically adjust the correction matrix based on the resolving power of your instrument, ensuring that only unresolved isotopic interferences are subtracted[2][3].
Q2: I am using GC-MS to analyze 13C-labeled sugar phosphates, but my signals are extremely weak and I cannot detect the intact carbon backbone. What is causing this artifact?
The Causality: Gas chromatography-mass spectrometry (GC-MS) typically relies on Electron Ionization (EI)[4]. EI is a "hard" ionization technique that causes extensive collisional fragmentation of derivatized metabolites. Because intracellular sugar phosphates naturally exist at very low abundances, this aggressive fragmentation shatters the molecule into smaller pieces. Consequently, the high m/z fragment ions that contain the entire, intact carbon skeleton of the sugar phosphate often fall below the limit of detection[4]. The Solution: To preserve the precursor mass and gain comprehensive positional information, switch to a "softer" ionization method. You can use GC-NCI-MS (Negative Chemical Ionization) or transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled with negative mode electrospray ionization[1][4].
Q3: I traced cells with [1-13C]glucose, expecting M+1 lactate. However, I am seeing significant amounts of M+0 lactate and M+1 TCA cycle intermediates. Is my tracer impure?
The Causality: This is rarely a tracer impurity issue; it is a manifestation of metabolic routing and isotopic scrambling. When [1-13C]glucose enters the oxidative Pentose Phosphate Pathway (oxPPP), the labeled C1 carbon is decarboxylated and lost as 13CO2, leaving an unlabeled (M+0) ribulose-5-phosphate[5]. If this M+0 pentose re-enters glycolysis via the non-oxidative PPP, it generates M+0 glyceraldehyde-3-phosphate (GAP) and subsequently M+0 lactate. Furthermore, single-carbon labeled intermediates can be scrambled into the TCA cycle via anaplerotic reactions (e.g., pyruvate carboxylase) or lactate cycling[6]. The Solution: Single-carbon tracers like [1-13C]glucose are highly susceptible to loss of signal via decarboxylation. To accurately resolve oxPPP flux from primary glycolysis, transition to a positionally labeled multi-carbon tracer, such as [1,2-13C2]glucose. The presence of M+2 glycolytic intermediates confirms direct glycolytic flux, while M+1 intermediates (like 3-phosphoglycerate) serve as a direct, quantifiable readout of oxPPP activity[5][7].
III. Quantitative Data References
Table 1: Natural Isotope Abundances and High-Res Mass Shifts
When performing INAC, understanding the exact mass shifts is critical for setting up extraction windows (e.g., 10 ppm) in your MS software.
| Element | Principal Isotope | Natural Abundance (%) | Heavy Isotope | Natural Abundance (%) | Exact Mass Shift (Δ Da) |
| Carbon | 12C | 98.93% | 13C | 1.07% | +1.00335 |
| Nitrogen | 14N | 99.64% | 15N | 0.36% | +0.99703 |
| Hydrogen | 1H | 99.98% | 2H (Deuterium) | 0.011% | +1.00628 |
| Oxygen | 16O | 99.76% | 18O | 0.20% | +2.00425 |
Table 2: Tracer Selection for Central Carbon Metabolism
| Tracer Type | Primary Utility | Limitations / Common Errors |
| [1-13C]Glucose | Basic oxPPP vs Glycolysis routing. | C1 is lost as CO2 in oxPPP; highly susceptible to scrambling. |
| [1,2-13C2]Glucose | High-precision MFA for Glycolysis, Lipid Synthesis, and oxPPP[5][7]. | Requires complex mathematical deconvolution for downstream TCA flux. |
| [U-13C]Glucose | Total carbon contribution; identifying novel pathways. | Cannot easily distinguish between parallel pathways (e.g., oxPPP vs Glycolysis) as all carbons are labeled. |
IV. Self-Validating Experimental Protocol: 13C-Sugar Extraction & LC-MS/MS Analysis
To ensure absolute trustworthiness, this protocol incorporates a self-validating system : the parallel processing of an unlabeled biological control and a non-biological internal standard. This guarantees that any observed labeling is strictly derived from the tracer and that extraction efficiencies are uniform.
Step 1: Metabolic Quenching & Internal Validation
-
Preparation: Pre-chill 80% Methanol (in MS-grade water) to -80°C.
-
Spike-in: Add a non-biological internal standard (e.g., 10 µM [U-13C]Sorbitol) to the extraction buffer. Causality: Sorbitol is not synthesized by mammalian cells; its recovery validates the extraction efficiency across all samples independently of biological variance.
-
Quenching: Rapidly aspirate culture media from cells and immediately plunge the plate into liquid nitrogen, or rapidly wash with cold PBS and add the -80°C extraction buffer. Causality: Triose phosphates and ATP have turnover rates of less than 1 second. Slow quenching allows enzymatic degradation, artificially altering the MID[1].
Step 2: Metabolite Extraction
-
Scrape the cells in the cold extraction buffer and transfer the lysate to a pre-chilled Eppendorf tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris[1].
-
Transfer the supernatant to a clean tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) operating at 4°C. Resuspend in 50% Acetonitrile prior to MS injection.
Step 3: HILIC LC-MS/MS Analysis
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge BEH Amide) to retain polar sugar phosphates[1].
-
Gradient: Run a gradient of Solvent A (95:5 H2O:Acetonitrile with 20 mM Ammonium Bicarbonate) and Solvent B (100% Acetonitrile)[1].
-
Ionization: Operate the Orbitrap mass spectrometer in negative ion mode with a resolution of at least 140,000 at m/z 200[1].
Step 4: Resolution-Dependent INAC & Empirical Validation
-
Empirical Baseline Check (The Validation Step): Before correcting your labeled samples, run your unlabeled biological control through your chosen INAC software (e.g., AccuCor2).
-
Validation Criteria: The software must return an MID of exactly 100% M+0 (± 0.5%) for all metabolites. If the M+0 is lower, or if negative fractions appear, your resolution settings in the software do not match your instrument's actual resolving power.
-
Correction: Once validated, apply the resolution-dependent INAC to your 13C-labeled experimental samples to extract the true tracer labeling fractions[1].
V. References
-
[2] AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Available at:[Link]
-
[4] Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Available at:[Link]
-
[6] Lactate is an Epigenetic Metabolite that Drives Survival In Model Systems of Glioblastoma. NIH PubMed Central. Available at:[Link]
-
[5] LKB1-Dependent Regulation of TPI1 Creates a Divergent Metabolic Liability between Human and Mouse Lung Adenocarcinoma. NIH PubMed Central. Available at:[Link]
-
[1] Metabolite Spectral Accuracy on Orbitraps. NIH PubMed Central. Available at:[Link]
-
[7] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at:[Link]
-
[3] IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. Available at:[Link]
Sources
- 1. Metabolite Spectral Accuracy on Orbitraps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. biorxiv.org [biorxiv.org]
- 5. LKB1-Dependent Regulation of TPI1 Creates a Divergent Metabolic Liability between Human and Mouse Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate is an Epigenetic Metabolite that Drives Survival In Model Systems of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: D-Fructose-4-¹³C vs. Deuterated Fructose Tracers in Metabolic Flux Analysis
As metabolic flux analysis (MFA) advances, the precision of our isotopic tracers dictates the accuracy of our biological models. Tracing fructose metabolism is particularly critical in drug development and metabolic research due to its unique bypass of phosphofructokinase (PFK)—the primary regulatory node of glycolysis—leading to unregulated carbon influx into the triose phosphate pool and driving de novo lipogenesis (DNL).
For researchers mapping hepatic fructolysis, the choice between stable carbon-13 tracers (e.g., D-Fructose-4-¹³C) and deuterated tracers (e.g., [6,6'-²H₂]Fructose) fundamentally alters the analytical platform, the potential for kinetic isotope effects (KIE), and the fidelity of downstream metabolite labeling. This guide objectively compares these two tracer modalities, providing mechanistic grounding and self-validating experimental protocols to optimize your metabolic workflows.
Mechanistic Routing: The Fate of Fructose Carbons
To understand the utility of each tracer, we must first establish the causality of their metabolic routing. When fructose enters hepatocytes (primarily via GLUT2), it is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
The physical position of the heavy isotope determines its downstream fate:
-
D-Fructose-4-¹³C : The ¹³C label at the C4 position is routed exclusively into the aldehyde carbon (C1) of glyceraldehyde. Because this is a stable carbon-carbon bond, it is impervious to solvent exchange, ensuring 100% label retention as it progresses to glyceraldehyde-3-phosphate (GAP) and eventually pyruvate or acetyl-CoA.
-
Deuterated Fructose : Deuterium labels (e.g., on the C6 position of [6,6'-²H₂]fructose) track into the C3 position of glyceraldehyde. While highly effective for 1[1], these protons are susceptible to solvent exchange during enol-keto tautomerization steps (such as the Triose Phosphate Isomerase reaction), leading to potential signal dilution.
Figure 1: Hepatic fructolysis routing of D-Fructose tracers and potential deuterium label loss.
¹³C vs. Deuterium: Kinetic Isotope Effects & Label Retention
The utility of a metabolic tracer hinges on its ability to mimic endogenous molecules without altering the system's thermodynamics.
Kinetic Isotope Effects (KIE)
KIE arises from the difference in zero-point energy between isotopes. The mass difference between ²H (deuterium) and ¹H (protium) is ~100%, which creates a stronger C-D bond. Consequently, when an enzyme must break this bond, the reaction rate slows down. Studies characterizing deuterium tracers in vivo have measured a 4-6% kinetic isotope effect[2]. Conversely, the mass difference between ¹³C and ¹²C is only ~8%. As a result, ¹³C tracers exhibit negligible KIE, perfectly mimicking endogenous metabolic fluxes and making them the gold standard for quantitative ¹³C-MFA[3].
Label Retention and Solvent Exchange
Deuterium labels can be lost through exchange with protons in aqueous environments, particularly during enzymatic reactions involving enolate intermediates[4]. For instance, when tracking deuterated substrates into the TCA cycle, researchers have observed substantial ²H label loss—up to 15.7% in lactate and over 40% in downstream metabolites like glutamine[2]. In contrast, ¹³C labels are covalently locked within the carbon backbone. A D-Fructose-4-¹³C tracer guarantees absolute fidelity for downstream carbon-fate mapping, ensuring that any detected ¹³C in palmitate or citrate originated directly from the administered fructose.
Quantitative Performance Comparison
| Feature | D-Fructose-4-¹³C | Deuterated Fructose (e.g., [6,6'-²H₂]) |
| Primary Analytical Platform | LC-MS/MS, GC-MS, ¹³C-NMR | Deuterium Metabolic Imaging (DMI), ²H-NMR[1] |
| Kinetic Isotope Effect (KIE) | Negligible (~0%)[3] | Measurable (4–6% reduction in reaction rates)[2] |
| Label Retention | 100% (Stable in carbon backbone) | Variable (15–40% loss due to solvent exchange)[2] |
| In Vivo Imaging Utility | Low (Requires hyperpolarization for MRI) | High (Excellent for non-invasive 3D DMI mapping)[5] |
| Metabolic Fate Focus | Carbon backbone tracing (de novo lipogenesis) | Redox tracking, hepatic uptake, and water generation[5] |
| Best Application | Precision intracellular Metabolic Flux Analysis (MFA) | In vivo spatial mapping of hepatic fructolysis |
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Every step includes an internal control to prove the mechanistic causality of the assay.
Protocol 1: High-Resolution Flux Analysis using D-Fructose-4-¹³C (LC-MS)
Objective: Map fructose carbon routing into the DNL pathway in hepatic cell lines.
-
Isotopic Steady-State Validation (Control): Plate hepatocytes in parallel wells. Treat the control well with unlabeled D-Fructose to establish the natural ¹³C abundance baseline (M+0).
-
Tracer Administration: Wash cells with glucose/fructose-free media. Introduce media containing 5 mM D-Fructose-4-¹³C. Incubate for 2-6 hours to achieve isotopic steady state.
-
Metabolic Quenching: Aspirate media and immediately add -80°C 80% Methanol.
-
Causality Check: The extreme cold instantly denatures metabolic enzymes, preventing the artifactual degradation of highly labile triose phosphates (like DHAP and GAP) during extraction.
-
-
Extraction & Internal Standard Spike: Add a known concentration of ¹³C-Valine to the lysate before centrifugation.
-
Causality Check: The recovery rate of ¹³C-Valine acts as a self-validating metric for extraction efficiency and normalizes MS ionization suppression.
-
-
LC-MS/MS Analysis: Separate polar metabolites using HILIC chromatography. Analyze the M+1 isotopologues for GAP, Pyruvate, and Citrate to quantify direct carbon contribution from the C4 position of fructose.
Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) using [6,6'-²H₂]Fructose
Objective: Non-invasively measure hepatic fructose uptake and oxidation.
-
Phantom Calibration (Control): Place a phantom tube containing a known concentration (e.g., 2.1 M) of[6,6'-²H₂]fructose adjacent to the animal subject[5].
-
Causality Check: This validates the DMI signal intensity, ensures accurate B0 shimming, and provides a reference peak shape to distinguish fructose from glucose in vivo[1].
-
-
Tracer Infusion: Administer a fast intravenous (IV) bolus of 1.3 g/kg[6,6'-²H₂]fructose[5].
-
Dynamic DMI Acquisition: Utilize a high-field MRI (e.g., 7T or 11.7T) tuned to the ²H frequency. Acquire spectra in 3-minute averaged blocks over 60 minutes.
-
Spectral Deconvolution: Monitor the rapid decay of the broad fructose peak and the simultaneous appearance of the deuterated water peak (at 3.8 ppm).
-
Causality Check: Because fructose bypasses hepatic energy regulation, its turnover is significantly faster than glucose. The rapid generation of deuterated water serves as a direct, self-validating readout of fructolysis and subsequent label oxidation[1].
-
Conclusion
The selection between D-Fructose-4-¹³C and deuterated fructose is dictated by the analytical endpoint. If your goal is to non-invasively map real-time hepatic uptake and systemic oxidation in vivo, deuterated tracers paired with DMI offer unparalleled spatial resolution. However, if your research requires absolute quantitation of intracellular metabolic fluxes—such as mapping carbon contributions to de novo lipogenesis—D-Fructose-4-¹³C is the superior choice. Its negligible kinetic isotope effect and absolute resistance to solvent exchange ensure that your flux models reflect true biological reality, free from isotopic artifacts.
References
Sources
- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating Metabolic Flux Models Using D-Fructose-4-13C Data: A Comprehensive Comparison Guide
As metabolic engineering and oncology research advance, the demand for high-resolution metabolic flux analysis (13C-MFA) has never been greater. While uniformly labeled tracers (e.g., U-13C-Glucose or U-13C-Fructose) are excellent for global carbon tracking, they often fall short when resolving parallel pathways with identical net carbon transitions[1].
As a Senior Application Scientist, I frequently encounter models where critical nodes—such as the reversibility of Triose Phosphate Isomerase (TPI) or the divergence between Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC)—remain mathematically unresolvable with uniform tracers. This guide objectively compares the performance of D-Fructose-4-13C against alternative isotopic tracers, detailing the biochemical causality, self-validating experimental protocols, and quantitative data that prove its superiority for targeted flux resolution.
The Biochemical Rationale: Why D-Fructose-4-13C?
To understand the power of D-Fructose-4-13C, we must examine the causality of its atom transitions during glycolysis[2].
When D-Fructose-4-13C is phosphorylated to Fructose-1,6-bisphosphate (FBP) and cleaved by Aldolase, the molecule splits asymmetrically:
-
Carbons 1-3 form Dihydroxyacetone phosphate (DHAP).
-
Carbons 4-6 form Glyceraldehyde-3-phosphate (GAP).
Because the 13C label is exclusively at the C4 position, aldolase cleavage yields strictly [1-13C]GAP and completely unlabeled DHAP [3].
As [1-13C]GAP proceeds through lower glycolysis, the label is conserved at the C1 position of pyruvate. Here lies the critical mechanistic advantage: when[1-13C]pyruvate enters the TCA cycle via the PDH complex, the C1 carbon is obligatorily decarboxylated and released as 13CO2. Consequently, downstream Acetyl-CoA is completely unlabeled (M+0) .
If any 13C enrichment is detected in TCA cycle intermediates (e.g., Citrate, Malate), it must originate from alternative routes—such as Pyruvate Carboxylase (PC) anaplerosis or extensive reversibility through the non-oxidative Pentose Phosphate Pathway (PPP). This binary "labeled vs. unlabeled" readout acts as a high-resolution filter, providing unparalleled statistical confidence in resolving PDH vs. PC fluxes[1].
Atom transition of D-Fructose-4-13C revealing PDH vs. PC flux divergence.
Product Comparison: Performance & Applications
The table below objectively compares D-Fructose-4-13C against standard alternatives, highlighting how positional labeling alters the Mass Isotopomer Distributions (MIDs) of downstream metabolites.
| Tracer Product | Primary Cleavage Products | Pyruvate Labeling | Acetyl-CoA Labeling (via PDH) | Optimal Application |
| D-Fructose-4-13C | [1-13C]GAP + Unlabeled DHAP | [1-13C]Pyruvate | Unlabeled (M+0) | High-resolution anaplerosis (PC vs PDH) & TPI exchange. |
| U-13C-Fructose | [U-13C]GAP +[U-13C]DHAP | [U-13C]Pyruvate | [U-13C]Acetyl-CoA (M+2) | Global carbon mapping & gross flux distribution. |
| 1-13C-Fructose | Unlabeled GAP + [3-13C]DHAP | Unlabeled (M+0) | Unlabeled (M+0) | Aldolase cleavage asymmetry & DHAP utilization. |
*Assumes unidirectional flux. If TPI exchange is highly active, the label scrambles to GAP C3 → Pyruvate C3 → Acetyl-CoA C2.
Self-Validating Experimental Protocol
To ensure data trustworthiness, 13C-MFA protocols must be self-validating. This means incorporating internal controls to mathematically prove isotopic steady-state and verify complete metabolic quenching[2].
Step 1: Isotope Labeling & Steady-State Verification
-
Culture Preparation: Seed cells in standard media. Transition to media containing 10 mM D-Fructose-4-13C (replacing unlabeled hexoses) at t=0.
-
Time-Course Sampling (Internal Control): Harvest parallel biological replicates at 12h, 24h, and 36h.
-
Validation: Calculate the variance in MIDs across time points. Isotopic steady-state is mathematically proven only when the variance between the 24h and 36h time points is < 5%[1].
Step 2: Metabolic Quenching & Extraction
-
Rapid Quench: Aspirate media and immediately submerge the cell monolayer in -80°C HPLC-grade 80% methanol. Causality: Instantaneous temperature drop halts enzymatic activity, preventing post-harvest flux alterations.
-
Energy Charge Validation (Internal Control): Quantify the ATP/ADP ratio in the extract. A ratio > 10 confirms that metabolism was halted instantaneously without artifactual degradation of high-energy phosphates.
-
Extraction: Scrape cells, centrifuge at 15,000 x g for 10 min at 4°C, and lyophilize the supernatant.
Step 3: Data Acquisition & Computational Modeling
-
Derivatization: React lyophilized extracts with MOX/TBDMS to increase volatility for GC-MS.
-
Data Acquisition: Measure MIDs of target metabolites (e.g., Pyruvate, Citrate, Malate) using GC-MS in electron ionization (EI) mode.
-
Flux Estimation: Input the MID data into the Elementary Metabolite Unit (EMU) framework. The model iteratively adjusts simulated fluxes to minimize the sum of squared residuals (SSR) against the experimental data[1].
13C-MFA experimental workflow for D-Fructose-4-13C tracer analysis.
Quantitative Data Presentation
The following table summarizes the expected Mass Isotopomer Distributions (MIDs) for key metabolic nodes when comparing D-Fructose-4-13C to U-13C-Fructose in a standard mammalian cell line exhibiting 20% Pyruvate Carboxylase (anaplerotic) flux and 80% PDH flux.
| Metabolite | Isotopologue | D-Fructose-4-13C (Expected MID %) | U-13C-Fructose (Expected MID %) |
| Pyruvate | M+0 | 5.0 | 2.0 |
| M+1 | 95.0 | 3.0 | |
| M+3 | 0.0 | 95.0 | |
| Acetyl-CoA | M+0 | 100.0 | 5.0 |
| M+2 | 0.0 | 95.0 | |
| Malate | M+0 | 80.0 | 10.0 |
| M+1 | 20.0 (Direct PC readout) | 5.0 | |
| M+4 | 0.0 | 85.0 |
Data Interpretation: Under D-Fructose-4-13C labeling, the M+1 fraction of Malate acts as a direct, background-free readout of Pyruvate Carboxylase activity, whereas U-13C-Fructose yields complex M+4 patterns that require heavy computational deconvolution to interpret[3].
Conclusion
While uniformly labeled hexoses remain the standard for initial network-wide carbon mapping, they lack the positional resolution required to interrogate specific, highly regulated metabolic nodes. By leveraging the specific aldolase cleavage asymmetry and PDH decarboxylation mechanics, D-Fructose-4-13C provides a mathematically elegant, low-background tracer system. For researchers aiming to validate complex metabolic models—particularly those involving anaplerosis, gluconeogenesis, or TPI exchange—D-Fructose-4-13C delivers superior statistical confidence and cleaner MID readouts.
References
-
Wang, Y., Wondisford, F. E., Song, C., Zhang, T., & Su, X. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447.[Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.[Link]
-
Amador-Noguez, D., Feng, X. J., Fan, J., Roquet, N., Rabitz, H., & Rabinowitz, J. D. (2010). Systems-Level Metabolic Flux Profiling Elucidates a Complete, Bifurcated Tricarboxylic Acid Cycle in Clostridium acetobutylicum. Journal of Bacteriology, 192(17), 4452–4461.[Link]
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A Senior Application Scientist's Guide to the Cross-Validation of D-Fructose-4-¹³C Analysis: 13C-NMR and LC-MS
In the landscape of modern drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable. These molecular tracers, such as D-fructose-4-¹³C, provide unparalleled insights into pharmacokinetics, metabolic pathways, and target engagement. However, the integrity of any study utilizing these powerful tools is fundamentally reliant on the accurate and robust characterization of the labeled molecule itself. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis and cross-validation of D-fructose-4-¹³C.
Our approach transcends a mere listing of protocols. We will delve into the causality behind experimental choices, establishing a self-validating analytical system where the strengths of one technique compensate for the limitations of the other. This guide is designed for researchers, scientists, and drug development professionals seeking to not only execute these analyses but to fundamentally understand the data they generate.
The Analytical Imperative: Why Cross-Validation Matters
The synthesis of an isotopically labeled compound is only the first step. Rigorous analytical characterization is paramount to ensure:
-
Positional Integrity: Is the ¹³C label exclusively at the C-4 position as intended?
-
Isotopic Enrichment: What is the precise percentage of molecules that are ¹³C-labeled?
-
Chemical Purity: Are there any unlabeled fructose or other impurities present?
Answering these questions with a high degree of confidence is not merely a matter of quality control; it is a prerequisite for the validity of any subsequent biological or clinical study. While both ¹³C-NMR and LC-MS are powerful techniques, they provide different and complementary pieces of the analytical puzzle. Cross-validation, therefore, is not a redundancy but a necessity for building a complete and trustworthy data package.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹³C-NMR is a definitive technique for determining the carbon skeleton of a molecule.[1][2][3] Its power lies in its ability to provide direct, unambiguous information about the chemical environment of each carbon atom.
The Causality of Experimental Design in Quantitative ¹³C-NMR (qNMR)
Standard ¹³C-NMR spectra are typically not quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times of ¹³C nuclei.[4] To obtain accurate quantitative data, we must employ specific experimental parameters.
Key Experimental Considerations for Quantitative ¹³C-NMR:
| Parameter | Rationale | Recommended Setting |
| Pulse Angle | A 90° pulse ensures that all nuclei are excited equally, which is crucial for accurate integration. | 90° |
| Relaxation Delay (d1) | Must be sufficiently long (at least 5 times the longest T1 relaxation time) to allow all carbon nuclei to fully relax between scans. This prevents signal saturation and ensures that the signal intensity is directly proportional to the number of nuclei.[3] | ≥ 5 x T1 |
| Proton Decoupling | Inverse-gated decoupling is used to suppress C-H coupling, resulting in a single peak for each carbon, while eliminating the NOE which can lead to inaccurate signal enhancement.[4] | Inverse-gated |
| Number of Scans (ns) | A sufficient number of scans is required to achieve a high signal-to-noise ratio (S/N > 1000) for accurate integration, especially given the low natural abundance of ¹³C.[4][5] | As needed for adequate S/N |
Experimental Protocol: Quantitative ¹³C-NMR of D-Fructose-4-¹³C
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of D-fructose-4-¹³C and a suitable internal standard (e.g., maleic acid) of known purity.[6][7]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O) in a clean NMR tube. Ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire the ¹³C-NMR spectrum using a high-field NMR spectrometer.
-
Utilize the quantitative parameters outlined in the table above.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the C-4 of D-fructose-4-¹³C, the other carbon atoms of fructose, and the internal standard.
-
Calculate the isotopic enrichment and purity using the following formula:[6]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons giving rise to the signal
-
MW = molar mass
-
m = mass
-
P = purity of the standard
-
'analyte' refers to D-fructose-4-¹³C and 'std' refers to the internal standard.
-
Visualizing the ¹³C-NMR Workflow
Caption: Workflow for quantitative ¹³C-NMR analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity for Isotopic Distribution
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, making it an exceptionally sensitive technique for analyzing isotopically labeled compounds.[8][9]
The Rationale Behind LC-MS Method Choices
The primary goal of the LC-MS analysis is to separate the D-fructose-4-¹³C from any potential impurities and then to accurately measure the mass-to-charge ratio (m/z) to determine the isotopic distribution.
Key Experimental Considerations for LC-MS:
| Parameter | Rationale | Recommended Approach |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like sugars.[10] | HILIC with an amide-based column |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like ammonium hydroxide enhances chromatographic resolution and MS signal intensity. | Acetonitrile/water gradient with ammonium hydroxide |
| Ionization Source | Electrospray Ionization (ESI) is a soft ionization technique that minimizes fragmentation, preserving the molecular ion for accurate mass analysis.[11][12] | ESI in negative ion mode |
| Mass Analyzer | High-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are preferred for their ability to resolve isotopic peaks with high precision.[8] | TOF or Orbitrap |
Experimental Protocol: LC-MS Analysis of D-Fructose-4-¹³C
1. Sample Preparation:
-
Prepare a stock solution of D-fructose-4-¹³C in a suitable solvent, such as a mixture of acetonitrile and water.
-
Perform serial dilutions to create a calibration curve.
-
Filter the samples to remove any particulates.
2. LC-MS Data Acquisition:
-
Inject the samples onto the HILIC column.
-
Run a gradient elution to separate the fructose from any impurities.
-
Acquire mass spectra in full scan mode to detect all isotopic species.
3. Data Analysis:
-
Integrate the peak areas for the unlabeled fructose (M+0) and the ¹³C-labeled fructose (M+1).
-
Correct for the natural abundance of ¹³C in the unlabeled standard.
-
Calculate the isotopic enrichment by determining the relative abundance of the M+1 ion.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS analysis.
Cross-Validation: Synthesizing a Complete Analytical Picture
The true power of this dual-technique approach lies in the cross-validation of the data. The results from ¹³C-NMR and LC-MS should be corroborative, providing a high degree of confidence in the final characterization of the D-fructose-4-¹³C.
Comparative Performance Metrics
| Feature | ¹³C-NMR | LC-MS |
| Positional Isomerism | Unambiguously determines the position of the ¹³C label. | Infers position based on mass; cannot distinguish between positional isomers. |
| Isotopic Enrichment | Provides accurate quantification of enrichment. | Highly sensitive for determining isotopic distribution and enrichment.[8] |
| Chemical Purity | Can quantify impurities if they have unique carbon signals. | Excellent for separating and detecting trace-level impurities. |
| Sensitivity | Lower sensitivity, requires more sample. | High sensitivity, suitable for trace analysis.[13] |
| Quantification | Inherently quantitative with proper experimental setup.[7][14] | Requires calibration curves for accurate quantification. |
The Logic of Cross-Validation
The cross-validation process is a logical feedback loop where the data from each technique informs and confirms the other.
Caption: The logic of cross-validation.
Conclusion: A Synergistic Approach to Isotopic Labeling Analysis
The robust characterization of isotopically labeled compounds like D-fructose-4-¹³C is a critical, yet often underestimated, aspect of drug development and metabolic research. By employing a synergistic approach that leverages the structural elucidation power of ¹³C-NMR and the high sensitivity of LC-MS, researchers can build a comprehensive and self-validating data package. This guide has provided not only the "how" but, more importantly, the "why" behind the experimental choices, empowering scientists to move beyond routine analysis and towards a deeper understanding of their molecules of interest. The cross-validation of these two orthogonal techniques is not merely good practice; it is a commitment to scientific integrity and the foundation upon which reliable and reproducible research is built.
References
- ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
- Waters Corporation.
- LC-MS Sample Prepar
- UNT Digital Library. (2026, January 24).
- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
- PubMed. (2020, August 15). A general approach to calculating isotopic distributions for mass spectrometry.
- PubMed. Isotopic Distributions.
- Almac.
- PubMed. (2011, July 15).
- MDPI. (1989, October 1).
- Wikipedia.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Benchchem.
- PNAS. a 13C NMR study using [U-13C]fructose.
- MDPI. (2021, January 18).
- Acanthus Research. (2022, June 24).
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp.
- Bio-protocol. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol.
- LabRulez LCMS.
- PubMed. (2014, October 30).
- PubMed. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- Benchchem.
- Wikipedia. Carbon-13 nuclear magnetic resonance.
- Emery Pharma. (2024, February 9).
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- PMC. (2021, June 16).
- Journal of the American Chemical Society. Carbon-13 nuclear magnetic resonance spectroscopy of [1-13C] enriched monosaccharides. Signal assignments and orientational dependence of geminal and vicinal carbon-carbon and carbon-hydrogen spin-spin coupling constants.
- ResearchGate. 13 C NMR spectra of fructose (a), glucose (b), sucrose (c), and....
- ACS Publications. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews.
- YouTube. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide.
- A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-St
- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
- EPIC. (2024, November 25). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages.
- D-Fructose: Structure, Production, and Applic
- BYJU'S. (2020, January 30). Fructose Structure.
- Chemical Science (RSC Publishing).
- PMC. Isotopic labeling-assisted metabolomics using LC–MS.
- Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy.
- CK-12 Foundation. (2025, December 16). Structure of Fructose.
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- IsoLife. NMR metabolomics.
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Comparative Guide: D-Fructose-4-13C vs. Glucose-1-13C for Pentose Phosphate Pathway Analysis
Executive Summary: The Oxidative vs. Non-Oxidative Divide
In metabolic flux analysis (MFA), the Pentose Phosphate Pathway (PPP) presents a unique challenge: it is a bifurcated system with distinct oxidative (irreversible) and non-oxidative (reversible) branches.
-
Glucose-1-13C is the industry standard for measuring Oxidative PPP flux . Its utility relies on the "loss of label" mechanism—specifically, the decarboxylation event that strips the C1 carbon as CO₂.
-
D-Fructose-4-13C is a specialized, high-precision alternative for probing Non-Oxidative PPP flux and Fructolysis . Because fructose enters metabolism downstream of the phosphofructokinase (PFK) checkpoint and its C4 carbon maps directly to the C1 aldehyde of Glyceraldehyde-3-Phosphate (GAP), it acts as a superior probe for the reversible recycling of trioses into the pentose pool.
Recommendation: Use Glucose-1-13C to quantify NADPH generation potential. Use D-Fructose-4-13C (often in parallel) to quantify nucleotide synthesis from non-glucose sources and to dissect the "reverse" flux of the non-oxidative branch in fructolytic tissues (liver, kidney, and specific carcinomas).
Technical Deep Dive: Mechanistic Differences
The Incumbent: Glucose-1-13C
Primary Application: Oxidative Branch Quantification (NADPH Production)
The logic of Glucose-1-13C is subtractive. When Glucose-1-13C enters glycolysis, the C1 label is retained through Fructose-1,6-Bisphosphate (F-1,6-BP) and eventually appears in the C3 position of lactate (after triose equilibration).
However, if Glucose-1-13C enters the Oxidative PPP:
-
G6P Dehydrogenase (G6PD): Converts G6P to 6-Phosphogluconolactone.
-
6-Phosphogluconate Dehydrogenase (6PGD): Decarboxylates 6-PG to Ribulose-5-Phosphate. The C1 label is lost as ^13CO₂.
The Readout: A decrease in the M+1/M+0 ratio of downstream metabolites (like lactate) relative to the input enrichment indicates flux through the oxidative PPP.
The Challenger: D-Fructose-4-13C
Primary Application: Non-Oxidative Branch & Fructolytic Bypass
Fructose metabolism bypasses the rate-limiting PFK step, entering via Fructokinase (KHK). The atom mapping of Fructose-4-13C is distinct and powerful:
-
Aldolase B Cleavage: Fructose-1-Phosphate splits into DHAP (C1-C3) and Glyceraldehyde (C4-C6).
-
The C4 Fate: The labeled C4 of fructose becomes the C1 (aldehyde) carbon of Glyceraldehyde .
-
Conversion to GAP: Glyceraldehyde is phosphorylated to GAP-1-13C.
Why this matters for PPP: GAP-1-13C enters the non-oxidative PPP via Transketolase (TKT) . Unlike Glucose-1-13C (which loses its label in the oxidative branch) or Glucose-6-13C (which ends up in the phosphate tail), the C1-labeled GAP from Fructose-4-13C is a direct substrate for the reconstruction of Ribose-5-Phosphate via the reverse non-oxidative pathway. This allows you to trace the synthesis of nucleotides from fructolytic carbon.
Visualization: Pathway Atom Mapping
The following diagram illustrates the divergent fates of the C1-Glucose label versus the C4-Fructose label.
Caption: Figure 1. Metabolic fate mapping. Glucose-1-13C (Red) loses its label as CO2 in the oxidative PPP. Fructose-4-13C (Blue) retains its label, entering the triose pool as GAP-1-13C and recycling into Ribose-5-P via the non-oxidative branch.
Experimental Protocol: The Dual-Tracer Approach
Phase 1: Preparation
-
Cell Culture: Seed cells (e.g., HepG2 for liver models or relevant cancer lines) in 6-well plates.
-
Starvation: Wash with PBS and incubate in glucose/fructose-free media for 1 hour to deplete intracellular pools.
Phase 2: Tracer Administration
-
Group A (Oxidative Probe): Medium containing 10 mM [1-13C]Glucose + 2 mM unlabeled Fructose.
-
Group B (Non-Oxidative Probe): Medium containing 10 mM unlabeled Glucose + 2 mM [4-13C]Fructose .
-
Note: The concentration of fructose should mimic physiological post-prandial levels (or pathological levels if studying metabolic syndrome) but must be sufficient to drive fructolysis.
-
Phase 3: Extraction & MS Analysis
-
Quenching: At steady state (typically 12-24 hours), wash rapidly with ice-cold saline.
-
Extraction: Add 80% MeOH (-80°C). Scrape and freeze-thaw.
-
Derivatization: Use MOX-TBDMS (Methoxyamine-tert-butyldimethylsilyl) derivatization to stabilize sugar phosphates.
-
GC-MS/LC-MS Target List: Focus on Lactate (m/z 261 for TBDMS), Ribose-5-Phosphate , and Glutamate .
Data Interpretation & Comparison
The following table guides the interpretation of Mass Isotopomer Distribution (MID) data.
| Feature | Glucose-1-13C Outcome | Fructose-4-13C Outcome |
| Lactate M+1 | High = Glycolytic Flux.Low = Flux diverted to Ox-PPP. | High = Active Fructolysis -> Glycolysis.Indicates fructose fueling TCA. |
| CO₂ Evolution | Labeled (^13CO₂) . Direct measure of Ox-PPP activity. | Unlabeled . Fructose C4 does not decarboxylate in 6PGD. |
| Ribose-5-P | M+0 dominant if synthesized via Ox-PPP (label lost).M+1 if recycled via Non-Ox PPP (complex scrambling). | M+1 dominant if synthesized via Reverse Non-Ox PPP (GAP + F6P).Direct measure of fructose-driven nucleotide synthesis. |
| Flux Resolution | Oxidative Branch: Excellent.Non-Oxidative: Poor (scrambling). | Oxidative Branch: N/A.Non-Oxidative: Excellent (direct incorporation). |
Causality Check:
-
If you see high M+1 Lactate in Group A but low M+1 Ribose, the cell is using the Oxidative PPP for NADPH (label lost) but not recycling carbon back to glycolysis.
-
If you see high M+1 Ribose in Group B, the cell is actively using fructolytic trioses to build nucleotides, bypassing the glucose-G6PD axis. This is a hallmark of metabolic flexibility in pancreatic and hepatic cancers [1].
References
-
Liu, H., et al. (2010).[1] "Fructose Induces Transketolase Flux to Promote Pancreatic Cancer Growth."[1] Cancer Research.[1]
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.
-
Katz, J., & Rognstad, R. (1967).[2] "The labeling of pentose phosphate from glucose-14C and estimation of the rates of transaldolase, transketolase, the contribution of the pentose cycle, and ribose phosphate synthesis." Biochemistry.
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.
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A Senior Application Scientist's Guide to Verifying Label Position Integrity in D-fructose-4-¹³C Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Positional Integrity: Why Verification is Non-Negotiable
The central premise of using isotopically labeled compounds is to follow the journey of the labeled atom through metabolic networks. Should the ¹³C label in a D-fructose-4-¹³C preparation be present at positions other than C4, a phenomenon known as isotopic scrambling, the interpretation of experimental data becomes convoluted and potentially erroneous.[1][2] Isotopic scrambling can occur during both the chemical or enzymatic synthesis of the labeled compound or through reversible metabolic pathways in biological systems.[1] Therefore, rigorous analytical verification is not merely a quality control step but a foundational requirement for trustworthy research.
Synthetic Pathways to D-fructose-4-¹³C: A Fork in the Road
The choice of synthetic route for D-fructose-4-¹³C can significantly influence the potential for isotopic scrambling. Both chemical and enzymatic methods are employed, each with its own set of advantages and challenges.[3][]
Enzymatic Synthesis: A common and often highly specific approach involves the use of enzymes like glucose isomerase to convert a correspondingly labeled D-glucose precursor into D-fructose.[5][6] For the synthesis of D-fructose-4-¹³C, one might start with D-glucose-4-¹³C. The enzymatic isomerization is generally regioselective, minimizing the risk of scrambling during this step.[7]
Chemical Synthesis: Chemical routes offer greater flexibility but can also introduce a higher risk of side reactions and isotopic scrambling if not carefully controlled.[8] A potential strategy involves the epimerization of D-fructose at the C4 position via an oxidation-reduction sequence.[8] However, the conditions for these reactions must be optimized to prevent unwanted rearrangements of the carbon skeleton.
Below is a conceptual workflow illustrating the key stages in producing and verifying D-fructose-4-¹³C.
Caption: NMR-based workflow for verifying the C4 label position.
Mass Spectrometry (MS): A High-Sensitivity Approach
Mass spectrometry offers exceptional sensitivity for detecting isotopically labeled compounds. [9]While it does not directly provide the same level of structural detail as NMR, tandem mass spectrometry (MS/MS) can be used to deduce the label's position by analyzing the fragmentation patterns of the molecule. [10] Key MS Considerations:
-
Derivatization: Fructose is often derivatized before MS analysis to improve its volatility and ionization efficiency. [11]Common derivatization methods include silylation or conversion to oximes. It is crucial that the derivatization process itself does not cause isotopic scrambling.
-
Fragmentation Analysis: In an MS/MS experiment, the parent ion of the derivatized D-fructose-4-¹³C is isolated and fragmented. The masses of the resulting fragment ions are then analyzed. By carefully mapping the expected fragmentation pathways, the position of the ¹³C label can be inferred. For example, fragments containing the C4 carbon will have a mass one unit higher than the corresponding fragments from an unlabeled standard. [10]
Experimental Protocols
Protocol 1: NMR Analysis of D-fructose-4-¹³C
-
Sample Preparation: Dissolve 5-10 mg of the purified D-fructose-4-¹³C in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence should be used to simplify the spectrum. The spectral width should be sufficient to cover the entire range of carbohydrate chemical shifts (typically 0-110 ppm). The relaxation delay should be set to at least 5 times the longest T₁ of the carbon nuclei to ensure quantitative accuracy if needed.
-
2D NMR Acquisition (HSQC and HMBC): Acquire 2D HSQC and HMBC spectra. Standard pulse programs available on most modern NMR spectrometers can be used. The parameters for these experiments, such as the evolution delays, should be optimized for the expected one-bond and long-range C-H coupling constants in carbohydrates.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Reference the spectra to the internal standard. Compare the chemical shifts of the signals in the ¹³C spectrum to literature values for D-fructose to identify the C4 signal. In the HSQC spectrum, identify the cross-peak corresponding to the C4-H4 correlation. In the HMBC spectrum, look for correlations from C4 to neighboring protons to confirm its position within the carbon skeleton.
Protocol 2: LC-MS/MS Analysis of D-fructose-4-¹³C
-
Sample Preparation and Derivatization: Prepare a dilute solution of D-fructose-4-¹³C in a suitable solvent (e.g., water/acetonitrile). If derivatization is required, follow a validated protocol for silylation or another appropriate method. [11]Prepare a corresponding sample of unlabeled D-fructose as a control.
-
LC Separation: Inject the derivatized sample onto a suitable liquid chromatography column (e.g., a HILIC column for polar compounds) to separate it from any impurities. The mobile phase composition and gradient should be optimized for the separation of derivatized sugars.
-
MS/MS Analysis: Direct the eluent from the LC column to the mass spectrometer. Set the instrument to perform MS/MS analysis on the parent ion corresponding to the derivatized D-fructose. The collision energy should be optimized to generate a rich fragmentation spectrum.
-
Data Analysis: Compare the fragmentation spectrum of the D-fructose-4-¹³C sample with that of the unlabeled standard. Identify fragment ions that contain the C4 position and confirm that their m/z values are shifted by +1, consistent with the presence of the ¹³C label.
Conclusion: A Multi-faceted Approach to Ensuring Scientific Rigor
Verifying the positional integrity of the ¹³C label in D-fructose-4-¹³C is a critical step that underpins the reliability of subsequent metabolic studies. While both NMR and MS are powerful analytical tools, they offer complementary information. NMR spectroscopy stands as the definitive method for unambiguous structural elucidation, providing direct evidence of the label's position. Mass spectrometry, with its superior sensitivity, offers a valuable alternative, particularly when sample quantities are limited.
For the highest level of confidence, a combined analytical approach is often recommended. By leveraging the strengths of both NMR and MS, researchers can ensure the positional integrity of their isotopically labeled compounds, thereby upholding the principles of scientific accuracy and trustworthiness in their pursuit of new discoveries.
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- Withers, S. G., & Williams, M. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry, 84(1), 24-35.
- Li, L., & Li, L. (2010). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1431–1437.
- Clearsynth. (n.d.). D-[1,3,4,6-13C4]fructose.
- Amerigo Scientific. (2025, November 14). D-Fructose: Structure, Production, and Applications in Science and Industry.
- Van den Berg, C., & Van der Werf, M. J. (2015). U.S.
- Alfa Chemistry. (n.d.). Isotope-labeled Carbohydrates.
- BOC Sciences. (n.d.). Stable Isotope Labeling of Carbohydrates.
- Li, L., & Li, L. (2010). Differentiation and quantification of C1 and C2 13C-labeled glucose by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1431-1437.
- Jones, A. W., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(12), 834.
- Lane, A. N., & Fan, T. W. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4768–4776.
- Su, H., et al. (2021). Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose.
- Bowman, M. J., & Zaia, J. (2007). Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Analytical chemistry, 79(15), 5777–5784.
- Long, C. P., et al. (2025).
- G.L. Cote, & J.T. Zeikus. (1981). Process for the production of fructose. U.S.
- Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(13), 5449-5453.
- Bowman, M. J., & Zaia, J. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical chemistry, 79(15), 5777–5784.
- Zhang, X., et al. (2025). Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. International Journal of Molecular Sciences, 26(6), 3123.
- Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481.
- Jeffrey, F. M., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Magnetic resonance in medicine, 50(1), 1-8.
- Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell metabolism, 27(2), 351–361.e3.
- Sherry, A. D., & Jeffrey, F. M. H. (2008). Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. In Methodologies for Metabolomics (pp. 433-455). Cambridge: Cambridge University Press.
- Medronho, B., et al. (2012). 13C NMR spectra of fructose (a), glucose (b), sucrose (c), and amylopectin (d) recorded in [C4mim]Cl/DMSO-d6 solution. In all cases the carbohydrate concentration was 5 wt%.
- Chen, W. P. (1980). A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor. Biotechnology and bioengineering, 22(4), 791-802.
- McConnell, B. O., & Antoniewicz, M. R. (2016). Stable Isotope Labeling of Algal Biomass Carbohydrates. Analytical chemistry, 88(9), 4624–4628.
- Le, K. A., et al. (2016). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of lipid research, 57(11), 2051–2062.
- Amiel, A., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecology and evolution, 14(11), e11674.
- Chowdhury, G. M., & Behar, K. L. (2011). A) Schematic depiction of the major metabolic pathways revealed by 13C isotopic label flows during metabolism of [1-13C]glucose in neurons and astroglia. Neurochemical research, 36(12), 2329-2339.
- Gilbert, A., et al. (2009). Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. Analytical chemistry, 81(21), 8978–8985.
- Goti, A., & Cardona, F. (2007). Synthetic chemistry of d-fructose. Current Organic Chemistry, 11(8), 685-703.
- BenchChem. (n.d.). D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers.
- David, S., & De Sennyey, G. (1982). Synthesis of Selectively Labeled d-Fructose and d-Fructose Phosphate Analogues Locked in the Cyclic Furanose Form. The Journal of Organic Chemistry, 47(26), 5226–5231.
- Zamboni, N., & Sauer, U. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 141–148.
- Tressl, R., et al. (1993). Formation of 4-aminobutyric acid specific Maillard products from [1-13C]-D-glucose, [1-13C]-D-arabinose, and [1-13C]-D-fructose. Journal of agricultural and food chemistry, 41(12), 2278–2285.
- King, A. J., et al. (2022). 13C-labelled glucose-fructose show greater exogenous and whole-body CHO oxidation and lower O2 cost of running at 120 versus 60 and 90 g·h−1 in elite male marathoners. Journal of Applied Physiology, 133(4), 861-873.
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High-Resolution Metabolic Tracing: A Comparative Guide to D-Fructose-4-13C Flux Measurements Across Tissues
Executive Summary: The Analytical Bottleneck in Fructolysis
Understanding tissue-specific fructose metabolism is critical for developing interventions for non-alcoholic fatty liver disease (NAFLD) and cancer metastasis. Unlike glucose, fructose bypasses the highly regulated phosphofructokinase step, entering the central carbon pool directly at the triose phosphate level. When, making it impossible to distinguish between increased pathway production and decreased consumption.
The Mechanistic Rationale: Why Position C4 Matters
The catabolism of fructose is initiated by Ketohexokinase (KHK), yielding Fructose-1-phosphate (F1P). The critical divergence point is the subsequent 1, which breaks the bond between the C3 and C4 carbons[1].
-
Carbons 1–3 form Dihydroxyacetone phosphate (DHAP).
-
Carbons 4–6 form D-Glyceraldehyde.
The Flaw of U-13C and 1-13C Tracers: If a researcher uses [U-13C6]fructose, both DHAP and D-Glyceraldehyde become fully labeled. Because DHAP and Glyceraldehyde-3-phosphate (GAP) exist in rapid equilibrium via Triose Phosphate Isomerase (TPI), the isotopic signatures immediately scramble. Similarly, [1-13C]fructose labels only the DHAP pool, which bleeds into the GAP pool over time, confounding downstream analysis.
The D-Fructose-4-13C Advantage: By utilizing D-Fructose-4-13C, the heavy isotope is exclusively located at the C4 position. Upon2, leaving the DHAP pool completely unlabeled[2]. This allows researchers to isolate the activity of Triose Kinase (which phosphorylates D-Glyceraldehyde to GAP) and track the direct routing of the C4-carbon into downstream de novo lipogenesis (DNL) without the confounding background of TPI equilibration.
Pathway Visualization
Fig 1: D-Fructose-4-13C specifically labels the D-Glyceraldehyde branch post-Aldolase B cleavage.
Tissue-Specific Reproducibility & Flux Routing
Fructose metabolism is highly compartmentalized. Reproducibility in fluxomics depends entirely on matching the tracer's positional labeling to the target tissue's enzymatic profile.
-
Liver (High KHK / High Aldolase B): The liver is the primary sink for dietary fructose, 3[3]. D-Fructose-4-13C provides exceptional resolution for tracking fructolytic carbon into the lipogenic acetyl-CoA pool. Using the C4-labeled tracer prevents the overestimation of gluconeogenic flux that often plagues U-13C studies due to DHAP recycling.
-
Small Intestine (First-Pass Metabolism): The intestinal epithelium expresses Aldolase B and shields the liver from low doses of fructose. D-Fructose-4-13C is critical here to determine whether portal lactate is derived from the DHAP branch or the Glyceraldehyde branch, mapping the exact stoichiometry of intestinal clearance.
-
B-Cells & Adipose Tissue (Hexokinase Dominant): In tissues lacking KHK, 4[4]. Because Aldolase B cleavage does not occur, the D-Fructose-4-13C label remains intact within the hexose ring (at the C4 position of F6P). This provides a distinct signature that differentiates systemic KHK-mediated metabolism from local Hexokinase-mediated uptake.
Quantitative Comparison of Tracer Performance
The following table summarizes the experimental data profiles and analytical resolution capabilities of standard fructose tracers.
| Tracer Alternative | Primary Cleavage Labeling | Susceptibility to TPI Scrambling | Flux Resolution Capability | Best Use Case |
| [U-13C6]fructose | DHAP (M+3) & Glyceraldehyde (M+3) | High (Rapid equilibration of M+3 pools) | Low (Cannot isolate triose kinase flux) | Total carbon disposition & systemic clearance |
| [1-13C]fructose | DHAP (M+1) only | Moderate (Label bleeds into GAP over time) | Moderate (Tracks DHAP-derived gluconeogenesis) | Tracing direct gluconeogenic flux from DHAP |
| D-Fructose-4-13C | Glyceraldehyde (M+1) only | Low (DHAP remains M+0 initially) | High (Isolates Glyceraldehyde | Resolving de novo lipogenesis & triose kinase activity |
Self-Validating Experimental Protocol for In Vivo Fluxomics
To ensure high reproducibility across tissue beds, the following protocol establishes a self-validating system. The recovery of unlabeled DHAP serves as an internal control for the D-Fructose-4-13C infusion, ensuring that post-mortem artifacts do not compromise the data.
Step 1: Tracer Formulation and Delivery
-
Prepare D-Fructose-4-13C (99% isotopic enrichment) in sterile saline.
-
Causality: Administer via oral gavage (e.g., 2 g/kg body weight) to mimic physiological first-pass intestinal routing. Intravenous injection bypasses the gut-liver axis, resulting in non-physiological hexokinase-mediated uptake in peripheral tissues.
Step 2: Timed Tissue Harvesting (Critical Step)
-
Euthanize the subject at specific kinetic time points (e.g., 15, 30, 60 minutes post-gavage).
-
Causality: Tissues (liver, jejunum mucosa, adipose) MUST be immediately freeze-clamped in liquid nitrogen. Post-mortem ischemia rapidly alters the cellular ATP/ADP ratio, causing artifactual shifts in the GAP/DHAP equilibrium. Freeze-clamping instantly quenches enzymatic activity, preserving the true in vivo isotopic state.
Step 3: Biphasic Metabolite Extraction
-
Homogenize the frozen tissue in a cold (-20°C) methanol:chloroform:water (8:1:1) mixture.
-
Causality: This biphasic extraction separates polar metabolites (GAP, DHAP, F1P) into the upper aqueous phase and lipids (newly synthesized triglycerides) into the lower organic phase, allowing simultaneous quantification of glycolysis and de novo lipogenesis from a single sample.
Step 4: LC-MS/MS Isotopomer Analysis
-
Analyze the aqueous phase using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. Monitor the M+0 and M+1 mass isotopologue distributions for both DHAP and GAP.
Step 5: The Self-Validation Check
-
Quantify the M+0 (unlabeled) DHAP and M+1 GAP.
-
System Validation: Because D-Fructose-4-13C specifically labels the Glyceraldehyde branch, DHAP should initially remain M+0. If DHAP shows significant M+1 enrichment at early time points (T=15 min), it definitively indicates either isotopic impurity in the tracer batch or artifactual reverse-flux through TPI due to improper freeze-clamping. This internal control prevents the publication of artifactual flux data.
References
- Stable Isotope-Labeled Products For Metabolic Research Eurisotop
- Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target N
- Aldolase B Wikipedia
- The Effects of Long-Term High Fat and/or High Sugar Feeding on Sources of Postprandial Hepatic Glycogen and Triglyceride Synthesis in Mice N
- Metabolism of fructose in B-cells: A 13C NMR spectroscopy based stable isotope tracer study ResearchG
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A Researcher's Guide to D-fructose-4-¹³C Oxidation Rates: A Comparative Analysis of Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the choice of a tracer is paramount. It dictates the questions we can ask and the precision of the answers we receive. This guide provides an in-depth technical comparison of D-fructose-4-¹³C as a metabolic tracer, focusing on its oxidation rates and how it compares to other alternatives. As senior application scientists, we aim to move beyond mere protocols and delve into the causality behind experimental design, ensuring that every step is a self-validating system for robust and reliable data.
The Significance of Tracing Fructose Metabolism
Fructose, once a minor component of the human diet, has seen its consumption rise dramatically with the advent of high-fructose corn syrup and sucrose-sweetened beverages. Unlike glucose, which is ubiquitously metabolized, fructose is primarily handled by the liver, intestine, and kidneys.[1][2] This unique metabolic pathway, which bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1, has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hypertriglyceridemia.[1] Understanding the rate and pathways of fructose oxidation is therefore crucial for elucidating its role in health and disease.
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), have emerged as powerful tools for non-invasively studying substrate metabolism in vivo.[3] By introducing a ¹³C-labeled substrate and measuring the appearance of ¹³CO₂ in expired breath, researchers can quantify the rate of exogenous substrate oxidation.
D-fructose-4-¹³C: A Window into Direct Fructose Oxidation
The selection of the labeling position on a tracer molecule is a critical experimental choice. While uniformly labeled fructose ([U-¹³C]fructose) provides an average oxidation rate of all six carbons, position-specific labels like D-fructose-4-¹³C offer a more nuanced view of specific metabolic events.
The metabolic fate of the C4 carbon of fructose provides a compelling rationale for its use as a tracer for direct oxidation. During fructolysis in the liver, fructose is cleaved by aldolase B into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4] The C4 of the original fructose molecule becomes the C1 of glyceraldehyde. This glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate, which enters the glycolytic pathway. As it proceeds through glycolysis, this C1 of glyceraldehyde-3-phosphate becomes the carboxyl carbon of pyruvate. In the pivotal step linking glycolysis to the Krebs cycle, this carboxyl group is the first to be removed as CO₂ by the pyruvate dehydrogenase complex.[5]
Therefore, the rate of ¹³CO₂ appearance from D-fructose-4-¹³C provides a direct measure of the flux of the fructose carbon backbone through glycolysis to its initial oxidative decarboxylation. This makes it an excellent tracer for studying the most immediate oxidative fate of ingested fructose.
Comparative Oxidation Rates of Fructose and Other Sugars
The oxidation rate of fructose is influenced by several factors, including exercise, the amount ingested, and co-ingestion with other carbohydrates. The following table summarizes key findings from the literature on the oxidation rates of ¹³C-labeled fructose and its counterparts.
| Substrate(s) | Condition | Ingestion Rate/Dose | Mean/Peak Oxidation Rate | Key Findings | Reference(s) |
| ¹³C-Fructose | Non-exercising | 50-150 g | 45.0% ± 10.7 (mean) of ingested dose in 3-6 h | In resting individuals, a significant portion of ingested fructose is oxidized. | [6] |
| ¹³C-Fructose | Exercising | 50-150 g | 45.8% ± 7.3 (mean) of ingested dose in 2-3 h | Exercise does not significantly alter the overall percentage of fructose oxidized but may increase the initial rate. | [6] |
| ¹³C-Fructose + Glucose | Exercising | - | 66.0% ± 8.2 (mean) of ingested mixed sugars | Co-ingestion with glucose significantly increases the total oxidation rate of the ingested sugars. | [6] |
| ¹³C-Fructose | Pre-exercise meal | 100 g | Lower than exogenous glucose | Glucose is a more readily available fuel source than fructose when ingested before exercise. | [7][8] |
| ¹³C-Fructose vs. ¹³C-Glucose vs. ¹³C-Galactose | During exercise | 100 g | Fructose: 38.8 g, Glucose: 40.5 g, Galactose: 23.7 g (over 120 min) | Fructose oxidation is comparable to glucose during exercise, while galactose oxidation is significantly lower. | [9] |
| [U-¹³C]Glucose + [U-¹³C]Fructose | During exercise | 90 g/h (2:1 ratio) | ~1.31 g/min (mean exogenous) | Combined ingestion allows for high rates of exogenous carbohydrate oxidation. | [10] |
| [U-¹³C]Glucose + [U-¹³C]Fructose | During exercise | 120 g/h (1:1 ratio) | ~1.68 g/min (mean exogenous) | Increasing the ingestion rate further elevates exogenous carbohydrate oxidation. | [10] |
Experimental Protocol: Measuring D-fructose-4-¹³C Oxidation Rate
The ¹³CO₂ breath test, coupled with indirect calorimetry, is the gold-standard for determining exogenous substrate oxidation rates. The following protocol outlines a self-validating system for a robust and reproducible experiment.
Subject Preparation (The Foundation of Reliability)
-
Dietary Control (24-48 hours prior): Instruct subjects to avoid foods with high natural ¹³C abundance (e.g., corn, sugarcane products) to ensure a stable and low ¹³C background. Provide a standardized, low-¹³C meal the evening before the study.
-
Fasting (8-10 hours prior): Subjects should arrive at the laboratory in a fasted state to ensure baseline metabolic conditions.
-
Abstinence: Subjects should refrain from strenuous exercise, alcohol, and caffeine for at least 24 hours before the test.
Experimental Procedure (A Step-by-Step Workflow)
-
Resting Metabolic Rate and Baseline Breath Sample:
-
Allow the subject to rest in a supine or semi-recumbent position for at least 30 minutes.
-
Measure resting oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂) using a calibrated metabolic cart (indirect calorimetry).
-
Collect a baseline breath sample by having the subject exhale into a collection bag or tube. This is crucial for determining the natural ¹³C enrichment of their breath.
-
-
Tracer Ingestion:
-
Prepare a solution of D-fructose-4-¹³C in water. The exact dose will depend on the research question but is typically in the range of 25-75 grams for adult studies.
-
The subject should ingest the solution within a short, standardized timeframe (e.g., 2-3 minutes).
-
-
Serial Breath and Gas Exchange Measurements:
-
Collect breath samples and measure V̇O₂ and V̇CO₂ at regular intervals (e.g., every 15-30 minutes) for the duration of the study (typically 3-6 hours).
-
If the protocol involves exercise, this should be performed at a standardized intensity and duration on a cycle ergometer or treadmill.
-
Data Analysis (Translating Raw Data into Meaningful Results)
-
Breath Sample Analysis:
-
Analyze the collected breath samples for ¹³CO₂/¹²CO₂ ratio using an Isotope Ratio Mass Spectrometer (IRMS) or a ¹³C-specific infrared spectrometer.
-
The results are expressed as δ¹³C (‰) relative to the Pee Dee Belemnite (PDB) international standard.
-
-
Calculation of Exogenous Fructose Oxidation: The rate of exogenous fructose oxidation can be calculated using the following equation[11]:
Exogenous Fructose Oxidation ( g/min ) = V̇CO₂ (L/min) * [ (δExp - δBkg) / (δIng - δBkg) ] * (1 / k)
Where:
-
V̇CO₂: Volume of carbon dioxide produced (L/min).
-
δExp: ¹³C enrichment of expired air at a given time point.
-
δBkg: ¹³C enrichment of expired air at baseline (before tracer ingestion).
-
δIng: ¹³C enrichment of the ingested fructose tracer.
-
k: Volume of CO₂ produced by the complete oxidation of 1g of fructose (approximately 0.746 L/g).
-
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and metabolic processes, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for ¹³C-Fructose Oxidation Measurement
Caption: Experimental workflow for assessing D-fructose-4-¹³C oxidation.
Metabolic Pathway of D-fructose-4-¹³C Oxidation
Caption: Metabolic fate of the C4 carbon of D-fructose to ¹³CO₂.
Conclusion: An Informed Choice for Metabolic Research
D-fructose-4-¹³C stands out as a powerful tool for dissecting the immediate oxidative fate of fructose. Its metabolic pathway ensures that the ¹³C label is rapidly released as ¹³CO₂, providing a clear and direct signal of fructose's entry into oxidative metabolism. When compared to other sugars, fructose exhibits a unique oxidation profile, which is significantly influenced by physiological conditions such as exercise and the presence of other nutrients.
The protocol outlined in this guide emphasizes a self-validating approach, from stringent subject preparation to precise data analysis, to ensure the integrity and reproducibility of the findings. By understanding the causality behind each experimental step and the biochemical journey of the tracer, researchers can confidently employ D-fructose-4-¹³C to unravel the complexities of fructose metabolism and its implications for human health.
References
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Tappy, L., & Le, K. A. (2012). Fructose metabolism in humans - what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. [Link]
- Sun, S. Z., & Anderson, G. H. (2012). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 1-9.
- Burelle, Y., Lamoureux, M. C., Péronnet, F., Massicotte, D., & Lavoie, C. (2006). Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling. British Journal of Nutrition, 96(1), 56-63.
- Jeukendrup, A. E., & Wallis, G. A. (2005). Measurement of substrate oxidation during exercise by means of gas exchange measurements. International journal of sports medicine, 26(S 1), S28-S37.
- Jones, P. J., & Leitch, C. A. (1993). Model for determination of 13C substrate oxidation rates in humans in the fed state. The American journal of clinical nutrition, 58(5), 679-685.
- Jentjens, R. L., Moseley, L., Waring, R. H., Harding, L. K., & Jeukendrup, A. E. (2004). Oxidation of combined ingestion of glucose and fructose during exercise. Journal of Applied Physiology, 96(4), 1277-1284.
- Hulston, C. J., Wallis, G. A., & Jeukendrup, A. E. (2009). Exogenous carbohydrate oxidation with glucose plus fructose intake during exercise. Medicine and science in sports and exercise, 41(2), 357-363.
- Jentjens, R. L., Venables, M. C., & Jeukendrup, A. E. (2004). Oxidation of exogenous glucose, sucrose, and maltose during prolonged cycling exercise. Journal of Applied Physiology, 96(4), 1285-1291.
- Burelle, Y., Péronnet, F., Massicotte, D., Brisson, G. R., & Hillaire-Marcel, C. (1997). Oxidation of 13C-glucose and 13C-fructose ingested as a preexercise meal: effect of carbohydrate ingestion during exercise. International journal of sport nutrition, 7(2), 117-127.
- Massicotte, D., Péronnet, F., Adopo, E., Brisson, G. R., & Hillaire-Marcel, C. (1994). Effect of metabolic rate on the oxidation of ingested glucose and fructose during exercise. International journal of sports medicine, 15(4), 177-180.
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The Medical Biochemistry Page. (2023). Fructose Metabolism. Retrieved from [Link]
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Sable Systems International. (2023, October 9). Calculating the rate for oxidation for 13C breath tracers. Retrieved from [Link]
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- Burelle, Y., Lamoureux, M. C., Péronnet, F., Massicotte, D., & Lavoie, C. (2006). Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling. British journal of nutrition, 96(1), 56-63.
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Applied Radiology. (2024, March 8). New PET Radiotracer Maps Fructose Metabolism to Detect Diseases. Retrieved from [Link]
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A Researcher's Guide to Evaluating ¹³C Kinetic Isotope Effects in D-Fructose Enzymatic Reactions
This guide provides a comprehensive comparison of modern techniques for evaluating ¹³C kinetic isotope effects (KIEs) in enzymatic reactions involving D-fructose-4-¹³C. It is designed for researchers, scientists, and drug development professionals seeking to elucidate enzyme mechanisms, identify rate-determining steps, and understand transition state structures. We will delve into the theoretical underpinnings, compare experimental methodologies, provide detailed protocols, and discuss data interpretation.
Part 1: The Significance of Kinetic Isotope Effects in Enzymology
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology for investigating reaction mechanisms.[1] It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[2] For enzymatic reactions, the KIE provides invaluable insight into the transition state of the rate-determining step.
A ¹³C KIE is the ratio of the reaction rate for a molecule containing the lighter ¹²C isotope to the rate for a molecule with the heavier ¹³C isotope at a specific position.
-
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1]
-
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center.[3]
For D-fructose labeled at the C-4 position (D-fructose-4-¹³C), studying the KIE can reveal crucial details about enzymatic processes like phosphorylation, isomerization, or aldol cleavage, depending on the enzyme . Enzymes central to fructose metabolism include fructokinase, aldolase B, and those in the polyol pathway.[4][5][6] For instance, a significant primary KIE at C-4 during a reaction catalyzed by fructose-1,6-bisphosphate aldolase could indicate that C-C bond cleavage is the rate-limiting step.[7]
Part 2: A Comparative Analysis of Methodologies for Measuring ¹³C KIEs
The precision of the measurement is paramount when determining small heavy-atom KIEs.[1][8] The competitive method is most commonly used as it minimizes systematic errors by measuring changes in the isotope ratio of two isotopologues within the same reaction mixture.[1] The two leading analytical techniques for these measurements are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Methodology | Principle | Advantages | Disadvantages | Typical Precision |
| Quantitative ¹³C NMR | Measures the change in the ratio of ¹³C/¹²C at a specific atomic position by comparing the integral of the ¹³C-labeled peak to a reference peak in the same molecule as the reaction progresses.[9] | - Site-specific information without degradation.[2]- Can be performed at natural abundance, avoiding the need for labeled substrates.[8][10] | - Inherently low sensitivity of the ¹³C nucleus requires large sample amounts or long acquisition times.[9][11]- Requires high-field spectrometers. | 0.1% - 0.5% |
| 2D [¹³C,¹H]-HSQC NMR | A more sensitive NMR technique that detects the ¹³C nucleus through the attached proton, leveraging the higher sensitivity of ¹H detection.[8][12] | - High precision and accuracy, comparable to Isotope Ratio Mass Spectrometry (IRMS).[8][12]- Increased signal dispersion avoids peak overlap issues.[12]- Suitable for low substrate concentrations. | - Requires a ¹H atom attached to the ¹³C of interest.[12] | 0.02% - 0.12%[8] |
| Isotope Ratio MS (IRMS) | After converting the analyte to a simple gas (e.g., CO₂), IRMS measures the ratio of isotopic masses with extremely high precision. | - The "gold standard" for precision in stable isotope measurements.[2] | - Requires complete combustion and degradation of the sample to a gas.[2]- Site-specificity is lost; requires complex degradation pathways to isolate the carbon of interest. | < 0.01% |
| Whole Molecule MS (e.g., MALDI-TOF) | Measures the ratio of the intact isotopologue masses directly from the reaction mixture. | - High throughput and requires small sample volumes.- Can simultaneously measure reaction progress and isotope ratios.[13][14] | - Precision can be lower than IRMS or advanced NMR methods.- Potential for mass discrimination effects. | ~0.3%[13] |
For studying the D-fructose-4-¹³C KIE, 2D [¹³C,¹H]-HSQC NMR offers a compelling balance of site-specificity, high precision, and sensitivity without the destructive sample preparation required for IRMS.[12]
Part 3: Experimental Workflow and Protocols
Here, we detail a workflow for determining the ¹³C KIE of an enzymatic reaction with D-fructose-4-¹³C using a competitive NMR-based method.
Workflow Overview
Caption: General workflow for competitive KIE measurement.
Step 1: Substrate Preparation
The synthesis of D-fructose specifically labeled at the C-4 position is a non-trivial chemical synthesis. For many applications, researchers may opt for commercially available, uniformly labeled D-[UL-¹³C₆]fructose and mix it with a known amount of unlabeled D-fructose. This provides signals for all carbon positions to monitor.
-
Prepare a stock solution of unlabeled D-fructose (e.g., 100 mM in reaction buffer).
-
Prepare a stock solution of D-[UL-¹³C₆]fructose (commercially available from suppliers like MilliporeSigma) at the same concentration and in the same buffer.[15]
-
Create the competitive mixture: Mix the unlabeled and labeled stock solutions to achieve a final ¹³C enrichment of approximately 5-10%. This ensures that the ¹³C-satellite peaks are clearly distinguishable from noise without being overwhelmingly intense. The initial isotope ratio (R₀) is determined from this starting material.
Step 2: Enzymatic Reaction and Quenching
This protocol is generalized for a fructose-metabolizing enzyme. Reaction conditions (pH, temperature, enzyme concentration) must be optimized for the specific enzyme being studied (e.g., fructokinase, aldolase).[4][6]
-
Initiate the reaction: Add the enzyme to the competitive fructose mixture at a controlled temperature (e.g., 25°C).
-
Take a zero-time point (t₀): Immediately after adding the enzyme, withdraw an aliquot and quench the reaction. This sample is crucial for determining the initial isotope ratio (R₀). Quenching can be achieved by adding a strong acid (e.g., perchloric acid) or by rapid freezing in liquid nitrogen.
-
Monitor reaction progress: Allow the reaction to proceed. The ideal fractional conversion (f) for KIE measurements is between 20% and 80%.
-
Take a final time point (tₓ): At the desired level of conversion, withdraw a second aliquot and quench it using the same method as for t₀. This sample will be used to determine the final isotope ratio (Rₓ).
Step 3: NMR Data Acquisition and Processing
-
Sample Preparation: Lyophilize the quenched samples to remove water and resuspend them in D₂O for NMR analysis.
-
Acquisition: Acquire a high-resolution 2D [¹³C,¹H]-HSQC spectrum for both the t₀ and tₓ samples.[12] This experiment correlates each carbon with its directly attached proton, providing excellent signal dispersion.
-
Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Integration: Carefully integrate the cross-peaks corresponding to the C-4 position of both the ¹³C-labeled fructose and the ¹²C-fructose (via its ¹³C satellite peaks at natural abundance if uniformly labeled substrate is not used). For site-specific labeling, you will compare the signal of the labeled site to a remote, non-reacting site within the molecule that serves as an internal standard.
Step 4: KIE Calculation
The KIE on the V/K parameter is calculated from the change in the isotope ratio in the remaining starting material as a function of the fraction of the reaction (f).
The isotope ratio (R) is the ratio of the heavy isotopologue to the light isotopologue (¹³C/¹²C).
The KIE is determined using the following equation:
KIE = log(1 - f) / log(1 - f * Rₓ/R₀)
Where:
-
f is the fractional conversion of the substrate.
-
R₀ is the isotope ratio at time zero.
-
Rₓ is the isotope ratio at time x.
Part 4: Data Interpretation and Mechanistic Insights
Interpreting the value of the ¹³C KIE at the C-4 position can provide profound insights into the enzymatic mechanism.
Caption: Logic for interpreting KIE values.
-
A KIE > 1 (Normal KIE): This indicates that the ¹²C-containing substrate reacts faster than the ¹³C-containing substrate. For the C-4 position, this suggests that a bond to this carbon is being broken or significantly weakened in the transition state of the rate-limiting step. For an enzyme like aldolase, which cleaves the C3-C4 bond, a primary ¹³C KIE would be expected.[7]
-
A KIE ≈ 1 (No Isotope Effect): This implies that the bonding environment around the C-4 carbon has not changed significantly in the rate-determining transition state.[16] This could mean that the chemical step involving C-4 is very fast and another step, such as substrate binding, a conformational change, or product release, is rate-limiting.
-
A KIE < 1 (Inverse KIE): This is less common for ¹³C but would suggest that the bonding to C-4 becomes stiffer or more constrained in the transition state.
By carefully designing and executing these experiments, researchers can gain a deeper understanding of enzyme function, which is critical for applications ranging from fundamental biochemistry to the rational design of enzyme inhibitors for therapeutic purposes.
References
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Bélanger, F., & Poirier, D. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. ACS Publications. [Link]
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Cook, P. F. (n.d.). Use of Isotopes in Enzyme Kinetic Mechanism Analysis. ScienceDirect. [Link]
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Basu, A., & Singleton, D. A. (2011). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PMC. [Link]
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Gao, Y., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. [Link]
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Lesage, D., et al. (n.d.). NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate. [Link]
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Gao, Y., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences. [Link]
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Sain-Ur-Rehman, M., et al. (2021). Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose. PubMed. [Link]
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Kljaic, T., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. [Link]
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Gleixner, G., & Schmidt, H.-L. (n.d.). Carbon Isotope Effects on the Fructose1,6-bisphosphate Aldolase Reaction, Origin for Non-statistical 13C Distributions in Carbohydrates. ResearchGate. [Link]
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Heinz, F., et al. (1968). Enzymes of fructose metabolism in human liver. PMC. [Link]
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Gleixner, G., & Schmidt, H.-L. (n.d.). Scheme of the enzyme assay for the determination of the kinetic isotope... ResearchGate. [Link]
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(n.d.). Fructolysis. Wikipedia. [Link]
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Ali, A. H., et al. (2014). Kinetics of a Three-Step Isomerization of Glucose to Fructose Using Immobilized Enzyme. International Journal of Chemical Engineering and Applications. [Link]
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(n.d.). Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]
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(2025). Fructose Metabolism. The Medical Biochemistry Page. [Link]
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(2025). D-Fructose: Structure, Production, and Applications in Science and Industry. Amerigo Scientific. [Link]
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(n.d.). Kinetic isotope effect. Wikipedia. [Link]
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Zhang, Y., et al. (2025). Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. MDPI. [Link]
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(2025). Kinetic isotope effects. Fiveable. [Link]
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Kljaic, T., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]
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A Researcher's Guide to D-Fructose-4-¹³C: A Precision Tool for Dissecting Fructose Metabolism
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the selection of an appropriate isotopic tracer is a decision of paramount importance. This choice dictates the resolution with which metabolic pathways can be mapped and the confidence in the resulting flux data. While uniformly labeled substrates like [U-¹³C₆]-fructose provide a broad overview of metabolic fate, position-specific isotopologues offer a more surgical approach to answering targeted biological questions. This guide provides an in-depth technical comparison of D-fructose-4-¹³C as a reference standard for fructose metabolism assays, contrasting its utility with other fructose isotopologues and furnishing the experimental frameworks necessary for its effective implementation.
The Unique Metabolism of Fructose: A Rationale for Isotopic Tracing
Fructose metabolism, or fructolysis, diverges significantly from that of glucose, primarily occurring in the liver, intestine, and kidneys.[1][2][3] Unlike glucose, which is subject to tight regulation at the phosphofructokinase step in glycolysis, fructose enters glycolysis downstream, bypassing this key regulatory checkpoint.[3][4] This rapid and less-regulated catabolism has been linked to various metabolic disorders, making the precise quantification of its metabolic fluxes a critical area of research.[2]
Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are indispensable tools for such investigations. By introducing a ¹³C-labeled fructose into a biological system, we can trace the journey of its carbon atoms through various interconnected pathways, providing a dynamic and quantitative picture of metabolic activity.[5][6]
D-fructose-4-¹³C: A Strategic Choice for Resolving Key Metabolic Branch Points
The strategic placement of a ¹³C label at the C-4 position of fructose offers distinct advantages for dissecting the complexities of its metabolism. To understand this, we must first consider the initial steps of fructolysis in the liver. Fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3][4]
The C-4 of fructose becomes the C-1 of glyceraldehyde. This glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P) and enters the lower part of glycolysis. This specific labeling allows for the precise tracking of the carbon that will ultimately form the carboxyl group of pyruvate and lactate, or be lost as CO₂ during the pyruvate dehydrogenase reaction upon entry into the TCA cycle.
Comparison of D-fructose-4-¹³C with Other Fructose Isotopologues
The choice of isotopologue is intrinsically linked to the research question at hand. While uniformly labeled fructose provides a comprehensive view of carbon distribution, position-specific labels like D-fructose-4-¹³C offer a more focused lens on particular pathways.
| Isotopologue | Primary Application | Advantages | Disadvantages |
| D-fructose-4-¹³C | - Probing the flux through the lower part of glycolysis. - Quantifying the contribution of fructose to TCA cycle intermediates. - Assessing the activity of the non-oxidative pentose phosphate pathway. | - Directly traces the carbon that becomes the carboxyl group of pyruvate. - Allows for the deconvolution of pathways leading to triose phosphates. | - Provides limited information on the fate of the upper three carbons of fructose. |
| [U-¹³C₆]-Fructose | - General metabolic fate mapping. - Assessing the overall contribution of fructose to various biosynthetic pathways (e.g., lipogenesis, amino acid synthesis).[7][8] | - Labels all downstream metabolites, providing a global view of fructose metabolism.[7] - High signal intensity in labeled products. | - Can lead to complex labeling patterns that are challenging to interpret. - May not be optimal for resolving fluxes at specific enzymatic steps. |
| D-fructose-1-¹³C | - Tracing the upper part of glycolysis and gluconeogenesis. - Assessing the activity of aldolase and triose phosphate isomerase. | - The C-1 label traces to DHAP, allowing for the study of pathways originating from this intermediate. | - The label is lost as CO₂ in the pentose phosphate pathway, making it unsuitable for tracing this route. |
| D-fructose-6-¹³C | - Similar to D-fructose-1-¹³C, tracing the upper part of glycolysis. | - The C-6 label also traces to DHAP. | - Similar limitations to D-fructose-1-¹³C for PPP analysis. |
Experimental Workflows for Fructose Metabolism Assays
The successful implementation of D-fructose-4-¹³C in metabolic flux analysis requires meticulous experimental design and execution. Below are detailed protocols for in vitro cell culture experiments and the subsequent analysis of labeled metabolites.
Experimental Workflow Diagram
Caption: A generalized workflow for metabolic tracing experiments using D-fructose-4-¹³C.
Protocol 1: In Vitro Labeling of Hepatocytes with D-fructose-4-¹³C
This protocol is designed for adherent cell lines such as HepG2, which are a relevant model for studying hepatic fructose metabolism.
Materials:
-
HepG2 cells
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
D-fructose-4-¹³C
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of labeling.
-
Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing glucose-free DMEM with 10 mM D-fructose-4-¹³C and 10% dFBS.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and place the plate on liquid nitrogen.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol outlines a general method for the targeted analysis of key metabolites in the glycolytic and TCA pathways.
Instrumentation:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a HILIC column with a gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium acetate).
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of metabolites and their ¹³C-labeled isotopologues.
-
Optimize MRM transitions for each metabolite of interest. For example:
-
Pyruvate (M+1): Precursor ion m/z 88 -> Product ion m/z 44
-
Lactate (M+1): Precursor ion m/z 90 -> Product ion m/z 45
-
Citrate (M+1): Precursor ion m/z 192 -> Product ion m/z 112
-
α-Ketoglutarate (M+1): Precursor ion m/z 146 -> Product ion m/z 102
-
-
Tracing the Fate of the 4-¹³C Label: A Mechanistic View
The power of D-fructose-4-¹³C lies in the unique labeling patterns it generates in downstream metabolites. Understanding these patterns is key to interpreting the experimental data.
Glycolysis and TCA Cycle
Caption: The ¹³C label from the C-4 position of fructose is transferred to the C-1 of glyceraldehyde and subsequently to the C-1 (carboxyl group) of pyruvate and lactate.
The label on the C-1 of pyruvate is lost as ¹³CO₂ during the pyruvate dehydrogenase (PDH) reaction. The remaining two carbons of acetyl-CoA are unlabeled. Therefore, D-fructose-4-¹³C is an excellent tracer for measuring PDH flux through the release of ¹³CO₂.
Pentose Phosphate Pathway (PPP)
The entry of fructose-derived intermediates into the PPP can also be traced. Fructose can be phosphorylated to fructose-6-phosphate by hexokinase in some tissues, which can then enter the oxidative PPP. Alternatively, the G3P and DHAP produced from fructolysis can be converted back to fructose-6-phosphate via the non-oxidative PPP. The labeling pattern in PPP intermediates and products like ribose-5-phosphate will depend on the route of entry and the activity of transketolase and transaldolase, providing valuable information on the dynamics of this pathway.
Conclusion: The Strategic Value of D-fructose-4-¹³C
In the landscape of metabolic research, D-fructose-4-¹³C emerges as a highly specific and powerful tool. While uniformly labeled fructose provides a global snapshot of metabolic fate, the precision offered by this position-specific isotopologue allows for a more nuanced dissection of key metabolic nodes. Its ability to directly trace the carbon that becomes the carboxyl group of pyruvate provides a clear readout of flux through the lower part of glycolysis and into the TCA cycle.
For researchers aiming to move beyond descriptive metabolomics to a quantitative understanding of metabolic fluxes in response to genetic, pharmacological, or physiological perturbations, D-fructose-4-¹³C represents a superior standard for elucidating the intricate and often dysregulated pathways of fructose metabolism.
References
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Singh, R., De Aguiar Vallim, T. Q., & El-Khoury, F. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(3), 683-697. [Link][7][8]
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Gelfand, R. A., & Sherwin, R. S. (1986). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 83(11), 3844-3848. [Link][9][10]
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Ijare, O. B., & Arin, M. A. (2015). Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study. Journal of Diabetes & Metabolism, 6(11), 1-8. [Link][11]
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Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans–what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 1-15. [Link][5]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link][6]
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Wikipedia contributors. (2023, December 12). Fructolysis. In Wikipedia, The Free Encyclopedia. [Link][1]
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Jones, J. G., & Sherry, A. D. (2019). 13 C NMR spectra of hepatic glycogen following derivatization to glucose. Magnetic resonance in medicine, 82(3), 896-903. [Link][12]
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Burgess, S. C., He, T., Yan, Z., Lindner, J., Sherry, A. D., Malloy, C. R., & Browning, J. D. (2015). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 5(4), 586-605. [Link][13]
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Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Wittmann, C. (2015). Phenotyping hepatocellular metabolism using uniformly labeled carbon-13 molecular probes and LC-HRMS stable isotope tracing. Metabolomics, 11(4), 1026-1039. [Link][14]
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van de Wier, B., Koek, M. M., van der Velpen, V., de Boer, V. C., Schrauwen-Hinderling, V. B., & van Schooten, F. J. (2017). The effect of galactose and fructose intake on synthesis of liver glycogen: a 13C-MRS study. Proceedings of the International Society for Magnetic Resonance in Medicine, 25, 1033. [Link][15]
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Metallo, C. M., & Vander Heiden, M. G. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 16, 55-63. [Link][16]
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BioTechniques. (2024, February 27). Radiotracer Illuminates Fructose Metabolism. [Link][17]
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Hannou, S. A., Haslam, D. E., McKeown, N. M., & Herman, M. A. (2018). Fructose metabolism and metabolic disease. The Journal of clinical investigation, 128(2), 545-555. [Link][3]
-
WikiLectures. (2022, December 18). The fate of fructose in the body. [Link][4]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-12. [Link][18]
-
Cocuron, J. C., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. Metabolites, 10(1), 30. [Link][19]
-
Reyes-Oliveras, A., Ellis, A. E., Sheldon, R. D., & Haab, B. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link][20]
-
Alonso, A. P., & Cocuron, J. C. (2017). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. In Plant Isotope Labeling (pp. 139-152). Humana Press, New York, NY. [Link][21]
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- 4. The fate of fructose in the body - WikiLectures [wikilectures.eu]
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- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Operational & Disposal Guide for D-Fructose-4-13C in Metabolic Tracing
Introduction & Operational Philosophy
Welcome to the definitive operational guide for handling and disposing of D-fructose-4-13C. As a Senior Application Scientist, I frequently observe laboratories treating stable isotopes either with unwarranted radioactive precautions or, conversely, with dangerous negligence regarding the co-solvents involved. D-fructose-4-13C is a non-radioactive, stable isotope-labeled carbohydrate critical for untargeted and targeted metabolic profiling[1].
While the compound itself poses no inherent chemical hazard[2], its disposal is strictly dictated by the experimental matrix—be it highly flammable LC-MS solvents or infectious biological tissues. Furthermore, because 13C does not decay, improper cleaning and disposal can lead to "isotopic carryover," permanently compromising the analytical integrity of your laboratory's mass spectrometry (MS) or nuclear magnetic resonance (NMR) data[3]. This guide provides self-validating protocols to ensure both environmental safety and uncompromising scientific accuracy.
Physicochemical & Safety Profile
Before executing any disposal plan, it is critical to understand the physical and chemical nature of the tracer.
| Property | Specification | Operational Implication |
| Molecular Weight | 181.15 g/mol (Labeled) | Requires specific m/z tuning in MS compared to unlabeled D-fructose (180.16 g/mol )[1]. |
| Isotopic Enrichment | >99% 13C at Carbon-4 | High purity necessitates rigorous decontamination to prevent false-positive flux data[4]. |
| Hazard Classification | Non-hazardous (OSHA HCS) | Does not require specialized EPA waste codes on its own[2]. |
| Solubility | Highly soluble in water | Aqueous waste streams are the primary vector for potential environmental release. |
| Storage | -20°C to -80°C | Avoid freeze-thaw cycles to maintain chemical stability and prevent degradation[1]. |
Metabolic Fate & Experimental Context
To understand why we track this specific isotopologue, we must look at its biochemical cleavage. In the liver, fructokinase phosphorylates D-fructose to Fructose-1-phosphate. Subsequently, Aldolase B cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde[5]. Because the 13C label is precisely located at Carbon-4, the heavy isotope partitions exclusively into the C1 position of glyceraldehyde, leaving DHAP unlabeled[5].
Metabolic cleavage of D-Fructose-4-13C by Aldolase B, yielding 13C-labeled glyceraldehyde.
Waste Segregation & Disposal Methodologies
The golden rule of stable isotope disposal is: The matrix dictates the method. D-fructose-4-13C waste must be segregated based on the presence of organic solvents or biological hazards.
Decision matrix for segregating D-Fructose-4-13C experimental waste streams.
Protocol 1: Disposal of LC-MS Solvent Waste (Chemical Hazard)
Causality: LC-MS workflows for carbohydrate analysis typically utilize high concentrations of acetonitrile or methanol. While the 13C-fructose is benign, the solvents are highly flammable and toxic, triggering Resource Conservation and Recovery Act (RCRA) hazardous waste regulations.
-
Segregation: Direct all LC-MS effluent containing D-fructose-4-13C into a designated "Non-Halogenated Organic Waste" carboy.
-
Labeling: Affix a hazardous waste label immediately. Detail the exact volumetric composition (e.g., 50% Acetonitrile, 50% Water, 0.1% Formic Acid, trace D-fructose-4-13C).
-
Storage: Store the carboy in a secondary containment tray within a grounded, flammable storage cabinet.
-
Disposal: Schedule a pickup with your institutional Environmental Health and Safety (EHS) department. Do not pour solvent waste down the drain.
Protocol 2: Disposal of Biological Matrices (Biohazard)
Causality: When D-fructose-4-13C is used in cell culture or animal models to trace metabolic flux, the resulting waste (media, plasma, tissue homogenates) carries infectious risks that supersede the chemical nature of the isotope[6].
-
Chemical Inactivation (Liquid Waste): Add sodium hypochlorite (bleach) to the biological liquid waste to achieve a final concentration of 10%. Invert gently and allow a minimum contact time of 30 minutes.
-
Thermal Inactivation (Solid Waste): Place tissue homogenates or contaminated agar plates into biohazard bags. Autoclave at 121°C (15 psi) for 60 minutes.
-
Disposal: Post-inactivation, liquid waste can typically be disposed of down the sink with copious amounts of water (verify with local EHS), while solid waste is routed to standard municipal bio-waste incineration.
Protocol 3: Self-Validating Decontamination System (Preventing Isotopic Carryover)
Causality: 13C is a stable isotope; it does not undergo radioactive decay. Any physical carryover on reusable labware will artificially inflate the isotopic enrichment of subsequent samples, destroying data integrity for future metabolic flux analyses[7].
-
Immediate Rinse: Triple-rinse all glassware with LC-MS grade water immediately after use to prevent carbohydrate crystallization.
-
Acid Wash: Submerge the glassware in 1 M HCl for 2 hours. The low pH disrupts the hydrogen bonding of residual carbohydrates to the silicate glass surface.
-
Thermal Baking: Rinse thoroughly with ultra-pure water, dry, and bake the glassware in a muffle furnace at 400°C for 4 hours to combust any remaining organic residues.
-
Validation (Critical Step): Before reusing the glassware for a new experiment, extract a solvent blank and run it through your LC-MS system. Monitor the m/z transition for 13C-fructose versus 12C-fructose. The background ratio must return to the natural abundance (~1.1%)[1]. If the ratio is elevated, the cleaning cycle must be repeated.
References
-
Otsuka Pharmaceutical. "Quantitation Kits and Isotopic Ratio Outlier Analysis." Otsuka. [Link]
-
Choi, K. H., et al. "Structure of human brain fructose 1,6-(bis)phosphate aldolase." National Center for Biotechnology Information (PMC). [Link]
-
Chromservis. "Stable Isotope-Labeled Products For Metabolic Research." Chromservis. [Link]
-
Lecoultre, V., et al. "Fructose and glucose co-ingestion during prolonged exercise increases lactate and glucose fluxes." Oxford University Press. [Link]
-
Nestor, G., et al. "Production of 13C-labelled cellooligosaccharides for NMR studies." DiVA Portal. [Link]
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- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromservis.eu [chromservis.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-fructose-4-13C
Welcome to your essential guide for the safe and efficient handling of D-fructose-4-13C. In our work within drug development and metabolic research, isotopically labeled compounds are indispensable tools. D-fructose-4-13C, in particular, allows us to trace the intricate pathways of fructose metabolism with precision. However, the term "isotope" can often create ambiguity regarding necessary safety protocols.
This guide is designed to provide clear, risk-based procedural guidance for researchers and scientists. Our objective is to move beyond a simple checklist and explain the causality behind each safety recommendation, ensuring that your handling protocols are both robust and scientifically sound. The core principle we will establish is that the safety measures for D-fructose-4-13C are dictated by its chemical and physical properties, not by any radiological hazard.
Part 1: Core Hazard Assessment—The Critical Distinction Between Stable and Radioactive Isotopes
Before we select our first piece of personal protective equipment (PPE), we must understand the fundamental nature of the substance we are handling.
1.1. The Isotopic Label: ¹³C is a Stable, Non-Radioactive Isotope The carbon-13 (¹³C) isotope incorporated into the D-fructose molecule is a stable isotope . This means it does not undergo radioactive decay and does not emit radiation.[1][2] Its utility in research stems from its slightly higher mass compared to the common ¹²C isotope, which allows it to be detected and traced by mass spectrometry or NMR.[3][4]
Therefore, the extensive safety protocols required for radioactive isotopes like carbon-14 (¹⁴C) or tritium (³H)—such as lead shielding, dosimetry badges, and specialized radioactive waste streams—are not applicable to D-fructose-4-13C.[1][5] Handling and disposal of stable isotope-labeled compounds are governed by the same rules as their unlabeled counterparts.[]
1.2. Chemical Hazard Profile of D-Fructose Independent of its isotopic label, D-fructose is a substance with a very low hazard profile. According to multiple Safety Data Sheets (SDS), it is not classified as acutely toxic, a skin or eye irritant, or a carcinogen under the Globally Harmonized System (GHS).[7][8][9] It is a white, odorless, crystalline solid that is highly soluble in water.[10][11]
The primary physical hazard associated with D-fructose is the potential for generating airborne dust when handling the solid powder form.[10][12] This "nuisance dust" can cause minor respiratory irritation, which is the main risk we need to mitigate with PPE.
Part 2: A Risk-Based Approach to PPE Selection
Effective laboratory safety relies on a hierarchy of controls, where PPE is the final, but essential, line of defense. For D-fructose-4-13C, our PPE choices are driven by the specific laboratory task being performed.
Scenario 1: Handling Solid D-fructose-4-¹³C (e.g., Weighing, Aliquoting, Preparing Stock Solutions)
This scenario presents the highest potential for exposure due to the risk of generating airborne dust.
-
Eye and Face Protection:
-
Recommendation: Wear ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields. Chemical safety goggles provide a higher level of protection and are recommended when handling larger quantities where the potential for dust is greater.
-
Causality: The primary function is to protect the eyes from any airborne particles of the fructose powder.[10]
-
-
Hand Protection:
-
Recommendation: Standard nitrile or latex laboratory gloves.
-
Causality: Gloves prevent direct skin contact with the chemical. While D-fructose is not a skin irritant, this practice adheres to good laboratory practice, prevents contamination of the high-purity research material, and protects the user from any residual solvents or impurities.[12][13] Gloves should be inspected before use and removed carefully to avoid skin contact with the outer surface.[12]
-
-
Body Protection:
-
Respiratory Protection:
-
Recommendation: Generally not required if handled within a certified chemical fume hood or a ventilated balance enclosure.
-
Causality: These engineering controls are designed to contain powders and prevent them from entering the breathing zone of the operator. If such controls are unavailable and there is a visible generation of dust, a NIOSH-approved N95 (or EN 149-compliant FFP1) disposable respirator should be used to prevent the inhalation of nuisance dust.[10][12]
-
Scenario 2: Handling Aqueous Solutions of D-fructose-4-¹³C (e.g., Pipetting, Diluting, Adding to Media)
Once the compound is in solution, the risk of airborne dust is eliminated. The focus shifts to protecting against splashes.
-
Eye and Face Protection:
-
Recommendation: Safety glasses with side shields.
-
Causality: Protects against accidental splashes of the solution into the eyes during transfer or mixing.[15]
-
-
Hand and Body Protection:
-
Respiratory Protection:
-
Recommendation: Not required.
-
Causality: D-fructose is non-volatile. Once dissolved in a solvent like water, it poses no inhalation hazard.
-
Part 3: Summary Tables and Workflow Diagrams
For quick reference, the required PPE is summarized below.
Table 1: PPE Requirements for Handling D-fructose-4-¹³C
| Task / Condition | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | ||||
| In a fume hood/ventilated enclosure | Safety Glasses/Goggles | Nitrile Gloves | Lab Coat | Not Required |
| On an open bench (dust possible) | Safety Goggles | Nitrile Gloves | Lab Coat | N95/FFP1 Respirator |
| Handling Aqueous Solution | ||||
| Any standard laboratory condition | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
PPE Selection Workflow
The following diagram provides a simple decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for D-fructose-4-13C.
Part 4: Spill and Disposal Plans
Spill Containment and Cleanup
-
Solid Spills: Carefully sweep up the solid material, avoiding methods that create dust (e.g., do not use a dry cloth).[10] Place the collected material into a sealed container for disposal.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[16] Collect the contaminated material and place it in a sealed container for disposal.
-
Following cleanup, decontaminate the surface with soap and water or 70% ethanol.[15]
Waste Disposal
-
Core Directive: The waste generated from D-fructose-4-13C is considered standard chemical waste.
-
DO NOT dispose of this material in a radioactive waste container.[1] Co-mingling stable isotope waste with radioactive waste is a costly and serious regulatory compliance violation.
-
Dispose of all waste (including contaminated gloves, wipes, and containers) in accordance with your institution's and local regulations for chemical waste.[7][10]
By understanding that the ¹³C label imparts no radiological hazard, we can implement a logical, risk-based safety protocol. The appropriate PPE for D-fructose-4-13C is determined by its physical form and the specific laboratory operation, ensuring the safety of the researcher and the integrity of the experiment.
References
- University of Hertfordshire. (2025, August 24). D-fructose. AERU.
- Thermo Fisher Scientific. (2014, September 17). D(-)
- ChemicalBook. (2026, January 31). D(-)
- University of Wisconsin-Madison. (n.d.). Safety Precautions When Using Certain Isotopes.
- Carl ROTH. (n.d.).
- University of Pittsburgh. (n.d.). Guide to Isotope Management In Laboratories. Environmental Health and Safety.
- National Center for Biotechnology Inform
- U.S. Department of Energy. (n.d.). SAFE HANDLING OF RADIOACTIVE ISOTOPES. OSTI.gov.
- Megazyme. (n.d.). D-Fructose Standard Solution (6 g/L)
- Thermo Fisher Scientific. (2009, September 26).
- Carl ROTH. (2024, September 19).
- Fisher Scientific. (2024, February 1).
- University of Southern Indiana. (n.d.). Operating Procedures for the Safe Use of Radioactive Isotopes.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- BOC Sciences. (2015, November 4).
- Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
- Köfeler, H. C., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73. MDPI.
- ResearchGate. (n.d.). 60 questions with answers in ISOTOPE LABELING.
- Trefely, S., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2088, 203-218. PMC.
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- 5. sc.edu [sc.edu]
- 7. carlroth.com [carlroth.com]
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- 11. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Operating Procedures for the Safe Use of Radioactive Isotopes - University of Southern Indiana [usi.edu]
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- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
